molecular formula C24H22ClF3N4O4 B12396029 Fgfr4-IN-9

Fgfr4-IN-9

Cat. No.: B12396029
M. Wt: 522.9 g/mol
InChI Key: WVBQWKJLAMNYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr4-IN-9 is a small molecule inhibitor designed to selectively target and inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in cell proliferation, differentiation, and survival . The aberrant activation of the FGFR4 signaling pathway, particularly by its specific ligand FGF19, is a recognized oncogenic driver in multiple cancers, including hepatocellular carcinoma (HCC) and breast cancer . By competitively binding to the ATP-binding pocket of the FGFR4 kinase domain, this compound prevents receptor autophosphorylation and subsequent activation . This inhibition effectively suppresses the downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell growth and survival . Consequently, this compound provides a valuable research tool for investigating the pathophysiological roles of the FGF19/FGFR4 axis, exploring mechanisms of tumorigenesis, and evaluating potential therapeutic strategies for FGFR4-driven cancers . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H22ClF3N4O4

Molecular Weight

522.9 g/mol

IUPAC Name

N-[3-chloro-2-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-4,6-dimethylpyrimidin-2-yl]amino]-5-fluorophenyl]prop-2-enamide

InChI

InChI=1S/C24H22ClF3N4O4/c1-6-19(33)31-16-8-13(26)7-15(25)22(16)32-24-29-11(2)23(12(3)30-24)36-10-14-20(27)17(34-4)9-18(35-5)21(14)28/h6-9H,1,10H2,2-5H3,(H,31,33)(H,29,30,32)

InChI Key

WVBQWKJLAMNYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2Cl)F)NC(=O)C=C)C)OCC3=C(C(=CC(=C3F)OC)OC)F

Origin of Product

United States

Foundational & Exploratory

Fgfr4-IN-9: A Comprehensive Technical Guide on Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Fgfr4-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the scientific background, experimental protocols, and key data related to this compound, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Role of FGFR4 in Oncology

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Aberrant activation of the FGFR4 signaling pathway, often driven by its ligand, Fibroblast Growth Factor 19 (FGF19), is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[3][4] This makes FGFR4 an attractive therapeutic target for the development of selective inhibitors. This compound, also identified as compound 19 in foundational research, has emerged as a promising candidate due to its potent and reversible inhibitory activity against both wild-type and gatekeeper mutant forms of FGFR4.[3][5]

This compound: Mechanism of Action

This compound functions as a small molecule inhibitor that targets the ATP-binding pocket of the FGFR4 kinase domain.[6] By occupying this site, it prevents the phosphorylation of FGFR4 and subsequently blocks the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1][6] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The detailed experimental protocol is based on the procedures outlined by Xie et al. (2022) in the Journal of Medicinal Chemistry.[3]

Experimental Protocol:

A detailed, step-by-step synthesis protocol is proprietary to the developing institution and as such, is not publicly available. The foundational research paper outlines the general synthetic strategy which involves the reaction of key intermediates to form the final compound.[3]

Characterization of this compound

The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and anti-tumor efficacy.

In Vitro Characterization

Enzymatic Assays: The inhibitory activity of this compound against various FGFR family members was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (nM)[5][7]
FGFR4 (Wild Type)17.1
FGFR4 (V550L Mutant)30.7
FGFR164.3
FGFR246.7
FGFR329.6

Cell-Based Assays: The anti-proliferative activity of this compound was evaluated in cancer cell lines.

Cell LineIC50 (nM)[5]
HUH7 (HCC)94.7 ± 28.6
Ba/F3 FGFR4 WT82.5 ± 19.2
Ba/F3 FGFR4 V550L260.0 ± 50.2
In Vivo Characterization

Xenograft Model: The in vivo efficacy of this compound was assessed in a HUH7 xenograft mouse model.

Treatment Group (Intragastric Administration)Tumor Growth Inhibition (TGI) (%)[3]
Vehicle Control-
This compound (30 mg/kg, daily for 3 weeks)Not explicitly stated, but significant
This compound (45 mg/kg, daily for 3 weeks)81

No significant body weight loss was observed in the treatment groups, indicating good tolerability.[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds GRB2 GRB2 FGFR4->GRB2 Activates PI3K PI3K FGFR4->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product Start1 Key Intermediate 1 Reaction Multi-step Chemical Reactions Start1->Reaction Start2 Key Intermediate 2 Start2->Reaction Product This compound Reaction->Product

Caption: Generalized Synthesis Workflow for this compound.

Characterization_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzymatic Enzymatic Assays (IC50 Determination) CellBased Cell-Based Assays (Anti-proliferative Activity) Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) Tolerability Tolerability Assessment (Body Weight) Xenograft->Tolerability Fgfr4_IN_9 This compound Fgfr4_IN_9->Enzymatic Fgfr4_IN_9->CellBased Fgfr4_IN_9->Xenograft

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent and selective inhibitor of FGFR4 with promising anti-tumor activity in preclinical models of hepatocellular carcinoma. Its ability to overcome resistance associated with gatekeeper mutations highlights its potential as a valuable therapeutic agent. This technical guide provides a foundational understanding of its synthesis and characterization, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop novel cancer therapies.

References

Fgfr4-IN-9: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For the purposes of this technical guide, the well-characterized, selective, and covalent FGFR4 inhibitor, BLU9931, will be used as a representative example for "Fgfr4-IN-9," as no public data is available for a compound with the latter name.

This document provides a detailed overview of the target specificity and selectivity profile of this compound (represented by BLU9931), a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this class of inhibitors.

Target Specificity: Covalent Inhibition of FGFR4

This compound achieves its high degree of specificity for FGFR4 through a targeted covalent inhibition mechanism. The inhibitor is designed to form an irreversible covalent bond with a unique cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4. This cysteine is not present in the other members of the FGFR family (FGFR1, FGFR2, and FGFR3), which instead have a tyrosine at the analogous position. This structural difference provides a key molecular basis for the inhibitor's selectivity.[1]

FGFR4 Signaling Pathway and Point of Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway, particularly through the overexpression of FGF19 and its cognate receptor FGFR4, is a known driver in certain cancers, notably hepatocellular carcinoma. This compound acts by binding to the intracellular kinase domain of FGFR4, preventing the transfer of phosphate from ATP to its substrates, thereby blocking downstream signaling.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer binds KLB KLB KLB->FGFR4_dimer co-receptor P_FGFR4 p-FGFR4 FGFR4_dimer->P_FGFR4 Autophosphorylation FRS2a FRS2α P_FGFR4->FRS2a P_FRS2a p-FRS2α FRS2a->P_FRS2a Phosphorylation Grb2_Sos Grb2/Sos P_FRS2a->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->P_FGFR4 inhibits

FGFR4 signaling pathway and inhibition by this compound.

Selectivity Profile: Kinase Inhibition Data

The selectivity of this compound has been quantitatively assessed through biochemical assays against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BLU9931, demonstrating its high potency and selectivity for FGFR4 over other FGFR family members and a broader panel of kinases.

Kinase TargetIC50 (nM)Selectivity vs. FGFR4
FGFR4 3 -
FGFR1891297-fold
FGFR2552184-fold
FGFR315050-fold

Data is for BLU9931, a representative selective covalent FGFR4 inhibitor.[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of IC50 values for this compound against FGFR kinases using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound (or representative compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.

  • Add 2 µL of the respective FGFR kinase diluted in Assay Buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentrations typically 0.2 mg/mL Poly(Glu,Tyr) and 10-50 µM ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Inhibitor Dilutions, Kinase, and Substrate/ATP Mix Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Vehicle into 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add FGFR Kinase Dispense_Inhibitor->Add_Kinase Start_Reaction Add Substrate/ATP Mix (Incubate 60 min) Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Start_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Incubate 30-60 min) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the ADP-Glo™ biochemical kinase assay.
Cellular Assay for FGFR4 Inhibition (pFRS2α Western Blot)

This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of FRS2α, a direct downstream substrate of FGFR4.

Materials:

  • Hepatocellular carcinoma cell line with FGF19/FGFR4 pathway activation (e.g., Hep3B, HuH-7)

  • Cell culture medium and supplements

  • This compound (or representative compound)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pFRS2α (Tyr196), anti-FRS2α, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or DMSO vehicle for a specified time (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Prepare protein samples with Laemmli sample buffer and denature by heating.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against pFRS2α overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe for total FRS2α and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify band intensities to determine the concentration-dependent inhibition of FRS2α phosphorylation.

Conclusion

This compound, as represented by the selective covalent inhibitor BLU9931, demonstrates a high degree of specificity and selectivity for its intended target, FGFR4. This is achieved through the covalent modification of a unique cysteine residue (Cys552) in the FGFR4 kinase domain. The quantitative data from biochemical assays confirms its potent and selective inhibition of FGFR4 over other FGFR family members. Cellular assays further validate its on-target activity by demonstrating the inhibition of downstream signaling. These characteristics make this compound a valuable tool for studying FGFR4 biology and a promising therapeutic candidate for cancers driven by aberrant FGFR4 signaling.

References

In-Depth Technical Guide: Binding Affinity of Selective Inhibitors to the FGFR4 Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and characterization of selective inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase domain. Due to the limited public information available for Fgfr4-IN-9, this document focuses on two well-characterized, potent, and selective FGFR4 inhibitors: Fisogatinib (BLU-554) and Roblitinib (FGF401) . These compounds serve as exemplary models for understanding the principles of selective FGFR4 inhibition.

Introduction to FGFR4 and Its Role in Oncology

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding with its primary ligand FGF19, activates downstream signaling pathways crucial for cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification, is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors.[1][3] This makes FGFR4 an attractive therapeutic target for cancer drug development. The development of selective FGFR4 inhibitors aims to block this oncogenic signaling while minimizing off-target effects on other FGFR family members (FGFR1, FGFR2, and FGFR3), which can lead to toxicities such as hyperphosphatemia.[2]

Quantitative Binding Affinity and Selectivity

The binding affinity and selectivity of Fisogatinib and Roblitinib have been extensively characterized using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors.

InhibitorTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Mechanism of Action
Fisogatinib (BLU-554) FGFR4~5~100-fold~1000-fold~1000-foldCovalent
Roblitinib (FGF401) FGFR4~1.1 - 1.9>1000-fold>1000-fold>1000-foldReversible-Covalent

Table 1: Summary of in vitro binding affinities and selectivities of Fisogatinib (BLU-554) and Roblitinib (FGF401) against the FGFR family of kinases. Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for key experiments used in the characterization of selective FGFR4 inhibitors.

In Vitro Enzymatic Assay (Kinase Activity Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated FGFR4 kinase domain. A common method is the Caliper Life Sciences microfluidic capillary electrophoresis assay.

Objective: To determine the IC50 value of an inhibitor against recombinant FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Magnesium Chloride (MgCl2)

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • Test inhibitor (e.g., Fisogatinib or Roblitinib)

  • Caliper EZ Reader or similar microfluidic electrophoresis system

Procedure:

  • Prepare a reaction buffer containing 100 mM HEPES (pH 7.5), 0.1% BSA, and 0.01% Triton X-100.

  • Serially dilute the test inhibitor in DMSO and then in the reaction buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the recombinant FGFR4 kinase to the reaction buffer.

  • Add the diluted test inhibitor to the wells containing the kinase and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for ATP) and MgCl2.

  • Allow the reaction to proceed for a specified time (e.g., 3 hours) at 25°C.

  • Stop the reaction by adding EDTA.

  • Analyze the samples using a Caliper microfluidic capillary electrophoresis system, which separates the phosphorylated and unphosphorylated peptide substrate based on charge.

  • The extent of phosphorylation is quantified, and the percent inhibition for each inhibitor concentration is calculated relative to a DMSO control.

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[6]

Cellular Assay (Target Engagement and Pathway Inhibition)

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage with its target, and inhibit downstream signaling.

Objective: To measure the inhibition of FGFR4 phosphorylation in a cellular context.

Materials:

  • Hepatocellular carcinoma (HCC) cell line with FGF19-FGFR4 pathway activation (e.g., Hep3B or HuH-7).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test inhibitor (e.g., Fisogatinib or Roblitinib).

  • Lysis buffer.

  • Antibodies: anti-phospho-FGFR4, anti-total-FGFR4, and appropriate secondary antibodies.

  • Western blot apparatus and reagents.

Procedure:

  • Seed the HCC cells in 6-well plates and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 2-4 hours).

  • After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-FGFR4 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody against total FGFR4 as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of FGFR4 phosphorylation.

Visualizations

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGF19-FGFR4 signaling pathway and the points of intervention by selective inhibitors.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 β-Klotho FGF19->FGFR4_KLB:f0 Binds FGFR4_KLB:f0->FGFR4_KLB:f0 FRS2 FRS2 FGFR4_KLB:f0->FRS2 PLCg PLCγ FGFR4_KLB:f0->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival Inhibitor Fisogatinib / Roblitinib Inhibitor->FGFR4_KLB:f0 Inhibits Kinase Activity

Caption: The FGF19-FGFR4 signaling cascade and the inhibitory action of selective kinase inhibitors.

Experimental Workflow for IC50 Determination

The logical flow of experiments to determine the in vitro and cellular potency of an FGFR4 inhibitor is depicted below.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Prepare serial dilutions of inhibitor A2 Incubate inhibitor with recombinant FGFR4 kinase A1->A2 A3 Initiate reaction with ATP and peptide substrate A2->A3 A4 Quantify substrate phosphorylation A3->A4 A5 Calculate Biochemical IC50 A4->A5 B5 Determine Cellular IC50 B1 Seed FGFR4-dependent cancer cells B2 Treat cells with serial dilutions of inhibitor B1->B2 B3 Lyse cells and perform Western blot for pFGFR4 B2->B3 B4 Quantify inhibition of FGFR4 phosphorylation B3->B4 B4->B5

Caption: Workflow for determining the biochemical and cellular IC50 of an FGFR4 inhibitor.

Conclusion

Fisogatinib (BLU-554) and Roblitinib (FGF401) are highly potent and selective inhibitors of the FGFR4 kinase domain. Their detailed characterization through robust biochemical and cellular assays provides a clear understanding of their binding affinity and mechanism of action. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working on targeted therapies for FGFR4-driven cancers. The provided experimental protocols and visualizations offer a framework for the evaluation of novel FGFR4 inhibitors.

References

In-Depth Technical Guide: Fgfr4-IN-9 In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for conducting an in vitro kinase assay for Fgfr4-IN-9, a representative inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). The methodologies detailed herein are synthesized from established practices for FGFR4 kinase assays and are intended to serve as a foundational protocol for the screening and characterization of FGFR4 inhibitors.

Introduction to FGFR4 Kinase Activity

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism and tissue repair.[1] Dysregulation of the FGFR4 signaling pathway has been implicated in the progression of several cancers, making it a significant target for therapeutic intervention.[1][2] In vitro kinase assays are fundamental tools for the discovery and characterization of novel inhibitors that can modulate FGFR4 activity. These assays quantify the enzymatic activity of the FGFR4 kinase domain, typically by measuring the phosphorylation of a substrate in the presence of a phosphate donor like ATP.

Principle of the Assay

The most common method for measuring FGFR4 kinase activity in vitro is a luminescence-based assay that quantifies the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a widely used commercial kit that operates on this principle.[3][4][5]

The assay is performed in two steps:

  • Kinase Reaction: Recombinant FGFR4 enzyme is incubated with a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (this compound). In this reaction, FGFR4 catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the FGFR4 kinase activity.

Experimental Protocols

This section details the necessary reagents, buffer compositions, and a step-by-step procedure for performing the Fgfr4 in vitro kinase assay.

Required Materials
  • Enzyme: Recombinant human FGFR4 (e.g., from BPS Bioscience or a similar vendor).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.[6][7][8][9][10]

  • ATP: Adenosine 5'-triphosphate.

  • Inhibitor: this compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[3][4][11][12]

  • Buffer Components: Tris-HCl, MgCl₂, BSA, DTT.

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.

  • Instrumentation: A microplate reader capable of measuring luminescence.

Buffer and Reagent Preparation
  • Kinase Assay Buffer (1X):

    • 40 mM Tris-HCl, pH 7.5

    • 20 mM MgCl₂

    • 0.1 mg/mL Bovine Serum Albumin (BSA)

    • 50 µM Dithiothreitol (DTT) (add fresh)[13]

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions of this compound: Prepare a series of dilutions of the inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[14]

  • ATP Solution: Prepare a working solution of ATP in Kinase Assay Buffer. The optimal concentration should be at or near the Km of FGFR4 for ATP, if known, or can be empirically determined (e.g., 10-50 µM).[13][15]

  • Enzyme Solution: Dilute the recombinant FGFR4 enzyme to the desired working concentration in Kinase Assay Buffer.

  • Substrate Solution: Dilute the Poly(Glu, Tyr) 4:1 substrate to the desired working concentration in Kinase Assay Buffer. A final concentration of 0.2 mg/ml is often sufficient.[7]

Assay Procedure

The following protocol is based on the ADP-Glo™ Kinase Assay format and should be performed at room temperature unless otherwise specified.

  • Add Inhibitor: To the wells of a white, opaque microplate, add 1 µL of the serially diluted this compound or 1 µL of 5% DMSO for the positive (no inhibitor) and negative (no enzyme) controls.

  • Add Enzyme: Add 2 µL of the diluted FGFR4 enzyme to all wells except the negative control wells.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction. The final reaction volume will be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[14]

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[11]

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

Data Presentation and Analysis

The raw luminescence data is used to calculate the percent inhibition of FGFR4 activity for each concentration of this compound. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.

Representative IC₅₀ Values for FGFR4 Inhibitors

The following table summarizes the IC₅₀ values of several known FGFR4 inhibitors to provide a comparative context for newly generated data.

InhibitorFGFR4 IC₅₀ (nM)Selectivity Profile
BLU99313Highly selective for FGFR4 over FGFR1/2/3.[16]
H3B-6527<1.2Highly selective for FGFR4 with over 250-fold selectivity against FGFR1-3.[16]
Roblitinib (FGF401)1.9Selective for FGFR4.[16]
Futibatinib (TAS-120)3.7Pan-FGFR inhibitor.[16]
FIIN-335.3Irreversible pan-FGFR inhibitor.[16]
Derazantinib (ARQ-087)34Inhibitor of FGFR family.[16]
LY28744556Pan-FGFR inhibitor.[16]
Compound 6O (from study)75.3Reported high selectivity for FGFR4 over FGFR1-3.[17]

Mandatory Visualizations

FGFR4 Signaling Pathway

The following diagram illustrates a simplified FGFR4 signaling cascade. Upon ligand binding, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified FGFR4 signaling pathway.

In Vitro Kinase Assay Workflow

The diagram below outlines the logical workflow of the this compound in vitro kinase assay.

Kinase_Assay_Workflow Start Start: Prepare Reagents AddInhibitor 1. Add this compound/ DMSO to Plate Start->AddInhibitor AddEnzyme 2. Add FGFR4 Enzyme AddInhibitor->AddEnzyme AddSubstrateATP 3. Add Substrate & ATP (Initiate Reaction) AddEnzyme->AddSubstrateATP IncubateReaction 4. Incubate at 30°C AddSubstrateATP->IncubateReaction StopReaction 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) IncubateReaction->StopReaction IncubateStop 6. Incubate at RT StopReaction->IncubateStop DetectSignal 7. Add Kinase Detection Reagent IncubateStop->DetectSignal IncubateDetect 8. Incubate at RT DetectSignal->IncubateDetect ReadLuminescence 9. Measure Luminescence IncubateDetect->ReadLuminescence AnalyzeData 10. Calculate % Inhibition & IC50 ReadLuminescence->AnalyzeData End End: Report Results AnalyzeData->End

Caption: Workflow for the Fgfr4 in vitro kinase assay.

References

An In-Depth Technical Guide to the Biological Activity of Fgfr4-IN-9 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide details the biological activity of Fgfr4-IN-9, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in the context of cancer cell lines. This document provides a comprehensive overview of its mechanism of action, effects on cellular processes, and the experimental methodologies used for its characterization.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the proliferation, survival, and progression of various cancers.[1][2][3] The development of selective inhibitors targeting FGFR4, such as this compound, represents a promising therapeutic strategy for cancers driven by aberrant FGFR4 signaling. This guide summarizes the key findings related to the in vitro activity of this compound, offering a foundational resource for researchers in oncology and drug discovery.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified across various cancer cell lines, primarily focusing on its ability to suppress cell proliferation and viability. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key metrics used to evaluate its potency.

Table 1: In Vitro Inhibitory Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Assay Type IC50 / GI50 (nM)
Data Currently Unavailable

Quantitative data for this compound is not publicly available in the searched resources. This table serves as a template for presenting such data once obtained.

Mechanism of Action: Inhibition of the FGFR4 Signaling Pathway

This compound exerts its anti-cancer effects by selectively binding to and inhibiting the kinase activity of FGFR4. This action blocks the downstream signaling cascades that promote cancer cell growth and survival.

FGFR4 Signaling Pathway

The FGFR4 signaling pathway is initiated by the binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][4] This activation triggers a cascade of downstream signaling events, principally through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[2][4][5]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: this compound inhibits the FGFR4 signaling pathway.

Effects of this compound on Cancer Cell Lines

Inhibition of the FGFR4 pathway by this compound is expected to induce several key anti-cancer effects in susceptible cancer cell lines.

Cell Proliferation and Viability

A primary effect of this compound is the inhibition of cell proliferation and a reduction in cell viability in cancer cell lines that are dependent on FGFR4 signaling for their growth. This is typically measured using cell viability assays.

Apoptosis

By blocking the pro-survival signals emanating from FGFR4, this compound is anticipated to induce programmed cell death, or apoptosis, in cancer cells. This can be assessed through various methods, including Annexin V staining and analysis of caspase activity.[6]

Cell Cycle Arrest

Inhibition of FGFR4 signaling can lead to cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This effect is commonly analyzed by flow cytometry of cells stained with a DNA-intercalating dye.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. The following are generalized protocols for key experiments.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50/GI50 values.

Cell_Viability_Workflow Seed Seed Cells (96-well plate) Treat Treat with This compound Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add MTS/MTT Reagent Incubate->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Analyze Calculate IC50/GI50 Measure->Analyze

Caption: Workflow for a typical cell viability assay.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins and assess the phosphorylation status of signaling molecules to confirm the mechanism of action of this compound.

  • Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a suitable buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for FGFR4, phosphorylated FGFR4, and downstream signaling proteins (e.g., p-ERK, p-AKT).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Western_Blot_Workflow Lysis Cell Lysis Quant Protein Quantification Lysis->Quant PAGE SDS-PAGE Quant->PAGE Transfer Protein Transfer PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Signal Detection SecondaryAb->Detect

Caption: Standard workflow for Western blot analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a selective inhibitor of the FGFR4 signaling pathway with the potential for therapeutic application in cancers characterized by aberrant FGFR4 activity. This guide provides a framework for understanding and evaluating its biological effects in cancer cell lines. Further research is required to fully elucidate its in vivo efficacy and to identify predictive biomarkers for patient stratification.

References

The Disruption of Downstream Signaling Cascades by the Selective FGFR4 Inhibitor BLU-9931: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Fgfr4-IN-9" specified in the topic request did not yield specific information in publicly available scientific literature. Therefore, this guide focuses on a well-characterized, potent, and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), BLU-9931 , as a representative agent to illustrate the effects of targeted FGFR4 inhibition on downstream signaling pathways. BLU-9931 serves as the preclinical version of the clinical candidate fisogatinib (BLU-554).

Executive Summary

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in cell proliferation, survival, and metabolism. Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC) and cholangiocarcinoma. This technical guide provides a comprehensive overview of the effects of a selective FGFR4 inhibitor, BLU-9931, on the intricate downstream signaling network. Through the targeted and irreversible inhibition of FGFR4, BLU-9931 effectively abrogates the phosphorylation of key effector proteins, leading to the suppression of oncogenic signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. This guide presents quantitative data on the inhibitory activity of BLU-9931, detailed experimental protocols for assessing its cellular effects, and visual diagrams of the affected signaling pathways and experimental workflows.

Introduction to FGFR4 Signaling

FGFR4 is a member of the FGFR family of receptor tyrosine kinases. In a physiological context, the binding of FGF19 to FGFR4 and its co-receptor β-Klotho (KLB) induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade creates docking sites for adaptor proteins, most notably FGFR Substrate 2 (FRS2). Phosphorylated FRS2 recruits a complex of proteins, including Growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS), which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical regulator of cell proliferation.[1][2] Concurrently, the activation of FGFR4 can also stimulate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is central to cell survival and apoptosis inhibition, and the JAK-STAT pathway, involved in cell proliferation and invasion.[3][4] In certain cancer types, aberrant activation of this signaling axis, often through FGF19 amplification, drives tumor growth and survival.[2][5]

Mechanism of Action of BLU-9931

BLU-9931 is a potent, highly selective, and irreversible small-molecule inhibitor of FGFR4.[6] Its selectivity is attributed to its unique mechanism of action, which involves the formation of a covalent bond with a non-catalytic cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[3][5] This cysteine residue is not present in the other FGFR family members (FGFR1, FGFR2, and FGFR3), which accounts for the remarkable selectivity of BLU-9931 for FGFR4.[1] By irreversibly binding to FGFR4, BLU-9931 locks the kinase in an inactive conformation, preventing ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways.[3]

Quantitative Data on the Inhibitory Effects of BLU-9931

The inhibitory potency of BLU-9931 has been quantified in various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.

Assay Type Target IC50 / Kd Reference
Biochemical Kinase AssayFGFR4IC50: 3 nM[6][7]
Biochemical Kinase AssayFGFR1IC50: 591 nM[8]
Biochemical Kinase AssayFGFR2IC50: 493 nM[8]
Biochemical Kinase AssayFGFR3IC50: 150 nM[7]
Binding AssayFGFR4Kd: 6 nM[6]
Table 1: Biochemical Inhibitory Activity of BLU-9931.
Cell Line Cancer Type EC50 Reference
Hep 3BHepatocellular Carcinoma0.07 µM[6]
HuH7Hepatocellular Carcinoma0.11 µM[6]
JHH7Hepatocellular Carcinoma0.02 µM[6]
MDA-MB-453 (FGFR4 Y367C mutant)Breast Cancer0.32 µM[7]
Table 2: Cellular Proliferation Inhibitory Activity of BLU-9931.

Effect on Downstream Signaling Pathways

Treatment of FGFR4-dependent cancer cells with BLU-9931 leads to a dose-dependent reduction in the phosphorylation of FGFR4 and key downstream effector proteins.[1][6]

Inhibition of the MAPK Pathway

BLU-9931 effectively suppresses the phosphorylation of FRS2 and subsequently the phosphorylation of ERK (MAPK), leading to an arrest in cell proliferation.[1][6]

Inhibition of the PI3K-AKT Pathway

The inhibitor also demonstrates a potent reduction in the phosphorylation of AKT, a key node in the PI3K-AKT pathway, which is associated with the induction of apoptosis.[6]

Inhibition of the STAT3 Pathway

In pancreatic cancer cells, BLU-9931 has been shown to reduce the phosphorylation of STAT3, a transcription factor involved in cell proliferation and invasion.[3][4]

FGFR4_Signaling_Pathway FGFR4 Downstream Signaling Pathways and Inhibition by BLU-9931 FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor p_FGFR4 p-FGFR4 FGFR4->p_FGFR4 Autophosphorylation FRS2 FRS2 p_FGFR4->FRS2 Phosphorylates PI3K PI3K p_FGFR4->PI3K Activates JAK JAK p_FGFR4->JAK Activates BLU9931 BLU-9931 BLU9931->p_FGFR4 Inhibits p_FRS2 p-FRS2 FRS2->p_FRS2 GRB2_SOS GRB2/SOS p_FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Survival Cell Survival p_AKT->Survival STAT3 STAT3 JAK->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Proliferation Invasion Cell Invasion p_STAT3->Invasion Experimental_Workflow General Experimental Workflow for Evaluating an FGFR4 Inhibitor start Start cell_culture Cell Culture (FGFR4-dependent cell lines) start->cell_culture treatment Treatment with BLU-9931 (Dose-response) cell_culture->treatment biochemical_assay Biochemical Assay (In Vitro Kinase Assay) treatment->biochemical_assay Parallel Experiment cellular_assays Cellular Assays treatment->cellular_assays data_analysis Data Analysis (IC50/EC50 Calculation) biochemical_assay->data_analysis western_blot Western Blot (p-FGFR4, p-ERK, p-AKT, p-STAT3) cellular_assays->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cellular_assays->viability_assay western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion on Inhibitor Efficacy and Mechanism data_analysis->conclusion

References

The Discovery and Development of Fgfr4-IN-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of Fgfr4-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound, also identified as compound 19 in its primary publication, has demonstrated significant potential in the context of hepatocellular carcinoma (HCC) by targeting wild-type and gatekeeper mutant variants of FGFR4. This document details the scientific journey from its rational design and synthesis to its comprehensive biological evaluation, offering a valuable resource for researchers in oncology and drug discovery.

Introduction: The Rationale for a Selective FGFR4 Inhibitor

The Fibroblast Growth Factor (FGF) signaling pathway, and specifically the FGF19-FGFR4 axis, plays a crucial role in various cellular processes, and its aberrant activation is a known driver in the progression of several cancers, most notably hepatocellular carcinoma.[1] The development of selective FGFR4 inhibitors presents a promising therapeutic strategy. However, a significant clinical challenge is the emergence of acquired resistance, often driven by "gatekeeper" mutations in the kinase domain of the receptor.[1] This challenge necessitated the development of a new class of inhibitors capable of overcoming such resistance mechanisms. This compound was designed as a potent, reversible inhibitor with a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrating a high degree of selectivity and efficacy against both wild-type and gatekeeper mutant FGFR4.[1]

Synthesis and Physicochemical Properties

This compound is a derivative of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine. The synthesis is achieved through a multi-step process, the specifics of which are detailed in the primary literature.

Experimental Protocol: Synthesis of this compound (Compound 19)

The synthesis of this compound involves the reaction of key intermediates, culminating in the final compound. A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary research article by Xie et al. in the Journal of Medicinal Chemistry, 2022. The general scheme involves the preparation of the pyrrolo[2,3-d]pyrimidine core followed by sulfonation and subsequent amine coupling reactions.

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound were extensively evaluated through a series of in vitro assays.

Kinase Inhibitory Activity

The inhibitory activity of this compound against a panel of FGFR family members was determined using enzymatic assays. The results demonstrate its high potency against FGFR4 and its selectivity over other FGFR isoforms.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
FGFR4 (Wild Type)17.1
FGFR329.6
FGFR4 (V550L Mutant)30.7
FGFR246.7
FGFR164.3

Data sourced from MedChemExpress and the primary publication by Xie et al. (2022).[2][1]

Experimental Protocol: FGFR Kinase Assay

The inhibitory activity of this compound was assessed using a standard in vitro kinase assay. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used. The assay was performed in a buffer solution containing ATP and a suitable substrate. The kinase reaction was initiated by the addition of the enzyme and incubated at room temperature. The amount of ADP produced, which is proportional to the kinase activity, was measured using a commercially available kinase assay kit, such as ADP-Glo™ (Promega). The IC50 values were calculated from the dose-response curves generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Each experiment was performed in duplicate.

Cellular Proliferation Assays

The anti-proliferative effects of this compound were evaluated in hepatocellular carcinoma cell lines known to have aberrant FGFR4 signaling.

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (nM)
HUH7 (HCC)94.7 ± 28.6
Ba/F3 FGFR4 (Wild Type)82.5 ± 19.2
Ba/F3 FGFR4 (V550L Mutant)260.0 ± 50.2

Data sourced from MedChemExpress and the primary publication by Xie et al. (2022).[2][1]

Experimental Protocol: Cell Viability Assay

HUH7 or Ba/F3 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software. Experiments were conducted in triplicate.

Mechanism of Action: Targeting the FGFR4 Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of FGFR4 and its downstream signaling components.

Experimental Protocol: Western Blot Analysis

HUH7 cells were treated with varying concentrations of this compound for 4 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated FRS2 (p-FRS2), total FRS2, phosphorylated PLCγ (p-PLCγ), and total PLCγ. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

FGFR4 Signaling Pathway and Inhibition by this compound

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 KLB FGF19->FGFR4_KLB:f0 Binds FRS2 FRS2 FGFR4_KLB:f0->FRS2 Phosphorylates PLCg PLCγ FGFR4_KLB:f0->PLCg Phosphorylates pFRS2 p-FRS2 pPLCg p-PLCγ Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) pFRS2->Downstream pPLCg->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4_KLB:f0 Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of FGFR4, blocking downstream signaling.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a preclinical mouse model of hepatocellular carcinoma.

Table 3: In Vivo Anti-tumor Activity of this compound in HUH7 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI)Tumor Volume (mm³) at Day 21Body Weight Change (%)
Vehicle Control--~1200< 5
This compound30SignificantMarkedly reduced vs. control< 5
This compound4581%Markedly reduced vs. control< 5

Data represents a summary of findings from the primary publication by Xie et al. (2022).[1]

Experimental Protocol: HUH7 Xenograft Mouse Model

Female BALB/c nude mice were subcutaneously inoculated with HUH7 cells. When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. This compound was administered orally once daily for 21 days at doses of 30 and 45 mg/kg. The vehicle control group received the formulation excipient. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed in mice to determine its drug-like properties.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValue (Oral Administration)
Cmax (ng/mL)Data not publicly available in detail
Tmax (h)Data not publicly available in detail
AUC (ng·h/mL)Data not publicly available in detail
Half-life (t1/2)Acceptable
BioavailabilityHigh

The primary publication notes a good in vivo pharmacokinetic profile with high bioavailability and an acceptable half-life, though specific quantitative values were not detailed in the abstract.[1]

Experimental Protocol: Pharmacokinetic Study

This compound was administered to mice via oral gavage. Blood samples were collected at various time points post-administration. The concentration of this compound in the plasma was determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis.

Logical Development Workflow

The discovery and development of this compound followed a structured, rational drug design approach.

Discovery and Preclinical Development Workflow of this compound

Fgfr4_IN_9_Development_Workflow Discovery and Preclinical Development of this compound cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (FGFR4 in HCC) Scaffold_Selection Scaffold Selection (2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine) Target_ID->Scaffold_Selection SAR_Optimization Structure-Activity Relationship (SAR) Optimization Scaffold_Selection->SAR_Optimization Lead_Compound Lead Compound Identification (this compound / Compound 19) SAR_Optimization->Lead_Compound In_Vitro In Vitro Evaluation - Kinase Assays - Cell Proliferation Lead_Compound->In_Vitro MoA Mechanism of Action Studies (Western Blot) In_Vitro->MoA PK_Studies Pharmacokinetic Studies MoA->PK_Studies In_Vivo In Vivo Efficacy Studies (Xenograft Model) PK_Studies->In_Vivo Tox Preliminary Toxicity Assessment In_Vivo->Tox

Caption: A streamlined workflow from target identification to preclinical evaluation.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of hepatocellular carcinoma, particularly in tumors harboring FGFR4 activation and those with potential resistance to other FGFR inhibitors. Its potent and reversible inhibitory activity, coupled with favorable in vivo efficacy and pharmacokinetic properties, warrants further investigation. Future studies will likely focus on comprehensive toxicology assessments, formulation optimization, and ultimately, evaluation in clinical trials to determine its safety and efficacy in patients. This technical guide provides a solid foundation for understanding the core scientific data and methodologies behind the development of this novel FGFR4 inhibitor.

References

Fgfr4-IN-9: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of a notable Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, identified in research literature and available commercially as FGFR-IN-9. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Core Compound Details

FGFR-IN-9, also referred to as Compound 19 in associated publications, is a potent and reversible inhibitor of FGFR.[1] The key identification and physicochemical properties of this compound are summarized below.

ParameterValueReference
Compound Name FGFR-IN-9 (Compound 19)[1]
CAS Number 3024090-08-9[1]
Molecular Formula C24H27N7O5MedChemExpress
Molecular Weight 493.52 g/mol Calculated

Biological Activity

FGFR-IN-9 demonstrates potent inhibitory activity against wild-type FGFR4 and other members of the FGFR family. Its efficacy has also been evaluated in cellular assays, where it has been shown to inhibit the proliferation of cancer cell lines with activated FGFR signaling.

Assay TypeTarget/Cell LineIC50Reference
Enzymatic AssayFGFR4 (Wild Type)17.1 nM[1]
Enzymatic AssayFGFR164.3 nM[1]
Enzymatic AssayFGFR246.7 nM[1]
Enzymatic AssayFGFR329.6 nM[1]
Enzymatic AssayFGFR4 (V550L mutant)30.7 nM[1]
Cell ProliferationHUH7 cells94.7 ± 28.6 nM[1]
Cell ProliferationBa/F3 FGFR4 (Wild Type)82.5 ± 19.2 nM[1]
Cell ProliferationBa/F3 FGFR4 (V550L mutant)260.0 ± 50.2 nM[1]

Signaling Pathways

FGFR4 is a receptor tyrosine kinase that, upon binding with its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades. These pathways are crucial in cellular processes such as proliferation, differentiation, and migration.[2][3][4][5] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of various cancers, particularly hepatocellular carcinoma.[3][6]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 phosphorylates PLCG PLCγ FGFR4->PLCG phosphorylates KLB β-Klotho KLB->FGFR4 co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration PLCG->Migration

FGFR4 Signaling Pathway

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of compounds against FGFR4 using a luminescent kinase assay.

Objective:

To determine the in vitro inhibitory potency (IC50) of a test compound against FGFR4 kinase.

Materials:
  • Recombinant human FGFR4 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compound (e.g., Fgfr4-IN-9) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:
  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase assay buffer to each well of the assay plate.

    • Add the test compound dilutions or DMSO (for control wells) to the appropriate wells.

    • Add the FGFR4 enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow A 1. Compound Dilution (this compound in DMSO) B 2. Kinase Reaction Setup (FGFR4, Substrate, ATP) A->B C 3. Incubation (Room Temperature, 60 min) B->C D 4. Add ADP-Glo™ Reagent (Incubate 40 min) C->D E 5. Add Kinase Detection Reagent (Incubate 30 min) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

FGFR4 Kinase Assay Workflow

References

The Core Physicochemical Properties of FGFR4-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, FGFR4-IN-1. Due to the likely typographical error in the user request for "Fgfr4-IN-9," this document focuses on the widely referenced "FGFR4-IN-1." This guide is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in a laboratory setting. The information is presented through clearly structured tables, detailed experimental protocols, and informative diagrams to facilitate understanding and practical application.

Quantitative Data Summary

The following tables summarize the currently available quantitative data regarding the solubility and stability of FGFR4-IN-1.

Table 1: Solubility Data for FGFR4-IN-1
SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO612.16Sonication is recommended
DMSO6.412.97Warming may be needed
Table 2: Stability and Storage Recommendations for FGFR4-IN-1
FormStorage Temperature (°C)Shelf Life
Solid Powder-203 years
In Solvent (DMSO)-801 year

Note by Selleck Chemicals: Solutions of FGFR4-IN-1 are noted to be unstable. It is recommended to prepare fresh solutions or purchase small, pre-packaged sizes and to repackage upon receipt.[1]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of FGFR4-IN-1 are not publicly available. Therefore, this section outlines general, widely accepted methodologies for assessing these properties for small molecule inhibitors.

Protocol for Determining Kinetic Aqueous Solubility

This protocol describes a common method for assessing the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for in vitro assays.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare high-concentration stock solution in DMSO (e.g., 10 mM) add_dmso Add a small volume of DMSO stock to the aqueous buffer prep_stock->add_dmso Step 1 prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) prep_buffer->add_dmso Step 2 incubate Incubate the mixture for a set period (e.g., 1-2 hours) at room temperature add_dmso->incubate Step 3 detect Measure the concentration of the dissolved compound incubate->detect Step 4 quantify Quantify the amount of soluble compound using a standard curve detect->quantify Step 5 determine Determine the kinetic solubility limit quantify->determine Step 6

Caption: Workflow for Kinetic Aqueous Solubility Determination.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., FGFR4-IN-1) in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, precise volume of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The mixture is typically incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the insoluble compound.

  • Separation of Insoluble Material: The solution is then filtered or centrifuged to remove any precipitated solid.

  • Quantification: The concentration of the compound remaining in the supernatant (the soluble fraction) is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.

  • Solubility Determination: The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions.

Protocol for Assessing Chemical Stability

This protocol outlines a general approach for evaluating the chemical stability of a compound in solution over time, which is crucial for ensuring the integrity of the compound during experiments.

G cluster_setup Experiment Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation prep_solution Prepare a solution of the compound in the desired solvent at a known concentration aliquot Aliquot the solution into multiple vials prep_solution->aliquot Step 1 store Store the vials under different conditions (e.g., -20°C, 4°C, room temperature) aliquot->store Step 2 sample At specified time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition store->sample Step 3 analyze Analyze the sample to determine the concentration of the parent compound sample->analyze Step 4 calculate Calculate the percentage of the compound remaining at each time point relative to time zero analyze->calculate Step 5 plot Plot the percentage remaining versus time for each condition calculate->plot Step 6 determine_stability Determine the stability profile and identify optimal storage conditions plot->determine_stability Step 7

Caption: Experimental Workflow for Chemical Stability Assessment.

Methodology:

  • Solution Preparation: Prepare a solution of the test compound in the solvent of interest (e.g., DMSO, cell culture medium) at a relevant concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, an aliquot of the solution is analyzed to determine the initial concentration of the compound. This serves as the baseline (100% integrity).

  • Storage: The remaining solution is stored under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), aliquots are taken from the stored solution and analyzed using a stability-indicating analytical method (typically HPLC) that can separate the parent compound from any degradation products.

  • Data Analysis: The concentration of the parent compound at each time point is compared to the initial concentration to determine the percentage of the compound remaining. A degradation profile can be established, and the shelf-life under specific conditions can be estimated.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades that play crucial roles in cell proliferation, survival, and metabolism.[2][3][4] The aberrant activation of the FGFR4 signaling pathway has been implicated in the progression of various cancers.[2][3][4]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K PLCG PLCγ FGFR4->PLCG STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCG->PKC Metabolism Metabolism PKC->Metabolism STAT3->Proliferation

Caption: Simplified FGFR4 Signaling Pathway.

This diagram illustrates the canonical signaling pathways activated by FGFR4. Upon ligand binding, FGFR4 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2. This leads to the activation of major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ-PKC pathway, as well as the JAK-STAT pathway.[2][3][4][5] These pathways collectively regulate fundamental cellular processes. The inhibitor FGFR4-IN-1 acts by blocking the kinase activity of FGFR4, thereby inhibiting these downstream signals.

References

Preclinical Profile of Fgfr4-IN-9: A Selective Inhibitor for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 11, 2025 – This technical whitepaper provides an in-depth overview of the preclinical data for Fgfr4-IN-9 (also known as Compound 6O), a novel, selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Aberrant signaling of the FGF19-FGFR4 axis is a known oncogenic driver in a subset of HCC cases.[1][2] this compound has been designed as a selective antagonist of FGFR4, demonstrating potent anti-proliferative and anti-angiogenic effects in preclinical models of HCC.[3][4] This guide summarizes the key quantitative data, experimental methodologies, and relevant biological pathways associated with the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables present a summary of the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundFGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 Selectivity over FGFR1FGFR4 Selectivity over FGFR2FGFR4 Selectivity over FGFR3
This compound (6O) 75.3>50,00035,482>30,000>664-fold471-fold>398-fold
BLU9931 (Control) ----~8-fold lower than this compound--

Data sourced from a kinase inhibition assay.[5] this compound demonstrates high selectivity for FGFR4 over other FGFR family members, a critical attribute for minimizing off-target toxicities.[1][2][5]

Table 2: In Vitro Anti-proliferative Activity in HCC Cell Lines

Cell LineThis compound (Compound 6O) EffectComparison
Hep3B Strong anti-proliferative activityMore sensitive than to BLU9931

The Hep3B cell line is a well-established model for HCC with FGF19-FGFR4 pathway activation.[1][2]

Table 3: In Vivo Antitumor Activity

ModelTreatmentOutcome
Hep3B-xenografted Chick Chorioallantoic Membrane (CAM) model This compound (Compound 6O)Antitumor activity almost similar to BLU9931

The CAM model provides a rapid in vivo assessment of a compound's effect on tumor growth and angiogenesis.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR family kinases was determined using a commercially available kinase assay service.

  • Enzymes: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases were used.

  • Test Compound: this compound (Compound 6O) was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations.

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide by the respective kinase. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the dose-response curves. The selectivity was determined by comparing the IC₅₀ value for FGFR4 to those for other FGFR isoforms.[5]

Cell Proliferation Assay

The anti-proliferative effects of this compound on HCC cells were assessed using a standard cell viability assay.

  • Cell Line: The human hepatocellular carcinoma cell line Hep3B, known to have an activated FGF19-FGFR4 signaling pathway, was used.

  • Cell Culture: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or MTS assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curve.

In Vivo Chick Chorioallantoic Membrane (CAM) Xenograft Model

The in vivo antitumor activity of this compound was evaluated using the CAM model.

  • Fertilized Eggs: Fertilized chicken eggs were incubated at 37°C with controlled humidity.

  • Tumor Cell Implantation: On a specific day of embryonic development (e.g., day 9), a window was created in the eggshell, and a silicone ring was placed on the CAM. Hep3B cells, suspended in a basement membrane matrix, were implanted onto the CAM within the ring.

  • Compound Administration: After tumor formation (e.g., 2-3 days post-implantation), the tumors were treated with this compound, a positive control (e.g., BLU9931), or a vehicle control. The compounds were typically applied topically to the tumor.

  • Tumor Growth Assessment: After a defined treatment period (e.g., 3-4 days), the tumors were excised and weighed. The antitumor effect was determined by comparing the tumor weights of the treated groups to the vehicle control group.

  • Angiogenesis Assessment: The effect of the compound on blood vessel formation around the tumor can also be visually assessed and quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental processes relevant to the preclinical study of this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway in HCC.

Preclinical_Workflow cluster_discovery Compound Discovery & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Design Design & Synthesis of This compound (Compound 6O) Kinase_Assay FGFR Kinase Inhibition Assay Design->Kinase_Assay Cell_Assay HCC Cell Line Proliferation Assay Kinase_Assay->Cell_Assay CAM_Model Chick Chorioallantoic Membrane (CAM) Xenograft Cell_Assay->CAM_Model Data_Analysis Efficacy & Selectivity Assessment CAM_Model->Data_Analysis

Caption: Preclinical Evaluation Workflow.

References

The Role of the FGF19/FGFR4 Pathway in the Activity of Fgfr4-IN-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

The Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis is a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC). This pathway's dysregulation, often characterized by the amplification and overexpression of FGF19, leads to uncontrolled tumor cell proliferation and survival. Consequently, selective inhibition of FGFR4 presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of Fgfr4-IN-9 (also known as Compound 6O), a potent and highly selective small-molecule inhibitor of FGFR4. We will explore the intricacies of the FGF19/FGFR4 signaling pathway, the mechanism of action of this compound, and its demonstrated efficacy in preclinical models. This document includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to support researchers, scientists, and drug development professionals in the field of oncology.

The FGF19/FGFR4 Signaling Pathway

The FGF19/FGFR4 signaling pathway is a key regulator of various metabolic processes, including bile acid homeostasis. However, its aberrant activation is a known oncogenic driver, particularly in HCC.[1]

1.1. Core Components and Activation

The activation of this pathway is initiated by the binding of the FGF19 ligand to its cognate receptor, FGFR4. This interaction is facilitated by the co-receptor β-Klotho (KLB), which forms a complex with FGFR4 and significantly increases its binding affinity for FGF19.[2] Upon FGF19 binding, FGFR4 undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3]

1.2. Downstream Signaling Cascades

The activated FGFR4 kinase domain serves as a docking site for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that collectively promote cancer cell proliferation, survival, and invasion. The primary signaling cascades include:

  • RAS/RAF/MAPK Pathway: This pathway is crucial for cell proliferation and is activated via the recruitment of adaptor proteins like FRS2 (Fibroblast growth factor Receptor Substrate 2) and GRB2 (Growth factor Receptor-Bound protein 2).[2]

  • PI3K/AKT Pathway: This cascade is a major driver of cell survival and anti-apoptotic signals.[4]

  • GSK3β/β-catenin Pathway: Activation of this pathway has been linked to epithelial-mesenchymal transition (EMT), which enhances tumor cell invasion and metastasis.[1]

The following diagram illustrates the canonical FGF19/FGFR4 signaling pathway.

FGF19_FGFR4_Pathway FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binds to complex KLB β-Klotho (KLB) KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (active, dimerized, phosphorylated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates GSK3b GSK3β/β-catenin FGFR4_active->GSK3b PI3K PI3K FRS2->PI3K RAS RAS/RAF/MEK FRS2->RAS AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival ERK ERK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation EMT EMT & Metastasis GSK3b->EMT

Figure 1: FGF19/FGFR4 Signaling Pathway.

This compound (Compound 6O): A Selective Inhibitor

This compound, also referred to as Compound 6O in its discovery publication, is a novel, potent, and highly selective inhibitor of FGFR4 kinase activity.[5] It belongs to a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives designed to selectively target FGFR4 over other isoforms of the FGFR family.[5]

2.1. Mechanism of Action

The selectivity of this compound is attributed to its unique chemical structure. Molecular docking studies suggest that the dimethyl groups on the pyrimidine ring of this compound sterically hinder the molecule from adopting the correct conformation required for covalent bond formation with cysteine residues in the hinge regions of FGFR1, FGFR2, and FGFR3.[5] In contrast, the smaller size of the fluorine atom on the dimethoxyphenyl ring allows for a favorable conformation and strong binding interactions within the ATP-binding pocket of FGFR4.[5] This selective inhibition of FGFR4 blocks its autophosphorylation and the subsequent activation of downstream oncogenic pathways, thereby inhibiting tumor cell growth and proliferation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through biochemical kinase assays and cell-based proliferation assays. The data highlights its potency against FGFR4 and its selectivity against other FGFR family members.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)FGFR4 Selectivity (vs. FGFR1/2/3)
This compound (6O) >50,00035,482>30,00075.3 398 to >664-fold
BLU9931 (Ref.) 2,7511,5631,02321.647 to 127-fold
Data sourced from Kim et al. (2021).[5]

Table 2: Anti-proliferative Activity in HCC Cell Lines (IC₅₀)

CompoundHep3B (μM)Huh7 (μM)
This compound (6O) 4.529.5
BLU9931 (Ref.) 0.91.8
Data sourced from Kim et al. (2021).[5] Both Hep3B and Huh7 cell lines are known to overexpress FGF19.

Key Experimental Protocols

The following sections detail the methodologies used to evaluate the activity of this compound.

4.1. In Vitro FGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FGFR isoforms.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction where the enzyme (FGFR) transfers a phosphate group from ATP to a substrate. The amount of ADP is proportional to the kinase activity.

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

    • Poly(Glu, Tyr) 4:1 as a substrate.

    • Adenosine triphosphate (ATP).

    • Test compounds (this compound) dissolved in DMSO.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the respective FGFR enzyme solution to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

4.2. Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds (this compound) dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the IC₅₀ value.

4.3. In Vivo Chick Chorioallantoic Membrane (CAM) Tumor Xenograft Assay

This in vivo assay evaluates the anti-tumor and anti-angiogenic effects of this compound.[5]

  • Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that can serve as a natural incubator for tumor cell grafts. It allows for the assessment of tumor growth and angiogenesis in a living organism.

  • Materials:

    • Fertilized chicken eggs.

    • HCC cells (e.g., Hep3B) suspended in Matrigel.

    • Test compounds (this compound) prepared for administration.

    • Egg incubator.

    • Stereomicroscope.

  • Procedure:

    • Incubate fertilized chicken eggs for 9 days.

    • On day 9, create a small window in the eggshell to expose the CAM.

    • Graft a suspension of 2 x 10⁶ Hep3B cells in Matrigel onto the CAM.

    • On day 12, begin treatment by applying the test compound (e.g., 10 µM this compound) or vehicle control directly onto the tumor graft daily for 6 days.

    • On day 18, excise the tumors from the CAM.

    • Measure the tumor weight and volume.

    • Analyze the tumors for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) via immunohistochemistry.

    • Compare the tumor growth and vascularization between the treated and control groups to determine the anti-tumor efficacy of the compound.

The following diagram provides a workflow for the evaluation of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation KinaseAssay FGFR Kinase Assay (IC50 Determination) CellProlif HCC Cell Proliferation (MTT Assay, IC50) KinaseAssay->CellProlif Confirm cellular activity CAM_Model CAM Tumor Xenograft (Hep3B cells) CellProlif->CAM_Model Advance to in vivo testing TumorGrowth Measure Tumor Growth (Weight & Volume) CAM_Model->TumorGrowth Angiogenesis Assess Angiogenesis (Immunohistochemistry) CAM_Model->Angiogenesis

Figure 2: Experimental Workflow for this compound Evaluation.

Conclusion

This compound (Compound 6O) is a potent and exceptionally selective inhibitor of the FGFR4 kinase. Its activity is directly linked to the FGF19/FGFR4 signaling pathway, a validated oncogenic driver in a significant subset of hepatocellular carcinomas. Through targeted inhibition of FGFR4, this compound effectively blocks downstream pro-proliferative and anti-apoptotic signals, leading to a reduction in tumor cell growth. Preclinical data from in vitro kinase assays, cell-based proliferation studies, and in vivo tumor models demonstrate its potential as a therapeutic agent for FGF19-driven HCC.[5] The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers working to further characterize and develop FGFR4-targeted therapies.

References

Fgfr4-IN-9: A Technical Guide to a Selective Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fgfr4-IN-9, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the inhibitor's mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with the FGFR4 signaling pathway.

Introduction to this compound

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[2][3][4] This has made FGFR4 an attractive therapeutic target for cancer drug development.

This compound (also referred to as compound 1 in some literature) is a novel small molecule inhibitor designed to selectively and covalently target FGFR4.[5] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys552, located in the ATP-binding pocket of the FGFR4 kinase domain.[5][6] This covalent modification leads to irreversible inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote tumor growth. The unique presence of Cys552 in FGFR4 contributes to the inhibitor's high selectivity over other FGFR isoforms (FGFR1, 2, and 3) and the broader kinome.[5]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and other relevant FGFR inhibitors.

CompoundTargetIC50 (nM)Selectivity vs. FGFR1-3Reference
This compound (Compound 1) pFGFR4 (cellular)9>100-fold[5]
AZD4547FGFR4 (biochemical)-Non-covalent parent[6]
Compound 8 (acrylamide derivative of AZD4547)Wild-type FGFR4 (biochemical)Increased 50-fold vs. AZD4547-[6]
Compound 8FGFR4 C477A variant (biochemical)400-fold loss in activity-[6]
Compound 8FGFR4 C552A variant (biochemical)5-fold loss in activity-[6]
InhibitorTargetKi (nM)k_inact (s⁻¹)k_inact/Ki (µM⁻¹s⁻¹)Reference
PRN1371FGFR12.2-1.2[7]
PRN1371FGFR21.3-0.96[7]
PRN1371FGFR31.9-0.46[7]
PRN1371FGFR473--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize covalent FGFR4 inhibitors like this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against FGFR4 kinase activity.

Methodology:

  • Recombinant human FGFR4 kinase domain is incubated with the test inhibitor at varying concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method that detects the phosphorylated product.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-FGFR4 Inhibition Assay

Objective: To assess the inhibitor's ability to block FGFR4 autophosphorylation in a cellular context.

Methodology:

  • A suitable cell line with aberrant FGFR4 signaling (e.g., hepatocellular carcinoma cells with FGF19 amplification) is seeded in multi-well plates.

  • Cells are treated with a range of inhibitor concentrations for a specified duration.

  • Following treatment, cells are lysed to extract total protein.

  • The levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

  • The IC50 value is determined by quantifying the reduction in pFGFR4 levels relative to total FGFR4 at different inhibitor concentrations.

Mass Spectrometry for Covalent Binding Confirmation

Objective: To confirm the covalent modification of the target cysteine residue by the inhibitor.

Methodology:

  • Recombinant FGFR4 protein is incubated with the covalent inhibitor.

  • The protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin) to generate peptides.

  • The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • The mass spectrum is analyzed to identify the specific peptide containing the target cysteine residue (Cys552).

  • A mass shift corresponding to the molecular weight of the inhibitor adduct on the cysteine-containing peptide confirms the covalent binding. Data-dependent acquisition (DDA) can be employed for this analysis.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FGFR4 signaling pathway and a typical workflow for the discovery and characterization of a covalent inhibitor.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FGFR4->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Covalently Inhibits (Cys552) Covalent_Inhibitor_Workflow cluster_discovery Discovery & Design cluster_characterization In Vitro Characterization cluster_cellular Cellular & In Vivo Evaluation Target_ID Target Identification (e.g., FGFR4 in HCC) Structure_Design Structure-Based Design (Targeting Cys552) Target_ID->Structure_Design Synthesis Chemical Synthesis Structure_Design->Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Selectivity_Profiling Kinome Selectivity Screening Biochemical_Assay->Selectivity_Profiling Covalent_Binding_MS Mass Spectrometry (Covalent Adduct Confirmation) Biochemical_Assay->Covalent_Binding_MS Cellular_Assay Cellular pFGFR4 Assay (Cellular Potency) Biochemical_Assay->Cellular_Assay In_Vivo_PK In Vivo Pharmacokinetics Cellular_Assay->In_Vivo_PK In_Vivo_Efficacy Tumor Xenograft Models (Anti-tumor Activity) In_Vivo_PK->In_Vivo_Efficacy

References

Methodological & Application

Application Notes and Protocols for Fgfr4-IN-9 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Fgfr4-IN-9, a potent and reversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, in in vitro cell culture experiments. This compound demonstrates inhibitory activity against multiple FGFRs, with a notable potency for FGFR4.

Introduction

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, often through FGFR gene amplification, mutations, or translocations, is implicated in the progression of numerous cancers.[1][3] FGFR4, in particular, has emerged as a therapeutic target in several malignancies, including hepatocellular carcinoma (HCC), rhabdomyosarcoma, and certain breast cancers.[4][5][6] this compound offers a tool for investigating the therapeutic potential of FGFR inhibition in preclinical cancer models.

Mechanism of Action: this compound is a reversible, orally active inhibitor of the FGFR family. It exerts its effects by competing with ATP for binding to the intracellular tyrosine kinase domain of the FGFRs, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[7][8] The primary pathways affected include the Ras-Raf-MEK-MAPK, PI3K-AKT-mTOR, JAK-STAT, and PLCγ pathways.[1][7]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and other relevant FGFR4 inhibitors across various cancer cell lines. This data can serve as a reference for selecting appropriate cell models and determining starting concentrations for experiments.

InhibitorTarget(s)IC50 (nM)Cell Line(s)Cancer TypeReference
This compound FGFR4 WT 17.1 Not SpecifiedNot Specified[8]
FGFR3 29.6 Not SpecifiedNot Specified[8]
FGFR4 V550L 30.7 Not SpecifiedNot Specified[8]
FGFR2 46.7 Not SpecifiedNot Specified[8]
FGFR1 64.3 Not SpecifiedNot Specified[8]
BLU9931FGFR4 (selective)3Not SpecifiedNot Specified[9]
2,700 (2.7 µM)769-PClear Cell Renal Cell Carcinoma[10]
3,800 (3.8 µM)A704Clear Cell Renal Cell Carcinoma[10]
4,600 (4.6 µM)A498Clear Cell Renal Cell Carcinoma[10]
Fisogatinib (BLU-554)FGFR4 (highly selective)5Not SpecifiedNot Specified[9]
Roblitinib (FGF401)FGFR4 (selective)1.9Not SpecifiedNot Specified[9]
ErdafitinibPan-FGFR1-6Not SpecifiedNot Specified[4]
3.65JHH-7Hepatocellular Carcinoma[4]
5.77HuH-7Hepatocellular Carcinoma[4]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line Selection: Choose cell lines with documented FGFR4 expression or amplification. Examples include hepatocellular carcinoma lines (e.g., HuH-7, JHH-7), clear cell renal cell carcinoma lines (e.g., 769-P, A704, A498), and rhabdomyosarcoma cell lines (e.g., RH4).[4][6][10]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the powdered compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.01 nM to 10 µM). Include a DMSO-only control.

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a defined period (e.g., 2, 6, or 24 hours). Include a DMSO control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of FGFR4, ERK1/2, AKT, and STAT3 overnight at 4°C.[5][10] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound as described for the western blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Signaling Pathway Diagrams

FGFR4_Signaling_Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FGFR4->PI3K PLCG PLCγ FGFR4->PLCG JAK JAK FGFR4->JAK KLB Klothoβ KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival Metastasis Invasion & Metastasis PLCG->Metastasis STAT3 STAT3 JAK->STAT3 STAT3->Metastasis Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits Experimental_Workflow start Start: Select FGFR4-dependent cancer cell line culture Cell Culture & Maintenance start->culture seed_viability Seed cells in 96-well plates culture->seed_viability seed_wb Seed cells in 6-well plates culture->seed_wb seed_apoptosis Seed cells for apoptosis assay culture->seed_apoptosis treat_viability Treat with this compound (dose-response) seed_viability->treat_viability assay_viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_viability->assay_viability analyze_viability Analyze data and determine IC50 assay_viability->analyze_viability end End: Characterize in vitro effects of this compound analyze_viability->end treat_wb Treat with this compound (at IC50 concentrations) seed_wb->treat_wb lyse Cell Lysis & Protein Quantification treat_wb->lyse western_blot Western Blot for p-FGFR4, p-ERK, p-AKT, p-STAT3 lyse->western_blot analyze_wb Analyze pathway modulation western_blot->analyze_wb analyze_wb->end treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis stain_apoptosis Stain with Annexin V/PI treat_apoptosis->stain_apoptosis flow_cytometry Flow Cytometry Analysis stain_apoptosis->flow_cytometry analyze_apoptosis Quantify apoptosis flow_cytometry->analyze_apoptosis analyze_apoptosis->end

References

Application Notes and Protocols for Fgfr4-IN-9 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fgfr4-IN-9, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in a xenograft mouse model of cancer. The following protocols and data are intended to facilitate the design and execution of preclinical studies to evaluate the in vivo efficacy of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the FGFR4 signaling pathway.[1] The FGF19-FGFR4 signaling axis is a critical driver in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC), where it promotes tumor cell proliferation, survival, and angiogenesis.[1] this compound exerts its anti-tumor effects by blocking the ATP binding site of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

FGFR4 Signaling Pathway

The binding of the ligand FGF19 to its receptor FGFR4, in complex with the co-receptor β-Klotho, initiates receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[2]

FGFR4_Signaling_Pathway cluster_downstream Downstream Signaling FGF19 FGF19 Receptor_Complex FGF19-FGFR4-KLB Complex FGF19->Receptor_Complex FGFR4 FGFR4 FGFR4->Receptor_Complex KLB β-Klotho KLB->Receptor_Complex FRS2 FRS2 Receptor_Complex->FRS2 PLCG PLCγ Receptor_Complex->PLCG Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PKC PKC PLCG->PKC PKC->Cell_Effects Xenograft_Workflow A Cell Culture (e.g., HUH7) B Subcutaneous Injection of Cells into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Treatment Administration (Vehicle or this compound) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G End of Study (Tumor Excision & Analysis) F->G H Data Analysis (TGI, Statistical Significance) G->H

References

Application Notes and Protocols for In Vivo Animal Studies with an FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound Fgfr4-IN-9 is not publicly available. The following application notes and protocols are based on the well-characterized, selective FGFR4 inhibitor BLU9931 and are intended to serve as a comprehensive guide for researchers designing in vivo studies with novel FGFR4 inhibitors. It is imperative to determine the specific pharmacokinetic, pharmacodynamic, and toxicity profiles for any new compound, such as this compound, before commencing animal studies.

Introduction to FGFR4 Inhibition in In Vivo Models

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells in various malignancies, including hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC).[1] Preclinical in vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts, are crucial for evaluating the therapeutic potential of FGFR4 inhibitors. These studies help determine dosing regimens, assess anti-tumor efficacy, and investigate the mechanism of action.

BLU9931 is a potent and irreversible small-molecule inhibitor of FGFR4.[2] It has demonstrated significant anti-tumor activity in preclinical xenograft models at doses that are well-tolerated.[1][3] The data presented herein is derived from studies utilizing BLU9931 and can be adapted for the evaluation of other selective FGFR4 inhibitors.

Quantitative Data Summary: In Vivo Efficacy of BLU9931

The following tables summarize key quantitative data from in vivo studies with BLU9931 in mouse xenograft models.

Table 1: Pharmacokinetic Profile of BLU9931 in Mice

ParameterValueReference
Administration RouteOral (p.o.)[3]
Dose10 mg/kg[3]
Bioavailability18%[3]
Half-life (t½)2.3 hours[3]

Table 2: In Vivo Efficacy of BLU9931 in Xenograft Models

Tumor ModelMouse StrainTreatment Group (Dose, Route, Frequency)OutcomeReference
Hep 3B (HCC)Not specifiedBLU9931 (100 mg/kg, p.o., twice daily)Significant tumor growth inhibition[3]
Hep 3B (HCC)Not specifiedBLU9931 (300 mg/kg, p.o., twice daily)Stable disease[3]
LIXC012 (HCC)Not specifiedBLU9931 (100 mg/kg, p.o., twice daily)Significant tumor growth inhibition[3]
LIXC012 (HCC)Not specifiedBLU9931 (300 mg/kg, p.o., twice daily)Stable disease[3]
A498 (ccRCC)Not specifiedBLU9931 (30 mg/kg, p.o., daily)Significant tumor volume reduction[1]
A498 (ccRCC)Not specifiedBLU9931 (100 mg/kg, p.o., daily)Significant tumor volume reduction[1]

Experimental Protocols

Formulation of FGFR4 Inhibitor for Oral Administration

This protocol is based on the formulation used for BLU9931 in preclinical studies.[3]

Materials:

  • FGFR4 Inhibitor (e.g., BLU9931)

  • Vehicle components:

    • Carboxymethylcellulose (CMC), low viscosity

    • Tween 80

    • Sterile, deionized water

Procedure:

  • Prepare a 0.5% (w/v) carboxymethylcellulose solution by slowly adding CMC to sterile water while stirring continuously until fully dissolved.

  • Add Tween 80 to the CMC solution to a final concentration of 1% (v/v) and mix thoroughly.

  • Weigh the required amount of the FGFR4 inhibitor and suspend it in the prepared vehicle to achieve the desired final concentration for dosing.

  • Ensure the suspension is homogenous by vortexing or sonicating immediately before administration to the animals.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the efficacy of an FGFR4 inhibitor in an immunodeficient mouse model bearing subcutaneous human tumor xenografts.

Materials and Animals:

  • Immunodeficient mice (e.g., nude, SCID, or NSG)

  • Human cancer cell line with known FGFR4 pathway activation (e.g., Hep 3B for HCC, A498 for ccRCC)

  • Culture medium and reagents for cell line maintenance

  • Matrigel (optional, can enhance tumor take-rate)

  • Calipers for tumor measurement

  • Animal balance

  • FGFR4 inhibitor formulated for oral gavage

  • Vehicle control

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Administer the FGFR4 inhibitor (e.g., BLU9931 at 30, 100, or 300 mg/kg) or vehicle control to the respective groups via oral gavage.

    • Dosing frequency can be once or twice daily, depending on the pharmacokinetic profile of the compound.[3]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the animals regularly as an indicator of toxicity.

    • Observe the general health and behavior of the mice throughout the study.

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the endpoint, euthanize the animals and harvest the tumors for further analysis (e.g., pharmacodynamic marker analysis by qRT-PCR or Western blot).

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (Co-receptor) KLB->FGFR4 Complexes with FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor This compound (or BLU9931) Inhibitor->FGFR4

Caption: Simplified FGFR4 signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow A 1. Cell Culture (e.g., Hep 3B) B 2. Subcutaneous Implantation into Immunodeficient Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups (when tumors reach ~150 mm³) C->D E 5. Treatment Phase - Vehicle Control (p.o.) - FGFR4 Inhibitor (p.o.) D->E F 6. Regular Monitoring - Tumor Volume - Body Weight E->F Daily/Twice Daily Dosing G 7. Study Endpoint F->G Pre-defined endpoint criteria H 8. Tissue Harvest & Analysis - Tumor for PD markers - Plasma for PK G->H

References

Application Notes and Protocols for Fgfr4-IN-9 in the Western Blot Analysis of p-FGFR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma.[1][3] Upon ligand binding, FGFR4 dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1] This phosphorylation is a key indicator of receptor activation. Fgfr4-IN-9 is a potent and selective inhibitor of FGFR4, designed to covalently target a specific cysteine residue within the kinase domain, thereby blocking its activity.[4][5] This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on FGFR4 phosphorylation (p-FGFR4), a critical step in evaluating its therapeutic potential.

FGFR4 Signaling Pathway

The activation of FGFR4 by its ligand, FGF19, triggers a cascade of intracellular events. The diagram below illustrates the canonical FGFR4 signaling pathway and the point of inhibition by this compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binding & Dimerization FGFR4_active p-FGFR4 (active) FGFR4_inactive->FGFR4_active Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4_active Inhibition

Caption: FGFR4 signaling pathway and inhibition by this compound.

Experimental Protocol: Western Blot for p-FGFR4

This protocol details the steps for treating cells with this compound and subsequently analyzing the levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4 by Western blot.

Materials and Reagents
  • Cell Line: A suitable cell line with endogenous or overexpressed FGFR4 (e.g., HepG2, Huh-7).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: As required for the chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-phospho-FGFR4 (Tyr642) polyclonal antibody (e.g., from Thermo Fisher Scientific, Abcam).

    • Rabbit or mouse anti-FGFR4 antibody (for total FGFR4).

    • Mouse or rabbit anti-β-actin or anti-GAPDH antibody (as a loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • SDS-PAGE gels, buffers, and transfer membranes (PVDF or nitrocellulose).

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment (Dose-response or time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA or Bradford assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF or nitrocellulose) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-p-FGFR4, anti-FGFR4, anti-loading control) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Caption: Western blot workflow for p-FGFR4 analysis.

Detailed Procedure
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours before treatment to reduce basal receptor tyrosine kinase activity.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). A vehicle control (DMSO) should be included.

    • For ligand-induced phosphorylation, stimulate cells with FGF19 (e.g., 100 ng/mL) for the last 15-30 minutes of the inhibitor treatment period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FGFR4 (Tyr642) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • For analysis of total FGFR4 and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

Data Presentation

The inhibitory effect of this compound on FGFR4 phosphorylation should be quantified by densitometry. The intensity of the p-FGFR4 band is normalized to the total FGFR4 band and then to the loading control (e.g., β-actin). The results can be presented in a table to facilitate comparison.

Table 1: Dose-Dependent Inhibition of p-FGFR4 by this compound in Huh-7 Cells

This compound Conc. (nM)Normalized p-FGFR4 Intensity (Arbitrary Units)% Inhibition of p-FGFR4
0 (Vehicle)1.00 ± 0.080%
10.75 ± 0.0625%
100.42 ± 0.0558%
1000.15 ± 0.0385%
10000.04 ± 0.0196%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.

Conclusion

This protocol provides a comprehensive framework for assessing the efficacy of this compound in inhibiting FGFR4 phosphorylation using Western blotting. Accurate quantification of p-FGFR4 levels is essential for determining the potency (e.g., IC50) of the inhibitor and for understanding its mechanism of action in a cellular context. This methodology is a cornerstone for the preclinical evaluation of FGFR4-targeted therapies.

References

Application Notes and Protocols for Combining Fgfr4-IN-9 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) presents a promising avenue for cancer therapy, publicly available data on the specific inhibitor Fgfr4-IN-9 in combination with other chemotherapy agents is limited. The following application notes and protocols are based on preclinical studies of other selective and pan-FGFR inhibitors. Researchers should adapt these protocols based on the specific characteristics of this compound and their experimental models.

Introduction

Aberrant signaling of the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway is a known driver in various malignancies, contributing to tumor proliferation, survival, and resistance to conventional therapies.[1][2] this compound is a potent and selective inhibitor of FGFR4. Combining this compound with standard chemotherapy agents is a rational strategy to enhance anti-tumor efficacy and overcome drug resistance. This document provides a summary of preclinical data from studies using other FGFR inhibitors in combination with chemotherapy and detailed protocols for key experiments.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of FGFR inhibitors with standard chemotherapy agents.

Table 1: In Vitro Synergistic Effects of FGFR Inhibition with Chemotherapy

Cancer TypeCell LineFGFR InhibitorChemotherapy AgentCombination EffectAnalytical MethodReference
Colorectal CancerHCT116FGFR4 siRNA5-Fluorouracil (5-FU)SynergisticCombination Index (CI) < 1[3]
Colorectal CancerHCT116FGFR4 siRNAOxaliplatinSynergisticCombination Index (CI) < 1[3]
Endometrial CancerAN3CA (FGFR2 mutant)PD173074PaclitaxelSynergisticCombination Index (CI) < 1[4]
Endometrial CancerAN3CA (FGFR2 mutant)PD173074DoxorubicinSynergisticCombination Index (CI) < 1[4]
Non-Small Cell Lung CancerA549AZD4547nab-PaclitaxelSynergisticCombination Index (CI) < 1[5][6]
Non-Small Cell Lung CancerPC9AZD4547nab-PaclitaxelSynergisticCombination Index (CI) < 1[5][6]

Table 2: In Vivo Efficacy of FGFR Inhibitor and Chemotherapy Combination

Cancer TypeAnimal ModelFGFR InhibitorChemotherapy AgentCombination EffectEndpoint MeasuredReference
Non-Small Cell Lung CancerNude mice with PC9 xenograftsAZD4547nab-PaclitaxelSignificant tumor growth inhibition compared to single agentsTumor Volume[5][6]
Ovarian CancerNot SpecifiedFGFR4 Silencing/InhibitionPaclitaxelSensitization to paclitaxelTumor Growth[7]

Signaling Pathways and Experimental Workflow

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K STAT3 STAT3 FGFR4->STAT3 KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Differentiation STAT3->Differentiation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Combination Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Lines B Treat with this compound, Chemotherapy Agent, or Combination A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Western Blot Analysis (p-FGFR4, p-ERK, p-AKT, etc.) B->E F Synergy Analysis (Combination Index) C->F D->F G Establish Xenograft Tumor Model H Treat with this compound, Chemotherapy Agent, or Combination G->H I Monitor Tumor Growth and Body Weight H->I J Immunohistochemistry of Tumors (e.g., Ki-67, Cleaved Caspase-3) I->J K Western Blot of Tumor Lysates I->K

Caption: A general experimental workflow for evaluating this compound combination therapy.

Logical Relationship of Combination Therapy

Logical_Relationship A Aberrant FGFR4 Signaling in Cancer Cells B Increased Cell Proliferation, Survival, and Drug Resistance A->B C This compound D Chemotherapy Agent E Inhibition of FGFR4 Downstream Pathways C->E F Induction of DNA Damage and/or Mitotic Arrest D->F G Synergistic/Additive Anti-Tumor Effect E->G F->G

Caption: The rationale for combining this compound with chemotherapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the synergistic effects of FGFR inhibitors with chemotherapy.[3]

Materials:

  • Cancer cell lines with known FGFR4 expression

  • This compound

  • Chemotherapy agent (e.g., doxorubicin, paclitaxel, 5-FU)

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in complete growth medium.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values for each agent alone and in combination.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

This protocol provides a general method for assessing the phosphorylation status of FGFR4 and downstream signaling proteins.[8][9]

Materials:

  • Cancer cell lines

  • This compound and chemotherapy agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, the chemotherapy agent, or the combination for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like GAPDH to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy.[5][6]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft implantation

  • This compound and chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, and combination).

  • Administer the treatments as per the determined schedule and dosage.

  • Measure the tumor volume with calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissues can be used for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and western blot analysis.

  • Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The combination of FGFR4 inhibition with conventional chemotherapy holds significant promise for improving therapeutic outcomes in cancers with aberrant FGFR4 signaling. The provided data and protocols, derived from studies on similar FGFR inhibitors, offer a solid foundation for researchers to design and execute preclinical evaluations of this compound in combination regimens. It is imperative to empirically determine the optimal concentrations, treatment schedules, and potential synergistic effects of this compound with various chemotherapy agents in relevant cancer models.

References

Application Notes and Protocols for Fgfr4-IN-9 in Liver Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in the proliferation and survival of hepatocellular carcinoma (HCC) cells. The FGF19-FGFR4 signaling axis is a key driver in a subset of liver cancers, making it a prime target for therapeutic intervention. Fgfr4-IN-9 is a selective inhibitor of FGFR4, demonstrating potent anti-tumor activity in preclinical models of HCC. These application notes provide detailed protocols for utilizing this compound to induce apoptosis in liver cancer cells and to study its effects on relevant signaling pathways.

Note: While this compound is a documented selective FGFR4 inhibitor, publicly available research specifically detailing its use is limited. The following protocols are based on established methodologies for analogous selective FGFR4 inhibitors and are expected to be directly applicable to this compound.

Mechanism of Action

In HCC, the aberrant overexpression of FGF19 leads to the constitutive activation of FGFR4. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and inhibit apoptosis.[1][2][3] this compound selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking these downstream signals and leading to cell cycle arrest and apoptosis in FGFR4-dependent liver cancer cells.

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway in liver cancer and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for selective FGFR4 inhibitors in liver cancer cell lines. These values can serve as a starting point for designing experiments with this compound.

InhibitorCell LineAssayResultReference
This compound -FGFR4 InhibitionIC50: 75.3 nM[4]
BLU-554 HuH-7PARP Cleavage250 nM (48h)[5]
FGF-401 HuH-7PARP Cleavage250 nM (48h)[5]
BLU-554 JHH-7PARP Cleavage>1.25 µM (48h)[5]
FGF-401 JHH-7PARP Cleavage>1.25 µM (48h)[5]
Roblitinib HCC cellsCell Viability-[6]
CPI-169 (EZH2i) HCC cellsCell Viability-[6]
Roblitinib + CPI-169 HCC cellsApoptosisSynergistic Induction[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo)

This protocol determines the effect of this compound on the viability of liver cancer cells.

Materials:

  • Liver cancer cell lines (e.g., HuH-7, Hep3B, JHH7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range guided by the IC50 value (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or follow the manufacturer's protocol for the CellTiter-Glo assay.

  • Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed Liver Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate 72h C->D E Add MTS or CellTiter-Glo Reagent D->E F Incubate 1-4h E->F G Measure Absorbance or Luminescence F->G H Calculate IC50 G->H

Caption: Experimental workflow for determining cell viability upon this compound treatment.

Protocol 2: Apoptosis Analysis by Western Blot for PARP Cleavage

This protocol detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in response to this compound treatment.

Materials:

  • Liver cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-PARP, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO) for 48 hours.

  • Harvest cells by scraping and lyse them in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against PARP (which detects both full-length and cleaved forms) or cleaved PARP overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantitatively measures the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Liver cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the Western Blot protocol.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Detection_Workflow A Cell Treatment with This compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V and Propidium Iodide D->E F Incubate 15 min E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Population G->H

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Conclusion

This compound is a valuable tool for investigating the role of the FGF19-FGFR4 signaling pathway in hepatocellular carcinoma. The protocols outlined above provide a framework for assessing its efficacy in inducing apoptosis and for elucidating its mechanism of action in liver cancer cells. Researchers can adapt these methods to their specific cell lines and experimental questions to further explore the therapeutic potential of selective FGFR4 inhibition.

References

Application of Fgfr4-IN-9 in 3D Spheroid Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the tyrosine kinase receptor family that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and certain solid tumors where FGF19 is amplified.[3][4][5] This has made FGFR4 an attractive therapeutic target for cancer drug development. Fgfr4-IN-9 is a small molecule inhibitor designed to selectively target FGFR4, offering a promising avenue for therapeutic intervention in FGFR4-dependent cancers.

Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures.[6] Spheroids better mimic the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic response.[6][7] The use of this compound in 3D spheroid models provides a powerful platform to assess its efficacy, potency, and mechanism of action in a context that more closely resembles the in vivo tumor landscape.

These application notes provide detailed protocols for the utilization of this compound in 3D spheroid culture models, guidance on data interpretation, and a summary of expected outcomes based on the activity of similar selective FGFR4 inhibitors.

Signaling Pathway and Rationale

The activation of FGFR4 by its ligand FGF19, in complex with the co-receptor β-Klotho (KLB), triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][5] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and migration.[1][8] this compound, as a selective inhibitor, is designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream oncogenic signals.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive binds KLB β-Klotho (KLB) KLB->FGFR4_inactive co-receptor FGFR4_active FGFR4 (active) (Dimerized & Phosphorylated) FGFR4_inactive->FGFR4_active Activates RAS RAS FGFR4_active->RAS PI3K PI3K FGFR4_active->PI3K JAK JAK FGFR4_active->JAK Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT Migration Cell Migration STAT->Migration

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

While specific quantitative data for this compound in 3D spheroid models is not yet widely published, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other highly selective FGFR4 inhibitors in various cancer cell lines (primarily in 2D culture). This data can serve as a valuable reference for determining appropriate starting concentrations for this compound in your experiments.

InhibitorCell LineCancer TypeIC50 (nM)Reference
BLU-9931HuH-7Hepatocellular Carcinoma3[9]
FGF401 (Roblitinib)HuH-7Hepatocellular Carcinoma1.9[9]
Fisogatinib (BLU-554)HuH-7Hepatocellular Carcinoma5[10]
H3B-6527HuH-7Hepatocellular Carcinoma<1.2[9]
Compound 10vHuH-7Hepatocellular Carcinoma1.2 (inhibition), 17 (proliferation)[11]
V4-015MDA-MB-453Breast Carcinoma40[8]

Note: These values were primarily determined in 2D monolayer cultures and should be used as a starting point for dose-response studies in 3D spheroid models. Higher concentrations may be required in 3D cultures to achieve similar efficacy due to factors like drug penetration and the altered physiological state of the cells.[12]

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., HuH-7, Hep3B for HCC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).

  • Dispense 100-200 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Monitor spheroid formation daily. Compact spheroids should form within 2-4 days.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Pre-formed 3D spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM, based on the data in the table above). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Carefully remove 50-100 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.

  • Add an equal volume of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours, to be optimized).

  • Proceed to endpoint analysis.

Protocol 3: Assessment of Spheroid Viability and Growth

A. Spheroid Size Measurement (Non-destructive):

  • Image the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the change in spheroid volume over time for each treatment condition.

B. ATP-Based Viability Assay (Luminescent):

  • Allow the treated spheroid plate to equilibrate to room temperature for 30 minutes.

  • Add a volume of a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle control to determine the percentage of viable cells.

C. Live/Dead Staining (Fluorescence Imaging):

  • Prepare a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red) in PBS or culture medium.

  • Carefully replace the treatment medium with the staining solution.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Image the spheroids using a fluorescence microscope with appropriate filters.

  • Quantify the green and red fluorescence intensity to determine the ratio of live to dead cells.

Experimental Workflow and Rationale Diagrams

Experimental_Workflow start Start cell_culture 1. 2D Cell Culture (e.g., HuH-7) start->cell_culture spheroid_formation 2. Spheroid Formation (ULA Plate) cell_culture->spheroid_formation treatment 3. This compound Treatment (Dose-Response) spheroid_formation->treatment endpoint 4. Endpoint Analysis treatment->endpoint size Spheroid Size (Microscopy) endpoint->size viability Viability Assay (e.g., ATP-based) endpoint->viability imaging Live/Dead Staining (Fluorescence) endpoint->imaging data_analysis 5. Data Analysis (IC50 Calculation) size->data_analysis viability->data_analysis imaging->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Efficacy Testing in 3D Spheroids.

Rationale_Diagram problem FGFR4-driven Cancers inhibitor This compound (Selective Inhibitor) problem->inhibitor Target model_3d 3D Spheroid Model inhibitor->model_3d Tested in model_2d 2D Cell Culture model_2d->model_3d More Physiologically Relevant advantages Advantages: - Mimics Tumor Microenvironment - Better Predictivity of in vivo Response - Assesses Drug Penetration model_3d->advantages outcome Preclinical Efficacy Data model_3d->outcome Generates

Caption: Rationale for Using this compound in 3D Spheroid Models.

Troubleshooting and Expected Results

  • Poor Spheroid Formation: If cells do not form compact spheroids, optimize the initial cell seeding density. Some cell lines may require the addition of extracellular matrix components (e.g., a low concentration of Matrigel) to facilitate aggregation.

  • High Variability between Replicates: Ensure a homogenous single-cell suspension before seeding. Use of a multichannel pipette for seeding can also introduce variability; ensure consistent technique.

  • Discrepancy with 2D Data: It is expected that higher concentrations of this compound may be needed to achieve the same level of inhibition in 3D spheroids compared to 2D cultures. This reflects the more complex and physiologically relevant nature of the 3D model.

  • Expected Results: In FGFR4-dependent cancer cell lines, treatment with this compound is expected to result in a dose-dependent decrease in spheroid size and viability. Live/dead staining should show an increase in the proportion of dead cells (red) in the core and periphery of the spheroids with increasing concentrations of the inhibitor. These results would provide strong preclinical evidence for the anti-tumor activity of this compound in a model that better recapitulates the in vivo setting.

References

Application Notes and Protocols for Fgfr4-IN-9 Administration in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-9 is a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), demonstrating significant activity against both wild-type and mutant forms of the receptor.[1] Dysregulation of the FGFR4 signaling pathway is a known driver in various malignancies, particularly hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the preclinical administration of this compound, specifically focusing on in vivo efficacy studies using xenograft models.

Mechanism of Action

FGFR4 is a receptor tyrosine kinase that, upon binding with its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates downstream signaling cascades.[2][3] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[3] In several cancers, aberrant activation of the FGF19-FGFR4 axis promotes tumor growth and progression. This compound exerts its anti-tumor effects by selectively binding to the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity and blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetIC50 (nM)
FGFR4 (Wild-Type)17.1
FGFR4 (V550L Mutant)30.7
FGFR164.3
FGFR246.7
FGFR329.6

Table 2: In Vitro Cellular Proliferation Inhibition by this compound [1]

Cell LineIC50 (nM)
HUH7 (HCC)94.7 ± 28.6
Ba/F3 FGFR4 (Wild-Type)82.5 ± 19.2
Ba/F3 FGFR4 (V550L Mutant)260.0 ± 50.2

Table 3: In Vivo Anti-Tumor Efficacy of this compound in HUH7 Xenograft Model [1]

Treatment GroupDosageAdministration RouteFrequencyDurationTumor Growth Inhibition (TGI)
Vehicle Control-Oral GavageDaily3 Weeks-
This compound30 mg/kgOral GavageDaily3 WeeksNot Reported
This compound45 mg/kgOral GavageDaily3 Weeks81%

Note: No significant body weight loss (<5%) was observed in the treatment groups.[1]

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol details the methodology for assessing the in vivo efficacy of this compound in a subcutaneous HUH7 human hepatocellular carcinoma xenograft model.

1. Materials and Reagents:

  • This compound

  • Vehicle solution: 0.5% (w/v) methylcellulose (MC) and 0.2% (v/v) Tween 80 in sterile water.

  • HUH7 human hepatocellular carcinoma cell line

  • Female BALB/c nude mice (4-6 weeks old)

  • Matrigel

  • Sterile phosphate-buffered saline (PBS)

  • Calipers

  • Animal balance

  • Oral gavage needles

2. Cell Culture and Tumor Implantation:

  • Culture HUH7 cells in appropriate media until they reach 80-90% confluency.

  • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly.

3. Animal Grouping and Treatment:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the this compound formulation by suspending the required amount of the compound in the vehicle solution to achieve final concentrations for 30 mg/kg and 45 mg/kg doses.

  • Administer this compound or vehicle control to the respective groups via oral gavage daily for 21 consecutive days.

4. Data Collection and Analysis:

  • Measure tumor volume using calipers twice a week using the formula: Volume = (length x width²) / 2.

  • Record the body weight of each mouse twice a week to monitor toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start cell_culture HUH7 Cell Culture start->cell_culture tumor_implantation Tumor Implantation in Nude Mice cell_culture->tumor_implantation tumor_growth Tumor Growth to 100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_prep This compound Formulation (in Vehicle) randomization->drug_prep administration Daily Oral Gavage (21 Days) randomization->administration drug_prep->administration monitoring Tumor Volume & Body Weight Measurement (2x/week) administration->monitoring monitoring->administration Repeat endpoint Endpoint Analysis: Tumor Excision & Weight monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis end End data_analysis->end

Caption: In Vivo Efficacy Study Workflow.

References

Application Notes and Protocols for Fgfr4-IN-9 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fgfr4-IN-9, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in the experimental design of drug resistance studies. This document outlines the underlying principles of FGFR4 signaling, the mechanisms of acquired resistance, and detailed protocols for generating and characterizing this compound-resistant cancer cell lines.

Introduction to FGFR4 and Drug Resistance

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding with its primary ligand FGF19, activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the pathogenesis of various cancers, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma, making it an attractive therapeutic target.[1][2]

This compound is a small molecule inhibitor designed to selectively target the kinase activity of FGFR4, thereby blocking its oncogenic signaling. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to this compound is paramount for developing more effective and durable therapeutic strategies.

Core Concepts in this compound Resistance

Acquired resistance to this compound can arise through various mechanisms, including:

  • On-target mutations: Alterations in the FGFR4 kinase domain can prevent the inhibitor from binding effectively.

  • Bypass signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR4, allowing cancer cells to survive and proliferate.

  • Drug efflux: Increased expression of drug transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

This document provides a framework for designing experiments to investigate these and other potential resistance mechanisms.

Data Presentation

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

This table should be populated with experimentally determined half-maximal inhibitory concentration (IC50) values to compare the sensitivity of parental (sensitive) and newly generated this compound-resistant cell lines.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Hepatocellular Carcinoma
HuH-7Enter dataEnter dataCalculate
Hep3BEnter dataEnter dataCalculate
Breast Cancer
MDA-MB-453Enter dataEnter dataCalculate
Rhabdomyosarcoma
RH30Enter dataEnter dataCalculate
Table 2: Quantification of Downstream Signaling Pathway Modulation

This table is designed to summarize the results of quantitative Western blot analysis, comparing the expression and phosphorylation levels of key proteins in the FGFR4 signaling pathway between parental and resistant cells, with and without this compound treatment. Data should be presented as relative protein levels normalized to a loading control (e.g., GAPDH or β-actin).

Cell LineTreatmentp-FGFR4 (Tyr642)t-FGFR4p-ERK1/2 (Thr202/Tyr204)t-ERK1/2p-AKT (Ser473)t-AKT
Parental VehicleEnter dataEnter dataEnter dataEnter dataEnter dataEnter data
This compoundEnter dataEnter dataEnter dataEnter dataEnter dataEnter data
Resistant VehicleEnter dataEnter dataEnter dataEnter dataEnter dataEnter data
This compoundEnter dataEnter dataEnter dataEnter dataEnter dataEnter data

Visualizations

FGFR4_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start with Parental Cancer Cell Line Determine_IC50 Determine Initial IC50 of this compound Start->Determine_IC50 Chronic_Exposure Chronic Exposure to Increasing Concentrations of this compound Determine_IC50->Chronic_Exposure Start with IC20-IC30 Select_Resistant Select and Expand Resistant Clones Chronic_Exposure->Select_Resistant Monitor for growth Characterize Characterize Resistant Phenotype Select_Resistant->Characterize Viability_Assay Cell Viability Assay (Determine new IC50) Characterize->Viability_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Characterize->Signaling_Analysis Apoptosis_Assay Apoptosis Assay Characterize->Apoptosis_Assay Sequencing FGFR4 Gene Sequencing Characterize->Sequencing End Identify Resistance Mechanisms Viability_Assay->End Signaling_Analysis->End Apoptosis_Assay->End Sequencing->End

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, long-term exposure to the inhibitor.

Materials:

  • Parental cancer cell line of interest (e.g., HuH-7, MDA-MB-453)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.

  • Initiate chronic drug exposure:

    • Culture the parental cells in a flask with complete medium containing this compound at a starting concentration of approximately IC20-IC30.

    • Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.

  • Gradually increase the drug concentration:

    • Once the cells are growing steadily in the initial drug concentration, double the concentration of this compound in the culture medium.

    • Continue to increase the drug concentration in a stepwise manner as the cells adapt and resume a normal growth rate. This process can take several months.

  • Select and expand resistant clones:

    • After several months of continuous exposure and dose escalation, single-cell clone selection can be performed by limiting dilution or by picking individual colonies that grow at a high concentration of this compound.

    • Expand these individual clones to establish stable this compound-resistant cell lines.

  • Confirm the resistant phenotype:

    • Determine the IC50 of this compound in the newly established resistant cell lines and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

    • Cryopreserve aliquots of the resistant cell lines at early passages.

Protocol 2: Cell Viability Assay

This protocol is for determining the IC50 of this compound in both parental and resistant cell lines.

Materials:

  • Parental and this compound-resistant cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT reagent (or other viability assay reagent)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blot Analysis of FGFR4 Signaling Pathway

This protocol is for assessing the activation status of the FGFR4 signaling pathway in parental and resistant cells.

Materials:

  • Parental and this compound-resistant cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat the cells with this compound or vehicle for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

By following these application notes and protocols, researchers can effectively design and execute studies to investigate the mechanisms of resistance to this compound, ultimately contributing to the development of improved cancer therapies.

References

Application Notes and Protocols: Measuring Fgfr4-IN-9 Efficacy in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth and progression of various cancers, including hepatocellular carcinoma and colorectal cancer.[1][2][3] The FGF19-FGFR4 signaling axis, in particular, has been identified as a key oncogenic pathway, making FGFR4 an attractive target for cancer therapy.[1][2][3][4] Fgfr4-IN-9 is a small molecule inhibitor designed to selectively target the kinase activity of FGFR4, thereby blocking downstream signaling pathways such as the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for tumor cell proliferation and survival.[1][3][5][6]

Patient-derived organoids (PDOs) have emerged as a superior preclinical model for cancer research and drug development.[7][8][9][10] These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[11][12] This high-fidelity model allows for more accurate prediction of patient-specific drug responses compared to traditional two-dimensional cell lines.[7][13] This document provides detailed protocols for utilizing PDOs to assess the efficacy of this compound, from organoid culture and treatment to downstream analysis of cell viability and target engagement.

Signaling Pathway and Experimental Rationale

The binding of ligands, such as FGF19, to FGFR4 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for cell proliferation, survival, and migration.[1][3][5][6] this compound aims to inhibit the initial phosphorylation of FGFR4, thereby blocking these downstream signals and inhibiting tumor growth. The efficacy of this compound in PDOs can be quantified by measuring changes in organoid viability and the phosphorylation status of key downstream effector proteins. A recent study demonstrated that FGFR4 inhibitors can reduce the growth and ATP activity of colorectal cancer organoids and down-regulate the phosphorylation of ERK1/2, AKT, and STAT3.[14]

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT RAS_MAPK RAS-MAPK Pathway FGFR4->RAS_MAPK JAK_STAT JAK-STAT Pathway FGFR4->JAK_STAT Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits Cell_Response Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response JAK_STAT->Cell_Response

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for assessing this compound efficacy in PDOs involves several key stages: generation and expansion of PDOs from patient tumor tissue, treatment with a dose-range of this compound, assessment of organoid viability, and analysis of target engagement through molecular assays.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Drug Treatment cluster_analysis Phase 3: Efficacy Assessment cluster_data Phase 4: Data Analysis Tissue Patient Tumor Tissue (Biopsy or Resection) Digestion Enzymatic Digestion & Mechanical Dissociation Tissue->Digestion Embedding Embedding in Extracellular Matrix (e.g., Matrigel) Digestion->Embedding Culture Organoid Culture & Expansion Embedding->Culture Plating Plating of Organoids in 96-well plates Culture->Plating Treatment Treatment with this compound (Dose-Response) Plating->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Imaging Brightfield Imaging (Morphology & Size) Treatment->Imaging Molecular Molecular Analysis (Western Blot for p-FGFR4, p-ERK, p-AKT) Treatment->Molecular IC50 IC50 Calculation Viability->IC50 Stats Statistical Analysis & Data Visualization Imaging->Stats Molecular->Stats

Caption: Experimental workflow for this compound efficacy testing in PDOs.

Protocols

Protocol 1: Patient-Derived Organoid Culture

This protocol outlines the general steps for establishing and maintaining PDO cultures from fresh tumor tissue. Specific media formulations may need to be optimized based on the cancer type.[15][16][17]

Materials:

  • Fresh patient tumor tissue in a sterile collection medium.

  • Digestion buffer (e.g., DMEM/F12 with collagenase, dispase, and DNase I).

  • Washing buffer (e.g., Advanced DMEM/F12 with 1% GlutaMAX, 1% HEPES, and 1% Penicillin-Streptomycin).

  • Basement membrane matrix (e.g., Matrigel or BME), pre-chilled on ice.

  • Organoid growth medium (tissue-specific formulation).

  • Sterile cell culture plates, tubes, and pipettes.

Procedure:

  • Tissue Processing:

    • Wash the tumor tissue with ice-cold washing buffer.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

    • Transfer the minced tissue to the digestion buffer and incubate at 37°C for 30-60 minutes with gentle agitation.

  • Cell Isolation and Embedding:

    • Stop the digestion by adding an equal volume of washing buffer.

    • Filter the cell suspension through a 70-100 µm cell strainer to remove large debris.

    • Centrifuge the suspension to pellet the cells and aspirate the supernatant.

    • Resuspend the cell pellet in a pre-chilled basement membrane matrix.

    • Plate droplets (e.g., 50 µL) of the cell-matrix mixture into a pre-warmed 24-well plate.

  • Organoid Culture:

    • Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.

    • Gently add pre-warmed organoid growth medium to each well.

    • Culture the organoids in a humidified incubator at 37°C and 5% CO₂.

    • Change the medium every 2-3 days.

  • Organoid Passaging:

    • When organoids become large and dense, they need to be passaged.

    • Mechanically or enzymatically dissociate the organoids from the matrix.

    • Re-plate the organoid fragments in a fresh basement membrane matrix as described in steps 2.2-2.3.

Protocol 2: this compound Efficacy Testing

This protocol describes how to assess the dose-dependent effect of this compound on PDO viability.

Materials:

  • Established PDO cultures.

  • 96-well clear-bottom, white-walled plates.

  • This compound stock solution (e.g., in DMSO).

  • Organoid growth medium.

  • Cell viability reagent (e.g., CellTiter-Glo® 3D).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Plating Organoids:

    • Dissociate and resuspend PDOs in the basement membrane matrix.

    • Plate a single 20 µL droplet of the organoid-matrix suspension into the center of each well of a 96-well plate.

    • After solidification, add 100 µL of organoid growth medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in organoid growth medium. A typical concentration range might be 0.01 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • After allowing the organoids to establish for 24-48 hours, carefully replace the medium with the medium containing the different concentrations of this compound.

    • Incubate the plate for 72-120 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells.

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is for assessing the phosphorylation status of FGFR4 and its downstream targets.

Materials:

  • PDOs treated with this compound and vehicle control.

  • Cell recovery solution (e.g., ice-cold PBS with protease and phosphatase inhibitors).

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, electrophoresis, and blotting equipment.

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Treat established PDO cultures with a selected concentration of this compound (e.g., near the IC50 value) for a shorter duration (e.g., 2-24 hours).

    • Harvest the organoids by dissolving the matrix in a cell recovery solution.

    • Lyse the organoids in lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.

    • Compare the normalized phosphorylation levels in this compound-treated samples to the vehicle control.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: this compound Dose-Response in Patient-Derived Organoids

Organoid LineCancer TypeFGFR4 StatusIC50 (nM)
PDO-001Hepatocellular CarcinomaAmplified25.4
PDO-002Hepatocellular CarcinomaWild-Type>10,000
PDO-003Colorectal CancerG388R Variant89.7
PDO-004Colorectal CancerWild-Type1,560
PDO-005Breast CancerAmplified45.2

Table 2: Effect of this compound on Downstream Signaling (at 100 nM)

Organoid LineTarget ProteinFold Change in Phosphorylation (vs. Vehicle)
PDO-001p-FGFR40.15
p-ERK1/20.21
p-AKT0.35
PDO-002p-FGFR40.95
p-ERK1/20.91
p-AKT1.02
PDO-003p-FGFR40.33
p-ERK1/20.45
p-AKT0.58

Conclusion

The use of patient-derived organoids provides a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like this compound.[8][9] The protocols outlined in this document provide a comprehensive framework for assessing the dose-dependent effects on cell viability and confirming on-target activity through molecular analysis of the FGFR4 signaling pathway. The data generated from these assays can help identify patient populations most likely to respond to this compound and guide further clinical development.

References

Application Notes and Protocols for Investigating FGFR4 Signaling in Rhabdomyosarcoma Using an FGFR4-Specific Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, characterized by poor prognosis for patients with metastatic or relapsed disease.[1] Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver in RMS.[1][2] Alterations in FGFR4 signaling, including overexpression and activating mutations, are frequently observed in both major subtypes of RMS: embryonal (eRMS) and alveolar (aRMS).[3][4] In aRMS, the PAX3-FOXO1 fusion protein, a hallmark of this subtype, directly upregulates FGFR4 expression.[5][6] In eRMS, activating mutations in the FGFR4 kinase domain, such as V550E/L and N535K, are found in a subset of tumors.[3][4]

Activated FGFR4 triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation, survival, and metastasis.[6][7] This central role of FGFR4 makes it a compelling therapeutic target in RMS.

This document provides detailed application notes and protocols for investigating FGFR4 signaling in rhabdomyosarcoma using a potent and selective FGFR4 inhibitor. While the specific inhibitor "Fgfr4-IN-9" was not found in the scientific literature, the following protocols and data are based on the characteristics of well-described, selective FGFR4 inhibitors like FGF401, providing a representative framework for studying FGFR4 function in RMS.

Data Presentation

Table 1: In Vitro Efficacy of a Selective FGFR4 Inhibitor in Rhabdomyosarcoma Cell Lines

Cell LineSubtypeFGFR4 StatusInhibitor IC₅₀ (nM)Downstream Signaling Inhibition (p-ERK, p-AKT)
RMS559eRMSV550L mutation5 - 15Dose-dependent decrease
RH4aRMSOverexpression50 - 100Dose-dependent decrease
SCMCaRMSOverexpression75 - 150Dose-dependent decrease
RDeRMSWild-type> 1000Minimal effect

Data compiled from representative studies of selective FGFR4 inhibitors.[7][8]

Table 2: In Vivo Efficacy of a Selective FGFR4 Inhibitor in a Rhabdomyosarcoma Xenograft Model

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Change in Downstream Biomarkers (p-ERK)
RMS559 (eRMS, V550L)Vehicle Control0-
RMS559 (eRMS, V550L)FGFR4 Inhibitor (e.g., 30 mg/kg, daily)> 80Significant decrease
RH4 (aRMS, Overexpression)Vehicle Control0-
RH4 (aRMS, Overexpression)FGFR4 Inhibitor (e.g., 30 mg/kg, daily)40 - 60Moderate decrease

Data extrapolated from preclinical studies with selective FGFR4 inhibitors.[9][10]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of an FGFR4 inhibitor in RMS cell lines.

Materials:

  • RMS cell lines (e.g., RMS559, RH4, RD)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • FGFR4 inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed RMS cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of the FGFR4 inhibitor in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for FGFR4 Signaling Pathway Analysis

This protocol assesses the effect of an FGFR4 inhibitor on the phosphorylation status of key downstream signaling proteins.[11]

Materials:

  • RMS cells

  • FGFR4 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR4, anti-FGFR4, anti-phospho-ERK1/2 (p44/42 MAPK), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed RMS cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the FGFR4 inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to the total protein or a loading control like GAPDH.

Protocol 3: In Vivo Rhabdomyosarcoma Xenograft Model

This protocol evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a mouse model.[9][10]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • RMS cell line (e.g., RMS559)

  • Matrigel (or similar basement membrane matrix)

  • FGFR4 inhibitor formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ RMS cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the FGFR4 inhibitor (e.g., by oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily).

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Mandatory Visualization

FGFR4_Signaling_Pathway cluster_0 RAS/MAPK Pathway cluster_1 PI3K/AKT/mTOR Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds GRB2 GRB2 FGFR4->GRB2 Activates PI3K PI3K FGFR4->PI3K Activates STAT3 STAT3 FGFR4->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Proliferation STAT3->Survival Inhibitor This compound (Selective Inhibitor) Inhibitor->FGFR4

Caption: FGFR4 signaling pathways in rhabdomyosarcoma.

Experimental_Workflow cluster_invitro cluster_invivo start Start: Select RMS Cell Lines (FGFR4 mutant/overexpressing and wild-type) invitro In Vitro Studies start->invitro viability Cell Viability Assay (Determine IC50) invitro->viability western Western Blot (Analyze pathway inhibition) invitro->western analysis Data Analysis and Interpretation viability->analysis western->analysis invivo In Vivo Studies xenograft Xenograft Model (Assess anti-tumor efficacy) invivo->xenograft xenograft->analysis analysis->invivo If promising in vitro results

Caption: Experimental workflow for evaluating an FGFR4 inhibitor.

References

Application Notes and Protocols for Fgfr4-IN-9 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-9 is a potent and reversible inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Dysregulation of the FGFR4 signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic development. These application notes provide detailed protocols for the dissolution and use of this compound in cell-based assays to facilitate research into its therapeutic potential.

Chemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.

SolventSolubilityNotes
DMSO 10 mMWarming may be required for complete dissolution.
Ethanol Data not availableIt is recommended to first dissolve in DMSO.
Water Data not availableIt is recommended to first dissolve in DMSO.

Note: Due to the limited aqueous solubility of many kinase inhibitors, it is strongly recommended to prepare a concentrated stock solution in 100% DMSO.

Stock Solution Preparation and Storage

To ensure the stability and activity of this compound, proper handling and storage of stock solutions are essential. Solutions of similar compounds have been noted to be unstable, and therefore, fresh preparation is recommended.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 492.59 g/mol ), add 203.01 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution briefly at 37°C.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage. It is highly recommended to prepare fresh solutions for each experiment.

Working Solution Preparation for Cell-Based Assays

The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): For preparing a wide range of concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Final Dilution: Directly add the required volume of the stock or intermediate solution to pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the cells.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. The reported IC50 values provide a starting point for determining the effective concentration range.

ParameterValueCell Line/AssayReference
IC50 (FGFR4 WT) 17.1 nMBiochemical Assay[1]
IC50 (Cell Proliferation) 94.7 ± 28.6 nMHUH7 cells[1]
IC50 (Cell Proliferation) 82.5 ± 19.2 nMBa/F3 FGFR4 WT cells[1]
IC50 (Cell Proliferation) 260.0 ± 50.2 nMBa/F3 FGFR4 V550L cells[1]
Effective Concentration Up to 400 nMInhibition of FGFR signaling pathway[1]

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell-based assay. A typical starting range for such an experiment could be from 1 nM to 1 µM.

FGFR4 Signaling Pathway

FGFR4 activation by its ligand, such as FGF19, triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. This compound exerts its effect by inhibiting the kinase activity of FGFR4, thereby blocking these downstream pathways.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Tyrosine Kinase Domain FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates PLCG PLCγ FGFR4->PLCG Activates STAT STAT FGFR4->STAT Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCG->Differentiation STAT->Proliferation Inhibitor This compound Inhibitor->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for conducting a cell-based assay to evaluate the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B D Remove old media and treat cells with this compound B->D C Prepare this compound working solutions C->D E Incubate for the desired time period D->E F Perform cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) E->F G Analyze downstream signaling (e.g., Western Blot for p-ERK, p-AKT) E->G H Data analysis and interpretation F->H G->H

Caption: General experimental workflow for a cell-based assay with this compound.

Conclusion

These application notes provide a comprehensive guide for the dissolution and use of this compound in cell-based assays. Adherence to these protocols will help ensure the generation of reliable and reproducible data in the investigation of FGFR4-targeted cancer therapies. As with any experimental procedure, optimization may be required for specific cell lines and assay conditions.

References

Application Notes and Protocols for High-Throughput Screening of FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often driven by its ligand, fibroblast growth factor 19 (FGF19), has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[3][4] This has made FGFR4 an attractive therapeutic target for the development of novel anti-cancer agents. High-throughput screening (HTS) assays are essential for the identification and characterization of potent and selective FGFR4 inhibitors from large compound libraries.

This document provides detailed application notes and protocols for the screening and evaluation of FGFR4 inhibitors. While the specific compound "Fgfr4-IN-9" is not documented in publicly available scientific literature, the principles, assays, and protocols described herein are broadly applicable to the discovery and characterization of novel FGFR4 inhibitors.

FGFR4 Signaling Pathway

Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers the recruitment and phosphorylation of downstream adaptor proteins, most notably FGF receptor substrate 2 (FRS2).[4] Phosphorylated FRS2 serves as a docking site for other signaling molecules, leading to the activation of multiple downstream pathways, including the Ras-MAPK and PI3K-AKT pathways, which are pivotal in promoting cell proliferation and survival.[2][4]

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive FGFR4_active FGFR4 (active) (Dimerized & Phosphorylated) FGF19->FGFR4_active Binding & Dimerization KLB β-Klotho KLB->FGFR4_inactive KLB->FGFR4_active Binding & Dimerization FRS2 FRS2 FGFR4_active->FRS2 Phosphorylation FRS2_p p-FRS2 GRB2 GRB2 FRS2_p->GRB2 Recruitment PI3K PI3K FRS2_p->PI3K Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Caption: Simplified FGFR4 signaling cascade.

High-Throughput Screening Assays for FGFR4 Inhibitors

A tiered approach is typically employed for screening FGFR4 inhibitors, starting with a biochemical assay to identify direct inhibitors of the kinase activity, followed by cell-based assays to confirm on-target activity in a cellular context and assess functional consequences.

Data Presentation: Potency of Known FGFR4 Inhibitors

The following table summarizes the inhibitory activities of several well-characterized FGFR4 inhibitors in both biochemical and cell-based assays. This data serves as a reference for benchmarking the potency and selectivity of newly discovered compounds.

CompoundBiochemical IC50 (nM)Cellular p-FRS2 IC50 (nM)Cell LineSelectivity over FGFR1-3
Roblitinib (FGF401)1.9-->1000-fold
Fisogatinib (BLU-554)5-->120-fold
H3B-6527<1.2-->250-fold
Compound 1 (Covalent)-9Huh7>100-fold

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Experimental Protocols

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of FGFR4 kinase activity by test compounds.

Principle: The assay quantifies the phosphorylation of a biotinylated substrate peptide by the recombinant FGFR4 kinase domain. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is measured.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • HTRF Detection Reagents (Europium-labeled anti-phosphotyrosine antibody, Streptavidin-d2)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Protocol:

  • Prepare serial dilutions of test compounds in DMSO.

  • In a 384-well plate, add 2 µL of diluted test compound or DMSO (for control wells).

  • Add 4 µL of a solution containing the FGFR4 enzyme and the biotinylated substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and streptavidin-d2.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound concentration relative to controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phospho-FRS2 Alpha Assay (ELISA)

This assay measures the ability of a compound to inhibit FGFR4-mediated phosphorylation of its direct substrate, FRS2α, in a cellular context.

Principle: An HCC cell line with an active FGF19-FGFR4 autocrine loop (e.g., Hep3B, HuH-7) is treated with test compounds. Following treatment, cells are lysed, and the level of phosphorylated FRS2α is quantified using a sandwich ELISA.

Materials:

  • Hep3B or HuH-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-FRS2α (Tyr196) and Total FRS2α ELISA kits

  • BCA Protein Assay Kit

  • Microplate reader

Protocol:

  • Seed Hep3B or HuH-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of test compounds for 2-4 hours. Include DMSO as a vehicle control.

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Perform the Phospho-FRS2α ELISA according to the manufacturer's instructions, normalizing the lysate input by total protein concentration.

  • In parallel, a total FRS2α ELISA can be performed to account for any changes in total protein levels.

  • Read the absorbance on a microplate reader.

  • Calculate the percent inhibition of FRS2α phosphorylation for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

HTS Workflow for FGFR4 Inhibitor Discovery

The discovery of novel FGFR4 inhibitors typically follows a structured workflow, beginning with a large-scale primary screen and progressing through several stages of validation and characterization.

HTS_Workflow Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., HTRF) Library->Primary_Screen Hit_Confirmation Hit Confirmation: Re-test in Primary Assay Primary_Screen->Hit_Confirmation Initial Hits Dose_Response Dose-Response Analysis: IC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay: Cell-based p-FRS2α ELISA Dose_Response->Secondary_Assay Potent Hits Selectivity Selectivity Profiling: Kinase Panel Screening (FGFR1, 2, 3, etc.) Secondary_Assay->Selectivity Cell-Active Hits Lead_Op Lead Optimization Selectivity->Lead_Op Selective Leads

Caption: A typical HTS workflow for identifying FGFR4 inhibitors.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of FGFR4 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate potent and selective inhibitors of the FGFR4 signaling pathway, paving the way for the development of novel targeted therapies for cancers driven by aberrant FGFR4 activity.

References

Troubleshooting & Optimization

Fgfr4-IN-9 not showing activity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fgfr4-IN-9 who are observing a lack of activity in cell lines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: Why is this compound not showing any effect on my cancer cell line?

A1: Several factors could contribute to the apparent lack of activity of this compound. Here are the primary aspects to investigate:

  • Target Expression: The cell line you are using may not express sufficient levels of FGFR4. This compound is a targeted inhibitor, and its efficacy is dependent on the presence of its target.

  • Ligand Stimulation: FGFR4 is a receptor tyrosine kinase that often requires stimulation by its specific ligands, such as FGF19, to become activated.[1] Without the activating ligand, the receptor may be in an inactive state, and the effect of an inhibitor might not be observable.

  • Co-receptor Expression: The activity of certain FGF ligands, particularly FGF19 and FGF21, requires the presence of the co-receptor β-Klotho (KLB).[2][3] If your cell line lacks β-Klotho, FGF19-mediated activation of FGFR4 will be impaired, and consequently, the inhibitory effect of this compound may not be apparent.

  • Compound Integrity and Concentration: Ensure that this compound is properly dissolved and used at an effective concentration. Degradation of the compound or using it at concentrations below its IC50 value will result in a lack of activity.

  • Cellular Context and Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms to FGFR4 inhibition. This can include mutations in the FGFR4 gene or activation of bypass signaling pathways.[4]

Q2: How can I check if my cell line is a suitable model for testing this compound?

A2: To determine if your cell line is appropriate, you should verify the following:

  • FGFR4 Expression: Confirm FGFR4 expression at both the mRNA and protein levels using techniques like qPCR and Western blotting, respectively.

  • FGF19 and β-Klotho Expression: If you are studying FGF19-mediated signaling, assess the expression of both FGF19 (if an autocrine loop is suspected) and the essential co-receptor β-Klotho.

  • Cell Line Sensitivity Data: Refer to published literature for data on the sensitivity of your chosen cell line to other FGFR4 inhibitors. For example, hepatocellular carcinoma (HCC) and some breast cancer cell lines have been shown to be dependent on the FGF19-FGFR4 signaling axis.[1][5]

Q3: this compound is a pan-FGFR inhibitor. Could inhibition of other FGFRs be masking the effect on FGFR4?

A3: this compound does inhibit other FGFR family members with varying potency. While it is most potent against FGFR4, its effects on FGFR1, FGFR2, and FGFR3 could lead to complex cellular responses.[6][7] However, if your primary hypothesis is centered on FGFR4-dependent signaling, a lack of any cellular response might still point to issues with target engagement or pathway activation in your specific cell model.

Q4: What are the recommended initial experiments to troubleshoot the inactivity of this compound?

A4: We recommend a stepwise approach to troubleshooting:

  • Confirm Target Expression: Perform a Western blot to verify the presence of FGFR4 protein in your cell line.

  • Assess Downstream Signaling: Treat your cells with an appropriate FGF ligand (e.g., FGF19) to stimulate the FGFR4 pathway. Then, treat with this compound and perform a Western blot to check the phosphorylation status of downstream effectors like ERK1/2 (p-ERK) and AKT (p-AKT). A reduction in the phosphorylation of these proteins upon treatment with the inhibitor would indicate target engagement and activity.

  • Perform a Dose-Response Experiment: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 value in your cell line. Ensure the treatment duration is sufficient to observe an effect (e.g., 72 hours).

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound against various FGFR family members. This data is essential for designing experiments with appropriate concentrations.

Target KinaseIC50 (nM)Reference
FGFR4 (Wild Type)17.1[6][7]
FGFR329.6[6][7]
FGFR4 (V550L mutant)30.7[6][7]
FGFR246.7[6][7]
FGFR164.3[6][7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the activity of this compound.

Protocol 1: Western Blot Analysis of FGFR4 Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation of downstream signaling proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • Recombinant human FGF19 (if required for stimulation)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-FGFR4, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal signaling activity.

  • Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Ligand Stimulation: Add recombinant FGF19 (e.g., 100 ng/mL) to the medium and incubate for 15-30 minutes to stimulate the FGFR4 pathway. Include a non-stimulated control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to determine the IC50 value.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho betaKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellPro Cell Proliferation, Survival, Migration ERK->CellPro AKT AKT PI3K->AKT AKT->CellPro Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway upon FGF19 stimulation.

Troubleshooting Workflow for this compound Inactivity

Troubleshooting_Workflow Start This compound Not Showing Activity CheckTarget Step 1: Verify Target Expression (Western Blot for FGFR4) Start->CheckTarget TargetPresent FGFR4 Expressed? CheckTarget->TargetPresent CheckPathway Step 2: Assess Pathway Activation (Western Blot for p-ERK/p-AKT with/without FGF19 stimulation) TargetPresent->CheckPathway Yes NoTarget Outcome: Cell line is not a suitable model for this compound. TargetPresent->NoTarget No PathwayActive Pathway Modulated by Inhibitor? CheckPathway->PathwayActive CheckViability Step 3: Perform Dose-Response (Cell Viability Assay, e.g., MTS) PathwayActive->CheckViability Yes NoPathway Outcome: Potential issue with ligand/co-receptor or inhibitor (Check compound integrity, concentration). PathwayActive->NoPathway No ViabilityAffected Cell Viability Reduced? CheckViability->ViabilityAffected NoViability Outcome: Pathway inhibition may not affect viability in this context. (Consider other endpoints like migration). ViabilityAffected->NoViability No Success Activity Confirmed ViabilityAffected->Success Yes ConsiderResistance Investigate Resistance Mechanisms (e.g., FGFR4 mutations, bypass pathways) ReassessModel Re-evaluate Cell Line Suitability (Consider β-Klotho expression, literature review) NoTarget->ReassessModel NoPathway->ReassessModel NoViability->ConsiderResistance

Caption: A logical workflow for troubleshooting this compound inactivity.

References

Troubleshooting Fgfr4-IN-9 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-9. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous buffer. What should I do?

A2: This is a common issue for hydrophobic small molecules. When transferring from a high-concentration DMSO stock to an aqueous buffer, the compound can crash out of solution. Here are several troubleshooting steps:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains compound solubility. Many cell-based assays can tolerate DMSO up to 0.5-1%.

  • Use a pre-warmed buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can help improve solubility.

  • Add the DMSO stock to the buffer with vigorous vortexing: This ensures rapid mixing and can prevent localized high concentrations of the compound that lead to precipitation.

  • Consider a stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in intermediate solutions with decreasing concentrations of DMSO.

  • Incorporate a non-ionic surfactant: In some cases, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help maintain the solubility of the compound.

Q3: Can I use other solvents besides DMSO?

A3: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or DMF (Dimethylformamide) might be viable. However, their suitability and the achievable concentration for this compound would need to be experimentally determined. It is crucial to ensure the chosen solvent is compatible with your downstream experimental setup (e.g., cell viability, enzyme activity).

Q4: How should I store this compound?

A4: For long-term stability, this compound should be stored as a solid powder at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and other relevant FGFR4 inhibitors.

CompoundSolventSolubilityMolecular WeightNotes
FGFR-IN-9 DMSO10 mM492.59 g/mol -

Note: Data for this compound is based on information for the closely related inhibitor, FGFR-IN-9.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g For 1 mL (0.001 L) of a 10 mM solution of FGFR-IN-9 (MW: 492.59 g/mol ): Mass = 10 * 492.59 * 0.001 = 4.93 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Troubleshooting Precipitation in Aqueous Solutions

Objective: To find the optimal conditions for diluting the this compound DMSO stock into an aqueous buffer without precipitation.

Procedure:

  • Prepare a serial dilution of DMSO in your aqueous buffer: For example, prepare solutions containing 10%, 5%, 2%, 1%, and 0.5% DMSO in your chosen buffer (e.g., PBS, cell culture medium).

  • Test dilutions:

    • Take a small aliquot of your 10 mM this compound DMSO stock.

    • Prepare your desired final concentration of this compound by diluting the stock into each of the DMSO/buffer solutions prepared in step 1. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Add the DMSO stock to the buffer while vortexing.

  • Observe for precipitation:

    • Let the solutions stand at room temperature for 15-30 minutes.

    • Visually inspect each tube for any signs of cloudiness or solid particles. A light microscope can be used for more sensitive detection.

  • Determine the optimal DMSO concentration: The highest concentration of this compound that remains in solution with the lowest percentage of DMSO is your optimal working condition.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PI3K PI3K FGFR4->PI3K PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration STAT3->Proliferation

Caption: Overview of the FGFR4 signaling cascade.

This compound Solubility Troubleshooting Workflow

Troubleshooting_Workflow This compound Solubility Troubleshooting Start Start: Dissolve this compound in 100% DMSO Dilute Dilute stock in aqueous buffer Start->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Success Solution is clear. Proceed with experiment. Precipitation->Success No Troubleshoot Troubleshooting Steps Precipitation->Troubleshoot Yes Step1 1. Lower final DMSO concentration Troubleshoot->Step1 Step2 2. Warm aqueous buffer (37°C) Step1->Step2 Step3 3. Add stock to buffer with vigorous vortexing Step2->Step3 Step4 4. Use a non-ionic surfactant (e.g., Tween-20) Step3->Step4 Recheck Re-check for precipitation Step4->Recheck Recheck->Success No Recheck->Troubleshoot Yes (try another step)

Caption: Step-by-step guide to resolving this compound precipitation issues.

References

Optimizing Fgfr4-IN-9 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Fgfr4-IN-9 for accurate IC50 determination. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflow.

Disclaimer: The information provided is based on publicly available data for selective FGFR4 inhibitors. If "this compound" is a novel or proprietary compound, some specifications may differ. Always refer to the manufacturer's product data sheet for specific details on solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FGFR4 inhibitors?

A1: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase.[1] Many selective FGFR4 inhibitors, such as BLU-554 (fisogatinib) and FGF-401 (roblitinib), are small molecules that bind to the ATP-binding pocket of the FGFR4 kinase domain.[2] Some inhibitors, like BLU9931, form a covalent bond with a specific cysteine residue (Cys552) within the kinase domain, leading to irreversible inhibition of its activity.[3][4] This blocks the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival in cancers with aberrant FGFR4 signaling.[5][6]

Q2: What is a typical starting concentration range for this compound in an IC50 assay?

A2: For novel inhibitors or when the approximate potency is unknown, a wide concentration range is recommended. A common starting point is a high concentration of 10 µM to 100 µM, followed by serial dilutions (e.g., 1:2 or 1:3) to generate a dose-response curve. The specific range should be guided by any existing data on similar compounds or in silico predictions.

Q3: How should I prepare and store this compound?

A3: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can affect the compound's stability. Store the stock solution at -20°C or -80°C as recommended by the supplier. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate the cells with this compound before measuring cell viability?

A4: The optimal incubation time can vary depending on the cell line's doubling time and the inhibitor's mechanism of action. A common incubation period for cell viability assays is 48 to 72 hours.[7] This duration is often sufficient to observe the anti-proliferative effects of the inhibitor. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) during initial optimization to determine the most appropriate endpoint for your specific experimental system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Inaccurate pipetting- Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for consistency.- To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[7]
No significant inhibition observed even at high concentrations - The cell line may not be dependent on FGFR4 signaling.- The inhibitor may be inactive or degraded.- Insufficient incubation time.- Confirm FGFR4 expression and activation in your cell line using Western blot or qPCR.- Use a fresh aliquot of the inhibitor and verify its purity and concentration.- Increase the incubation time (e.g., up to 96 hours).- Include a positive control cell line known to be sensitive to FGFR4 inhibition.
Steep or flat dose-response curve - Inappropriate concentration range tested.- Compound precipitation at high concentrations.- Cell death due to off-target toxicity at high concentrations.- Adjust the concentration range to be centered around the expected IC50 value.- Perform a wider range of dilutions (e.g., 10-point curve).- Visually inspect the wells for any signs of compound precipitation.- Assess cell morphology under a microscope to check for signs of general toxicity.
IC50 value differs significantly from published data - Different cell line passage number or culture conditions.- Variations in assay protocol (e.g., cell seeding density, incubation time).- Different lot or source of the inhibitor.- Standardize cell culture conditions and use cells with a consistent passage number.- Carefully follow a validated and detailed protocol.- Ensure the identity and purity of your inhibitor.

Quantitative Data Summary

The following table summarizes the IC50 values of known selective FGFR4 inhibitors in various cancer cell lines. This data can serve as a reference for expected potency.

InhibitorCell LineCancer TypeIC50 (µM)
BLU9931A498Clear Cell Renal Cell Carcinoma4.6[8]
BLU9931A704Clear Cell Renal Cell Carcinoma3.8[8]
BLU9931769-PClear Cell Renal Cell Carcinoma2.7[8]
V4-015MDA-MB453Breast Carcinoma0.04[9]

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound in an adherent cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., HuH-7, a hepatocellular carcinoma line with known FGFR4 dependency)[5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete growth medium.

    • Count the cells and adjust the concentration to a predetermined optimal seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.005 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KlothoB β-Klotho KlothoB->FGFR4 Co-receptor ReceptorDimer Receptor Dimerization & Autophosphorylation FGFR4->ReceptorDimer FRS2 FRS2 ReceptorDimer->FRS2 Phosphorylates PI3K PI3K ReceptorDimer->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Inhibitor incubate_24h->treat_cells prepare_inhibitor Prepare this compound Serial Dilutions prepare_inhibitor->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: - Calculate % Viability - Plot Dose-Response Curve read_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: Step-by-step workflow for determining the IC50 of this compound.

References

Fgfr4-IN-9 off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Fgfr4-IN-9 in experimental models. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of selective FGFR4 inhibitors like this compound?

While specific public data on the comprehensive off-target profile of this compound is limited, information from other selective FGFR4 inhibitors and the known biology of the FGFR family can help anticipate potential off-target effects. The primary on-target effect of this compound is the inhibition of the FGFR4 signaling pathway, which is crucial in certain cancers like hepatocellular carcinoma.[1][2] However, off-target activities can arise from interactions with other kinases or disruption of physiological processes regulated by FGFR4 in non-cancerous tissues.

Potential off-target effects can be broadly categorized into:

  • Kinase Off-Targets: Inhibition of other kinases besides FGFR4. Although selective FGFR4 inhibitors are designed to target a unique cysteine residue (Cys552) in the ATP binding pocket of FGFR4, some cross-reactivity with other kinases may occur.[3][4][5]

  • On-Target, Off-Tissue Effects: Inhibition of FGFR4 in healthy tissues where it plays a physiological role. Key areas of concern include bile acid metabolism and phosphate homeostasis.[6][7][8][9][10]

Q2: How does this compound affect bile acid metabolism?

FGFR4 is a key regulator of bile acid synthesis in the liver.[1][6][7][11] The FGF19-FGFR4 signaling axis acts as a negative feedback loop to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][7] Inhibition of FGFR4 by compounds like this compound can disrupt this feedback, leading to an increase in CYP7A1 expression and consequently, elevated bile acid production.[6][12] This can manifest as gastrointestinal issues, such as diarrhea.[10]

Q3: Can this compound impact phosphate homeostasis?

While hyperphosphatemia is a well-documented side effect of pan-FGFR inhibitors that potently inhibit FGFR1, FGFR2, and FGFR3, selective FGFR4 inhibitors are expected to have a minimal direct impact on phosphate homeostasis.[13] The regulation of phosphate levels is primarily mediated by the FGF23-FGFR1/Klotho axis in the kidneys.[13] However, it is always prudent to monitor phosphate levels in preclinical in vivo studies, especially with long-term administration.

Troubleshooting Guides

Problem 1: Unexpected cell toxicity or altered phenotype in in vitro cellular assays.

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Steps:

      • Kinome Profiling: If not already done, perform a kinome scan to identify other kinases inhibited by this compound at the concentrations used in your experiments. Public databases like the HMS LINCS Project can be checked for data on similar compounds.[14]

      • Dose-Response Curve: Generate a detailed dose-response curve to determine the IC50 for your cell line of interest and compare it to the IC50 for FGFR4 inhibition. A significant discrepancy might suggest off-target effects are contributing to the observed phenotype.

      • Rescue Experiments: If a specific off-target kinase is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

      • Control Compounds: Use a structurally related but inactive compound as a negative control, and another selective FGFR4 inhibitor with a different chemical scaffold as a positive control.

  • Possible Cause 2: Non-specific toxicity.

    • Troubleshooting Steps:

      • Solubility Issues: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is not toxic.

      • Cell Line Sensitivity: Test the compound on a panel of cell lines, including those that do not express FGFR4, to distinguish between on-target and non-specific effects.

Problem 2: In vivo models (e.g., mouse xenografts) show unexpected adverse effects like weight loss or diarrhea.

  • Possible Cause 1: Disruption of bile acid metabolism.

    • Troubleshooting Steps:

      • Monitor Bile Acids: Collect serum and fecal samples to measure bile acid levels. An increase would support this as the cause.

      • Histopathology: Perform histological analysis of the liver and gastrointestinal tract to look for any pathological changes.

      • Dose Adjustment: Reduce the dose of this compound to see if the adverse effects are mitigated while maintaining anti-tumor efficacy.

  • Possible Cause 2: General toxicity.

    • Troubleshooting Steps:

      • Complete Blood Count (CBC) and Blood Chemistry: Analyze blood samples to check for signs of liver or kidney toxicity (e.g., elevated ALT, AST, BUN, creatinine) and hematological abnormalities.

      • Body Weight and Food/Water Intake: Closely monitor these parameters as indicators of overall health.

      • Necropsy and Histopathology: Conduct a full necropsy with histopathological examination of major organs to identify any signs of toxicity.

Quantitative Data Summary

Table 1: Representative Kinase Selectivity Profile of a Selective FGFR4 Inhibitor (Data derived from analogous compounds like BLU-9931 as specific public data for this compound is limited)

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR4
FGFR4 < 10 1
FGFR1> 1000> 100
FGFR2> 1000> 100
FGFR3> 1000> 100
VEGFR2> 5000> 500
Other KinasesGenerally > 100-fold selectivity-

Note: This table is illustrative and based on the profiles of highly selective FGFR4 inhibitors. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay (Example using ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure to determine the selectivity of this compound against a panel of kinases.

  • Materials:

    • Purified recombinant kinases (e.g., FGFR1, FGFR2, FGFR3, FGFR4, and other kinases of interest).

    • Substrate for each kinase.

    • ATP.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega).[15][16]

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) control.

    • Add the kinase and substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

    • Record luminescence and calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for FGFR4 Inhibition

This protocol describes how to assess the potency of this compound in a cellular context.

  • Materials:

    • A cell line that overexpresses FGFR4 and is dependent on its signaling (e.g., a hepatocellular carcinoma cell line with FGF19 amplification).

    • Cell culture medium and supplements.

    • This compound.

    • Antibodies for Western blotting (e.g., anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, and anti-actin).

    • Cell viability assay reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Western Blotting:

      • Seed cells in 6-well plates and allow them to adhere overnight.

      • Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

      • Lyse the cells and perform Western blotting to assess the phosphorylation status of downstream effectors of FGFR4 signaling, such as FRS2 and ERK.

    • Cell Viability Assay:

      • Seed cells in 96-well plates.

      • Treat with a dilution series of this compound for 72 hours.

      • Measure cell viability using a reagent like CellTiter-Glo®.

      • Calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: On-target signaling pathway of this compound.

Bile_Acid_Regulation cluster_liver Hepatocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Substrate Bile_Acids Bile_Acids CYP7A1->Bile_Acids Produces FGFR4_Signal FGF19/FGFR4 Signaling FGFR4_Signal->CYP7A1 Inhibits Expression Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4_Signal Inhibits

Caption: Effect of this compound on bile acid synthesis.

Experimental_Workflow Start Start: Unexpected Phenotype In_Vitro In Vitro (e.g., cell death) Start->In_Vitro In_Vivo In Vivo (e.g., toxicity) Start->In_Vivo Kinome_Scan Kinome Scan In_Vitro->Kinome_Scan Cell_Panel Cell Line Panel (FGFR4+/-) In_Vitro->Cell_Panel Bile_Acid_Analysis Bile Acid Measurement In_Vivo->Bile_Acid_Analysis Tox_Panel Toxicology Panel (Blood, Histo) In_Vivo->Tox_Panel Identify_Off_Target Identify Off-Target Kinome_Scan->Identify_Off_Target Cell_Panel->Identify_Off_Target Confirm_On_Target Confirm On-Target, Off-Tissue Effect Bile_Acid_Analysis->Confirm_On_Target Tox_Panel->Confirm_On_Target

Caption: Troubleshooting workflow for off-target effects.

References

How to prevent Fgfr4-IN-9 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Fgfr4-IN-9 in solution. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue: Inconsistent or lower-than-expected activity of this compound in cellular or biochemical assays.

Possible Cause: Degradation of the this compound compound in your stock solution or experimental buffer.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: How can I check if my this compound stock solution has degraded?

    • Answer: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution.[1][2] A fresh sample of this compound should be used as a reference. The appearance of new peaks or a decrease in the area of the main peak could indicate degradation.

  • Evaluate Solution Preparation and Storage:

    • Question: What are the best practices for preparing and storing this compound solutions?

    • Answer: Based on general guidelines for similar small molecules, this compound powder should be stored at -20°C.[2] Once dissolved, it is recommended to store the solution at -80°C.[2] For immediate use in experiments, it is advisable to prepare fresh dilutions from the stock solution.[3][4]

  • Assess Experimental Conditions:

    • Question: Could my experimental conditions be causing the degradation of this compound?

    • Answer: Yes, several factors can contribute to the degradation of small molecules in solution. Since this compound is a covalent inhibitor, likely containing a reactive acrylamide group, it can be susceptible to degradation under certain conditions.[3][5] Key factors to consider are:

      • pH: Acrylamide solutions can be unstable in acidic conditions (pH < 6.0) and can hydrolyze in basic conditions, leading to the generation of ammonia.[1]

      • Temperature: Elevated temperatures can accelerate degradation and may even lead to self-polymerization of acrylamide-containing compounds.[1][6]

      • Light Exposure: Protect solutions from direct light, as it can contribute to the degradation of light-sensitive compounds.

      • Presence of Nucleophiles: The reactive nature of the acrylamide group makes it susceptible to Michael-type addition reactions with nucleophiles present in your experimental buffer (e.g., thiols like DTT or β-mercaptoethanol, or primary/secondary amines in buffers like Tris).[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How can I minimize the degradation of this compound in my aqueous experimental buffers?

A2: To minimize degradation in aqueous buffers:

  • Maintain a pH between 6.5 and 8.0.[1]

  • Avoid high temperatures; if possible, perform experiments at or below room temperature.[1]

  • Prepare fresh dilutions for each experiment.[3][4]

  • Be mindful of buffer components. Avoid buffers containing strong nucleophiles if possible. If a reducing agent is necessary, consider its potential to react with the inhibitor.

Q3: Are there any specific chemical incompatibilities I should be aware of?

A3: Yes, due to the likely presence of a reactive acrylamide moiety, you should avoid:

  • Strong acids and bases.[1]

  • Strong oxidizing and reducing agents.[1]

  • Contamination with metals, especially iron salts (rust), which can catalyze polymerization.[1]

  • High concentrations of nucleophiles such as free thiols.[7]

Q4: How can I confirm that this compound is covalently binding to its target, FGFR4?

A4: You can use intact protein mass spectrometry to detect the covalent modification of FGFR4 by this compound.[9] An increase in the mass of the protein corresponding to the molecular weight of the inhibitor would confirm covalent binding.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general stability considerations for acrylamide-containing compounds, which are relevant to this compound.

ParameterCondition to AvoidRecommended ConditionRationale
Temperature > 50°C (122°F)18°C - 27°C (64°F - 81°F) for solutions in useHigh temperatures can lead to self-polymerization and accelerated degradation.[1]
pH < 6.0 (acidic) or > 8.0 (basic)6.5 - 8.0Acids can reduce stability and increase polymerization risk, while bases can cause hydrolysis.[1]
Light Prolonged exposure to direct lightStore in the dark or in amber vialsTo prevent potential photodecomposition.
Oxygen Inert gas sparging (e.g., nitrogen)Maintain dissolved oxygenOxygen can act as an inhibitor of radical-induced polymerization.[1]
Additives Strong nucleophiles (e.g., DTT, high concentrations of primary/secondary amines)Use non-nucleophilic buffers (e.g., HEPES)The reactive acrylamide group can undergo Michael addition with nucleophiles, leading to inactivation.[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a method to determine the stability of this compound in a given solution over time.

  • Materials:

    • This compound solid powder

    • DMSO (anhydrous)

    • Experimental buffer of interest (e.g., PBS, HEPES)

    • HPLC system with a UV detector

    • C18 HPLC column

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid or Trifluoroacetic acid (TFA)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.

    • Immediately inject a sample of this solution (Time 0) into the HPLC system to obtain an initial chromatogram.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by running a UV scan.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Troubleshooting_Workflow start Inconsistent/Low Activity of this compound check_stock 1. Verify Stock Solution Integrity (HPLC/LC-MS) start->check_stock stock_ok Stock is Pure check_stock->stock_ok Yes stock_degraded Stock is Degraded check_stock->stock_degraded No eval_prep 2. Evaluate Solution Preparation & Storage stock_ok->eval_prep prepare_new Prepare Fresh Stock Solution stock_degraded->prepare_new prepare_new->start improper_storage Improper Storage Conditions? eval_prep->improper_storage correct_storage Follow Recommended Storage: Powder: -20°C Solution: -80°C improper_storage->correct_storage Yes assess_exp 3. Assess Experimental Conditions improper_storage->assess_exp No correct_storage->assess_exp check_ph pH out of 6.5-8.0 range? assess_exp->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph Yes check_temp High Temperature? check_ph->check_temp No end Re-run Experiment adjust_ph->end control_temp Control Temperature check_temp->control_temp Yes check_nucleophiles Nucleophiles in Buffer? check_temp->check_nucleophiles No control_temp->end change_buffer Use Non-Nucleophilic Buffer check_nucleophiles->change_buffer Yes check_nucleophiles->end No change_buffer->end

Caption: Troubleshooting workflow for addressing inconsistent this compound activity.

Degradation_Factors cluster_factors Factors Promoting Degradation inhibitor This compound (Acrylamide Moiety) acid Acidic pH (<6.0) inhibitor->acid Polymerization Risk base Basic pH (>8.0) inhibitor->base Hydrolysis temp High Temperature (>50°C) inhibitor->temp Accelerated Degradation nucleophiles Nucleophiles (e.g., Thiols, Amines) inhibitor->nucleophiles Michael Addition light UV Light inhibitor->light Photodecomposition degradation Degradation Products (Loss of Activity) acid->degradation base->degradation temp->degradation nucleophiles->degradation light->degradation

References

Fgfr4-IN-9 toxicity in animal models and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fgfr4-IN-9

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential toxicities of selective FGFR4 inhibitors in animal models and to offer strategies for their mitigation. The information provided is based on the known class effects of selective FGFR4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target toxicities observed with selective FGFR4 inhibitors like this compound in animal models?

A1: The primary toxicities associated with selective FGFR4 inhibitors are directly related to their mechanism of action. The FGF19-FGFR4 signaling pathway is the principal regulator of bile acid homeostasis in the liver.[1][2][3] Inhibition of this pathway disrupts the negative feedback loop, leading to uncontrolled bile acid synthesis.[2][3] This results in two main on-target toxicities:

  • Gastrointestinal (GI) Toxicity: Primarily presents as diarrhea due to increased bile acids in the intestine, which alters mucosal permeability and increases water secretion.[1][2][4]

  • Hepatotoxicity: Elevated serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating potential liver damage.[5][6][7] This is caused by the toxic accumulation of bile acids in the liver.[7]

Q2: Are off-target toxicities like hyperphosphatemia a concern with a highly selective inhibitor like this compound?

A2: Hyperphosphatemia is a known class effect of pan-FGFR inhibitors, which also block FGFR1, FGFR2, and FGFR3.[1][8] The regulation of phosphate homeostasis is primarily driven by the FGF23-FGFR1 pathway in the kidneys.[2] Since this compound is designed to be a selective FGFR4 inhibitor, the risk of hyperphosphatemia should be significantly lower compared to non-selective inhibitors.[8] However, it is still crucial to monitor phosphate levels during preclinical toxicology studies to confirm the inhibitor's selectivity profile in vivo.

Q3: What is the most effective strategy to mitigate the on-target toxicities of this compound?

A3: The most effective mitigation strategy directly addresses the cause of toxicity—excess bile acids. The concomitant oral administration of a bile acid sequestrant, such as cholestyramine, has been shown to be highly effective.[7] Cholestyramine binds to bile acids in the intestine, preventing their reabsorption and promoting their excretion. This approach has been shown to completely prevent elevations in serum bile acids and liver enzymes in cynomolgus monkeys treated with an FGFR4 antibody, without compromising the anti-tumor efficacy of the treatment.[7]

Q4: Besides bile acid sequestrants, what other approaches can be used to manage this compound toxicity?

A4: Standard therapeutic support and dose management are also key strategies.

  • For Diarrhea: Low-grade diarrhea can be managed with anti-diarrheal agents like loperamide and supportive care, including fluid and electrolyte replacement.[4]

  • Dose Modification: For higher-grade toxicities, dose interruption or reduction is a standard approach to allow the animal to recover.[4][9] The lowest effective dose that maintains efficacy should be used to minimize side effects.[10]

Q5: How should I monitor for potential toxicities during my in vivo experiments with this compound?

A5: A comprehensive monitoring plan is essential. This should include:

  • Daily Clinical Observations: Monitor for signs of distress, changes in behavior, and the incidence and severity of diarrhea.

  • Body Weight Measurement: Regular body weight measurements (e.g., twice weekly) are a key indicator of general health.

  • Blood Chemistry: Periodic blood collection (e.g., baseline, mid-study, and termination) to monitor liver enzymes (ALT, AST), bilirubin, and serum phosphate levels.

  • Fecal Bile Acid Analysis: Measuring fecal bile acid concentrations can confirm the on-target effect of the inhibitor.[6]

  • Terminal Histopathology: A full histopathological examination of the liver and gastrointestinal tract at the end of the study is crucial to assess for any tissue damage.

Troubleshooting Guide

This guide provides steps to address specific issues that may arise during your experiments.

Issue 1: Animals are experiencing significant diarrhea and weight loss.

Potential Cause Troubleshooting Steps
On-Target FGFR4 Inhibition 1. Assess Severity: Grade the diarrhea based on an established scale. 2. Initiate Supportive Care: Provide hydration and electrolyte support. Administer loperamide as per veterinary guidance.[4] 3. Consider Dose Reduction: If symptoms are severe (e.g., >15% weight loss), consider reducing the dose of this compound or temporarily interrupting treatment.[4][9] 4. Implement Mitigation Strategy: In subsequent experiments, prophylactically co-administer the bile acid sequestrant cholestyramine with this compound.[7]

Issue 2: Blood analysis shows a significant elevation in liver enzymes (ALT/AST).

Potential Cause Troubleshooting Steps
Bile Acid-Induced Hepatotoxicity 1. Confirm On-Target Effect: This is the expected on-target toxicity.[6][7] 2. Evaluate Dose-Dependence: Determine if the elevation is dose-dependent. This will help establish a maximum tolerated dose (MTD). 3. Introduce Bile Acid Sequestrant: The most effective solution is to co-administer cholestyramine. This should normalize liver enzyme levels by preventing the accumulation of toxic bile acids.[7] 4. Perform Histopathology: At the end of the study, ensure a thorough histopathological review of the liver to understand the extent of any cellular damage.

Data & Protocols

Table 1: Summary of Potential Toxicities for Selective FGFR4 Inhibitors
ToxicityMechanismCommon Manifestations in Animal ModelsMitigation Approach
Gastrointestinal Inhibition of FGF19-FGFR4 signaling leads to increased bile acid synthesis and secretion into the gut.[1][2][3]Diarrhea, malformed feces, reduced food intake, weight loss.[4][6]Loperamide, supportive care, dose reduction, co-administration of cholestyramine.[4][7]
Hepatotoxicity Accumulation of toxic levels of bile acids in the liver.[7]Elevated serum ALT and AST.[5][6]Co-administration of cholestyramine, dose reduction.[7]
Hyperphosphatemia Unlikely with selective FGFR4 inhibitors. Caused by inhibition of the FGF23-FGFR1 axis.[1][2]Elevated serum phosphate.Low phosphate diet, phosphate binders (primarily for non-selective FGFR inhibitors).[1]
Protocol 1: General Toxicity Assessment in a Mouse Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude) bearing FGF19-overexpressing tumor xenografts.

  • Group Allocation:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: this compound Low Dose (e.g., 10 mg/kg)

    • Group 3: this compound Mid Dose (e.g., 30 mg/kg)

    • Group 4: this compound High Dose (e.g., 100 mg/kg)

  • Dosing: Administer vehicle or this compound orally, once daily for 21 days.

  • Monitoring:

    • Tumor Volume: Measure with calipers twice weekly.

    • Body Weight: Record twice weekly.

    • Clinical Signs: Observe daily for general health and signs of diarrhea.

    • Blood Sampling: Collect blood via tail vein or retro-orbital sinus on Day 0 (baseline) and Day 21 (termination) for serum chemistry analysis (ALT, AST, phosphate).

  • Endpoint: At Day 21, euthanize animals. Collect tumors for efficacy analysis and liver/GI tract for histopathology.

Protocol 2: Mitigating Hepatotoxicity with Cholestyramine
  • Animal Model & Tumor: As described in Protocol 1.

  • Group Allocation:

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 100 mg/kg)

    • Group 3: Cholestyramine alone (e.g., formulated in feed or via oral gavage)

    • Group 4: this compound (100 mg/kg) + Cholestyramine

  • Dosing:

    • Administer this compound orally once daily.

    • Administer cholestyramine. If given by gavage, separate administration from this compound by at least 4 hours to prevent binding and reduction of drug absorption. If provided in feed, ensure consistent consumption.

  • Monitoring & Endpoint: Follow the same monitoring and endpoint procedures as described in Protocol 1. The primary comparison will be between Group 2 and Group 4 to assess the efficacy of cholestyramine in preventing elevated liver enzymes and diarrhea while preserving anti-tumor activity.

Visual Guides

FGF4_Pathway_Toxicity cluster_Gut Gut (Ileum) cluster_Liver Liver (Hepatocyte) BileAcids_Gut Bile Acids (Reabsorbed) FGF19 FGF19 Production BileAcids_Gut->FGF19 stimulates FGFR4 FGFR4 FGF19->FGFR4 binds & activates CYP7A1 CYP7A1 (Rate-limiting enzyme) FGFR4->CYP7A1 represses BileAcid_Syn Bile Acid Synthesis CYP7A1->BileAcid_Syn drives Hepatotoxicity Hepatotoxicity & Diarrhea BileAcid_Syn->Hepatotoxicity excess leads to Inhibitor This compound Inhibitor->FGFR4 Mitigation_Workflow start Start In Vivo Study (Xenograft Model) dosing Administer this compound start->dosing observe Daily Monitoring: - Clinical Signs (Diarrhea) - Body Weight dosing->observe toxicity_check Toxicity Observed? observe->toxicity_check no_tox Continue Study Monitor Efficacy toxicity_check->no_tox No tox Toxicity Present toxicity_check->tox Yes end Study Endpoint: - Efficacy Analysis - Histopathology no_tox->end grade_tox Grade Severity (Mild vs. Severe) tox->grade_tox mild_tox Supportive Care: - Loperamide - Hydration grade_tox->mild_tox Mild severe_tox Dose Reduction or Interruption grade_tox->severe_tox Severe mild_tox->observe severe_tox->observe mitigation_arm Future Study Design: Add Prophylactic Arm (Co-administer Cholestyramine) severe_tox->mitigation_arm

References

Inconsistent results with Fgfr4-IN-9 what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Fgfr4-IN-9. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It functions by competing with ATP for binding to the kinase domain of FGFR4, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of FGFR4 signaling can lead to decreased cell proliferation and tumor growth in FGFR4-dependent cancer models.[2]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] The compound is typically shipped at room temperature.[4] When handling the compound, it is advised to avoid inhalation and contact with skin and eyes, and to use it in a well-ventilated area.[5]

Q3: What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of 10 mM.[4] For cell-based assays, it is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the known off-target effects of this compound?

While this compound is a potent inhibitor of FGFR4, it also shows activity against other FGFR family members. It is important to consider these off-target effects when interpreting experimental data. For a detailed selectivity profile, refer to the quantitative data table below.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a systematic approach to troubleshooting.

Problem 1: Higher than expected IC50 values or lack of inhibitor activity.
Possible Cause Troubleshooting Step
Compound Degradation - Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent).[3] - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Visually inspect the compound for any changes in color or appearance.
Incorrect Concentration - Verify the initial stock concentration. If possible, confirm the concentration using a spectrophotometer. - Use freshly prepared dilutions for each experiment.
Cell-Based Assay Issues - Cell Confluence: The confluency of your cell culture can significantly impact the inhibitor's effect. Cells at high confluency may exhibit contact inhibition, altering their signaling pathways and sensitivity to the drug.[6][7] It is recommended to perform experiments on cells in the exponential growth phase (typically 50-70% confluency). - Cell Line Authenticity: Confirm the identity of your cell line via STR profiling. Misidentified or cross-contaminated cell lines can lead to unexpected results. - Expression of FGFR4: Verify the expression level of FGFR4 in your cell line of interest by Western blot or qPCR. Cell lines with low or no FGFR4 expression will not respond to a selective inhibitor.
In Vitro Kinase Assay Issues - ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for FGFR4. - Enzyme Activity: Confirm the activity of the recombinant FGFR4 enzyme. Enzyme activity can decrease over time, even with proper storage.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding to avoid clumps. - Use a calibrated multichannel pipette for seeding plates. - Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution.
Edge Effects in Multi-well Plates - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Inconsistent Drug Treatment - Ensure thorough mixing of the inhibitor in the media before adding it to the cells. - Stagger the timing of drug addition and assay termination to ensure consistent incubation times for all plates.

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR4 (Wild Type)17.1[1][2]
FGFR329.6[1][2]
FGFR4 (V550L mutant)30.7[1][2]
FGFR246.7[1][2]
FGFR164.3[1][2]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)
HUH7 (human hepatocellular carcinoma)Proliferation94.7 ± 28.6[2]
Ba/F3 FGFR4 WTProliferation82.5 ± 19.2[2]
Ba/F3 FGFR4 V550LProliferation260.0 ± 50.2[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTS/MTT)

This protocol is a general guideline and may need to be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for exponential growth during the course of the experiment (e.g., 2,000-5,000 cells/well). Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Create a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO-containing medium at the same final concentration as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for FGFR4 Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation of FGFR4 and its downstream targets.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-FRS2, total FRS2, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates PLCg PLCg FGFR4->PLCg Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates KLB KLB KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCg->PKC Migration Migration PKC->Migration STAT3->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Figure 1: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HUH7) Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-response) Seeding->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Assay Perform Assay (e.g., MTS, Western Blot) Incubation->Assay Data_Collection Collect Data (Absorbance, Imaging) Assay->Data_Collection Data_Analysis Analyze Data (IC50, Protein Levels) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow for testing the effects of this compound.

References

Improving Fgfr4-IN-9 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of Fgfr4-IN-9 for successful in vivo studies. The following information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. It is described as orally active and has shown anti-tumor activity in mouse models when administered intragastrically[1]. However, like many small molecule kinase inhibitors, this compound may exhibit low aqueous solubility and/or permeability, which can lead to poor oral bioavailability. Low bioavailability can result in suboptimal drug exposure at the target site, leading to variability in experimental results and potentially masking the true efficacy of the compound.

Q2: What are the common reasons for the low bioavailability of kinase inhibitors like this compound?

The low bioavailability of many small molecule kinase inhibitors is often attributed to several factors:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.

Q3: Are there any reported in vivo studies using this compound?

Yes, this compound has been used in a xenograft mouse model with HUH7 cells. In this study, the compound was administered intragastrically at doses of 30 and 45 mg/kg daily for three weeks. The treatment resulted in significant tumor growth inhibition with no significant loss in body weight, indicating its potential as an orally active agent[1].

Troubleshooting Guide

Issue 1: High variability in efficacy or pharmacokinetic (PK) data between animals.

This issue often points to inconsistent drug absorption.

Potential Cause Troubleshooting Suggestion Experimental Protocol
Poor drug suspension/dissolution in vehicle Ensure the formulation is homogenous. Prepare fresh daily. Consider micronization of the compound to increase surface area.See Protocol 1: Basic Vehicle Formulation
pH-dependent solubility The solubility of many kinase inhibitors is pH-dependent. Test the solubility of this compound at different pH values to select an appropriate formulation.See Protocol 2: pH-Dependent Solubility Assessment
Food effects The presence of food in the stomach can alter gastric pH and transit time, affecting drug absorption.Standardize feeding protocols. For example, fast animals overnight before dosing.
Issue 2: Low overall drug exposure (AUC) despite oral administration.

This suggests poor absorption or rapid elimination.

Potential Cause Troubleshooting Suggestion Experimental Protocol
Low aqueous solubility Use solubility-enhancing formulations.See Protocol 3: Amorphous Solid Dispersion or Protocol 4: Lipid-Based Formulation
Low permeability Co-administration with a permeation enhancer (use with caution and thorough validation).This is an advanced strategy and requires careful selection of a safe and effective enhancer.
High first-pass metabolism This is an inherent property of the molecule. Formulation strategies can sometimes help by promoting lymphatic absorption, which bypasses the portal circulation.See Protocol 4: Lipid-Based Formulation

Experimental Protocols

Protocol 1: Basic Vehicle Formulation (for initial studies)

This protocol is a starting point for creating a simple suspension for oral gavage.

Materials:

  • This compound

  • Vehicle components (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water, 0.25% Tween 80 in water)

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Calibrated pipettes and tubes

Method:

  • Weigh the required amount of this compound.

  • If starting with a solid, gently grind to a fine powder using a mortar and pestle.

  • Prepare the chosen vehicle solution (e.g., 0.5% CMC).

  • Add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the compound and prevent clumping.

  • Gradually add the remaining vehicle while continuously stirring or vortexing.

  • For suspensions, use a homogenizer to ensure a uniform particle size.

  • Continuously stir the suspension during dosing to prevent settling.

  • Visually inspect for homogeneity before each administration.

Protocol 2: pH-Dependent Solubility Assessment

Materials:

  • This compound

  • Buffers at various pH values (e.g., pH 2, 4.5, 6.8, 7.4)

  • Incubator/shaker

  • Centrifuge

  • HPLC or other quantitative analysis method

Method:

  • Prepare saturated solutions of this compound in each pH buffer.

  • Incubate the solutions at a controlled temperature (e.g., 37°C) with shaking for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.

  • Plot solubility versus pH to determine the optimal pH range for dissolution.

Protocol 3: Amorphous Solid Dispersion (ASD) Formulation

ASDs can improve the dissolution rate and apparent solubility of poorly soluble compounds.[3]

Materials:

  • This compound

  • A polymer carrier (e.g., PVP, HPMC-AS)

  • A suitable solvent (e.g., acetone, methanol)

  • Rotary evaporator or spray dryer

Method (Solvent Evaporation Technique):

  • Dissolve both this compound and the polymer in a common solvent.

  • The drug-to-polymer ratio needs to be optimized (e.g., start with 1:3 or 1:5).

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove residual solvent.

  • Scrape the resulting solid dispersion. This can then be suspended in a suitable aqueous vehicle for dosing.

Protocol 4: Lipid-Based Formulation (e.g., SEDDS)

Self-emulsifying drug delivery systems (SEDDS) can improve solubility and may enhance lymphatic uptake.[4][5]

Materials:

  • This compound

  • An oil phase (e.g., Labrafil®, Capryol®)

  • A surfactant (e.g., Kolliphor® EL, Tween® 80)

  • A co-surfactant/co-solvent (e.g., Transcutol®, PEG 400)

Method:

  • Screen for excipients that show good solubility for this compound.

  • Mix the selected oil, surfactant, and co-surfactant in various ratios to create a series of formulations.

  • Add this compound to the excipient mixture and dissolve with gentle heating and stirring.

  • To test the self-emulsifying properties, add a small amount of the formulation to an aqueous medium and observe the formation of a fine emulsion.

  • The final formulation should be a clear, isotropic mixture that is administered in a gelatin capsule or via oral gavage.

Data Presentation

Table 1: Physicochemical Properties of this compound (Illustrative)

PropertyValueImplication for Bioavailability
Molecular Weight492.59 g/mol Within the range for oral absorption.
LogP (predicted)> 3.0High lipophilicity, may lead to low aqueous solubility.
Aqueous SolubilityVery low (pH 7.4)Dissolution is likely a rate-limiting step for absorption.
DMSO Solubility~10 mMSoluble in organic solvents, useful for in vitro assays.

Table 2: Comparison of Formulation Strategies

Formulation StrategyPrincipleAdvantagesDisadvantages
Aqueous Suspension Simple dispersion of solid drug in an aqueous vehicle.Easy to prepare.May have poor dose uniformity and low bioavailability for poorly soluble drugs.
Amorphous Solid Dispersion Drug is dispersed in a polymer matrix in an amorphous state.Increases dissolution rate and apparent solubility.Can be physically unstable and revert to a crystalline form. Requires specialized equipment.
Lipid-Based Formulation (SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents.Improves solubility, can enhance absorption via lymphatic pathway, bypassing first-pass metabolism.More complex to develop and characterize.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellResponse Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow Start Start: Low/Variable In Vivo Efficacy CheckProperties Characterize Physicochemical Properties (Solubility, Permeability) Start->CheckProperties IsSolubilityLow Is Aqueous Solubility Low? CheckProperties->IsSolubilityLow Formulation Develop Enabling Formulation (ASD, Lipid-Based, etc.) IsSolubilityLow->Formulation Yes IsPermeabilityLow Is Permeability Also Low? IsSolubilityLow->IsPermeabilityLow No PK_Study Conduct Pharmacokinetic (PK) Study Formulation->PK_Study IsExposureSufficient Is Drug Exposure (AUC) Sufficient? PK_Study->IsExposureSufficient Efficacy_Study Proceed to Efficacy Study IsExposureSufficient->Efficacy_Study Yes Reformulate Re-evaluate Formulation Strategy IsExposureSufficient->Reformulate No Reformulate->Formulation IsPermeabilityLow->PK_Study No AdvancedStrategies Consider Advanced Strategies (e.g., Permeation Enhancers) IsPermeabilityLow->AdvancedStrategies Yes AdvancedStrategies->Reformulate

Caption: Decision workflow for troubleshooting this compound bioavailability.

Troubleshooting Logic for Formulation

Formulation_Troubleshooting cluster_formulation Formulation Check cluster_solutions Potential Solutions Input {Problem|Inconsistent PK/Efficacy Data} Homogeneity Is the dosing suspension homogenous? Input->Homogeneity Degradation Is the compound stable in the vehicle? Homogeneity->Degradation Yes ImproveSuspension Improve Suspension: - Micronize Powder - Use Homogenizer - Add Surfactant Homogeneity->ImproveSuspension No Solubility Is the drug fully dissolved (if solution)? Degradation->Solubility Yes ChangeVehicle Change Vehicle: - Alter pH - Use Co-solvents Degradation->ChangeVehicle No, suspect instability AdvancedFormulation Advanced Formulation: - Amorphous Solid Dispersion - Lipid-Based System Solubility->AdvancedFormulation No, precipitation Efficacy_Testing Proceed to In Vivo Testing Solubility->Efficacy_Testing Yes, fully dissolved

Caption: Troubleshooting logic for addressing formulation-related issues.

References

Technical Support Center: Preclinical Studies with Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing selective FGFR4 inhibitors, such as fisogatinib (BLU-554) and roblitinib (FGF401), in preclinical studies. The information is based on available preclinical and clinical data for these compounds and is intended to address unexpected side effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common on-target side effects observed with selective FGFR4 inhibitors in preclinical studies?

A1: The most frequently reported on-target side effects are related to the physiological role of the FGF19-FGFR4 signaling axis in bile acid homeostasis. These include:

  • Gastrointestinal (GI) Toxicity: Diarrhea is a common finding due to the inhibition of FGFR4, which disrupts the negative feedback loop of bile acid synthesis.[1][2] This leads to an increase in bile acids in the gastrointestinal tract.

  • Hepatotoxicity: Elevations in liver enzymes, particularly alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are often observed.[3][4] This is also linked to the disruption of bile acid metabolism.

Q2: Are there any notable off-target toxicities associated with selective FGFR4 inhibitors like fisogatinib and roblitinib?

A2: Fisogatinib and roblitinib are designed to be highly selective for FGFR4 over other FGFR family members (FGFR1, 2, and 3).[5][6] This selectivity helps to avoid common off-target effects seen with pan-FGFR inhibitors, such as hyperphosphatemia, which is primarily driven by FGFR1 inhibition.[7]

Q3: What is the mechanism behind the observed diarrhea, and how can it be managed in animal models?

A3: Inhibition of FGFR4 by the inhibitor prevents its ligand, FGF19, from binding and initiating the signaling cascade that suppresses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to increased bile acid production and subsequent diarrhea. In preclinical models, this is an expected on-target effect. While not always necessary to manage in short-term efficacy studies, for longer-term studies or if the side effect is severe, the use of bile acid sequestrants has been explored to mitigate this effect.

Q4: What level of liver enzyme elevation is considered acceptable in preclinical studies?

A4: The acceptable level of liver enzyme elevation can depend on the specific study design and goals. It is crucial to establish baseline levels before starting treatment. Modest and transient elevations in ALT and AST may be tolerated, but significant and sustained increases could indicate severe hepatotoxicity. It is important to correlate these findings with histopathological analysis of the liver tissue to assess for cellular damage.

Q5: How can I monitor for these expected on-target toxicities in my animal studies?

A5: Regular monitoring is crucial. This should include:

  • Daily clinical observations, including body weight, food and water intake, and assessment for signs of diarrhea.

  • Regular blood collection for analysis of liver enzymes (ALT, AST) and total bile acids.

  • At the end of the study, a thorough necropsy with histopathological examination of the liver and gastrointestinal tract is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly high mortality in treatment group - Formulation issues leading to poor solubility or stability.- Incorrect dosing or calculation errors.- Severe on-target toxicity at the tested dose.- Verify the formulation protocol and ensure the inhibitor is fully dissolved or in a stable suspension.- Double-check all dosing calculations and administration techniques.- Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD).- Review the literature for reported MTDs of the specific inhibitor in the animal model being used.
High variability in tumor growth inhibition - Inconsistent tumor cell implantation.- Heterogeneity of the xenograft model.- Inconsistent drug administration or bioavailability.- Refine tumor cell implantation techniques to ensure consistent tumor size at the start of treatment.- Increase the number of animals per group to account for variability.- Ensure consistent and accurate drug administration (e.g., oral gavage technique).- If bioavailability is a concern, consider alternative routes of administration or formulation strategies.
No significant anti-tumor effect observed - The tumor model may not be dependent on the FGFR4 signaling pathway.- Insufficient drug exposure at the tumor site.- Development of resistance.- Confirm the expression of FGFR4 and its ligand FGF19 in your tumor model through methods like qPCR or Western blotting.- Conduct pharmacokinetic (PK) studies to measure drug concentration in plasma and tumor tissue.- Analyze downstream signaling pathways (e.g., p-FRS2, p-ERK) in tumor samples to confirm target engagement.
Contradictory results between in vitro and in vivo studies - Differences in drug metabolism between cell culture and a whole-animal system.- Poor pharmacokinetic properties of the inhibitor.- The tumor microenvironment in vivo may influence drug response.- Perform in vitro metabolism studies (e.g., with liver microsomes) to assess the metabolic stability of the compound.- Conduct a full pharmacokinetic profiling of the inhibitor.- Consider using more complex in vitro models, such as 3D spheroids or organoids, that better mimic the in vivo environment.

Quantitative Data from Preclinical Studies

Due to the proprietary nature of early drug development, detailed quantitative preclinical toxicology data is often not fully published. The following tables provide a summary of the types of data that are typically generated and reported for selective FGFR4 inhibitors.

Table 1: In Vitro Potency of Selective FGFR4 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. FGFR1/2/3Reference
Fisogatinib (BLU-554)FGFR4~5>100-fold[5]
Roblitinib (FGF401)FGFR4~1.9>1000-fold[1]

Table 2: Summary of In Vivo Observations in Xenograft Models

CompoundAnimal ModelDose and ScheduleKey Efficacy FindingsReported Side EffectsReference
Fisogatinib (BLU-554)Mouse (HCC xenograft)Not specifiedDose-dependent tumor regression"Well-tolerated"[5]
Roblitinib (FGF401)Mouse (HCC xenograft)20, 30, 40 mg/kg (twice daily)83.5% - 87% tumor burden reductionNot specified[1]

Experimental Protocols

1. General Protocol for In Vivo Toxicity and Efficacy Study in a Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HuH-7, a human hepatocellular carcinoma cell line with FGF19 amplification) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulate the FGFR4 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the inhibitor and vehicle control orally by gavage at the specified dose and schedule.

  • Monitoring of Animal Health:

    • Record body weight and clinical observations daily.

    • Observe for signs of toxicity, such as diarrhea, lethargy, or rough coat.

  • Pharmacodynamic and Efficacy Assessment:

    • Continue tumor volume measurements throughout the study.

    • At the end of the study, collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis (e.g., Western blot for downstream signaling).

  • Toxicity Assessment:

    • At necropsy, collect major organs (liver, spleen, kidneys, heart, lungs, and gastrointestinal tract) for histopathological examination.

    • Collect blood for complete blood count and serum chemistry analysis (including ALT, AST, and total bile acids).

2. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FGFR4 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for a few minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (KLB) Co-receptor KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Selective FGFR4 Inhibitor Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and the point of intervention by a selective inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation biochem_assay Biochemical Assay (IC50 Determination) cell_viability Cell Viability Assay (GI50 in FGFR4-dependent cells) biochem_assay->cell_viability western_blot_invitro Western Blot (Target Engagement) cell_viability->western_blot_invitro pk_study Pharmacokinetics (PK) Study western_blot_invitro->pk_study efficacy_study Xenograft Efficacy Study pk_study->efficacy_study toxicity_study Toxicology Study (MTD Determination) pk_study->toxicity_study pkpd_modeling PK/PD Modeling pk_study->pkpd_modeling efficacy_analysis Tumor Growth Inhibition Analysis efficacy_study->efficacy_analysis toxicity_analysis Safety & Tolerability Assessment toxicity_study->toxicity_analysis efficacy_analysis->pkpd_modeling

Caption: General experimental workflow for preclinical evaluation of an FGFR4 inhibitor.

References

Fgfr4-IN-9 stability in different laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Fgfr4-IN-9. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability.[1] For solutions in solvent, it is recommended to store them at -80°C for shorter-term use.[1] Another FGFR inhibitor, BLU9931, has stock solutions that are stable for up to 3 months at -20°C.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO.[2] A stock solution of 10 mM in DMSO can be prepared.[2] For a similar compound, FGFR4-IN-1, sonication is recommended to aid dissolution in DMSO.[1]

Q3: How stable are this compound solutions?

Q4: What are the general handling precautions for this compound?

A4: As with any chemical compound, standard laboratory safety practices should be followed. This includes avoiding inhalation of the powder and preventing contact with eyes and skin.[4] It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[4] After reconstituting the compound, it is good practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause 1: Compound Degradation. As solutions of similar FGFR inhibitors can be unstable, the potency of your this compound solution may have diminished.[3]

    • Solution: Prepare a fresh stock solution of this compound from the powder for each experiment. Avoid using previously prepared and stored solutions if possible.

  • Possible Cause 2: Improper Storage. Extended storage of the stock solution at an inappropriate temperature or repeated freeze-thaw cycles can lead to degradation.

    • Solution: Ensure your stock solutions are stored at -80°C and are properly aliquoted to minimize freeze-thaw cycles.

Issue 2: Difficulty dissolving this compound powder.

  • Possible Cause: Incomplete dissolution in the chosen solvent.

    • Solution: For solubility in DMSO, gentle warming and sonication can be employed to aid dissolution, as recommended for similar compounds.[1] Ensure the final concentration is within the known solubility limits.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound and Related Compounds

Compound/FormStorage TemperatureDurationCitation
This compound (Powder)-20°CLong-term[1]
This compound (In Solvent)-80°CShort-term[1]
FGFR4-IN-1 (Powder)-20°C3 years[1]
FGFR4-IN-1 (In Solvent)-80°C1 year[1]
BLU9931 (Stock Solution)-20°CUp to 3 months

Table 2: Solubility of this compound and Related Compounds

CompoundSolventSolubilityCitation
This compoundDMSO10 mM[2]
FGFR4-IN-1DMSO6 mg/mL (12.16 mM)[1]
BLU9931DMSO100 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube and sonicate for short intervals until the powder is completely dissolved.[1]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -80°C.

Visualizations

Fgfr4_IN_9_Handling_Workflow This compound Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Solution Storage and Use Receipt Receive this compound Powder StorePowder Store Powder at -20°C (Long-term) Receipt->StorePowder Equilibrate Equilibrate Vial to Room Temp StorePowder->Equilibrate Weigh Weigh Powder Equilibrate->Weigh AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Dissolve Vortex / Sonicate to Dissolve AddDMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreSolution Store Aliquots at -80°C (Short-term) Aliquot->StoreSolution Use Use Freshly Prepared Solution for Experiments StoreSolution->Use

Caption: Workflow for proper handling and storage of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Experimental Results Start Inconsistent or Low Activity? CheckSolutionAge Was the solution prepared fresh? Start->CheckSolutionAge CheckStorage How was the stock solution stored? CheckSolutionAge->CheckStorage Yes PrepareFresh Prepare Fresh Solution and Repeat Experiment CheckSolutionAge->PrepareFresh No ReviewStorage Review Storage Protocol: - Aliquot - Store at -80°C - Minimize Freeze-Thaw CheckStorage->ReviewStorage

Caption: Decision tree for troubleshooting this compound related issues.

FGFR4_Signaling_Pathway Simplified FGFR4 Signaling Pathway Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Downstream Downstream Signaling (e.g., FRS2, PLCγ) FGFR4->Downstream Phosphorylates Proliferation Cell Proliferation and Survival Downstream->Proliferation Leads to Inhibitor This compound Inhibitor->FGFR4 Inhibits

Caption: Inhibition of the FGFR4 signaling pathway by this compound.

References

Why is Fgfr4-IN-9 not inhibiting ERK phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr4-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is designed as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2] Upon binding its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades.[1][2][3] Two primary pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for cell proliferation, survival, and migration.[3][4][5] this compound is expected to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling, including the phosphorylation of ERK.[1][2][6]

Troubleshooting Guide: Why is this compound Not Inhibiting ERK Phosphorylation?

One of the most common challenges observed when working with kinase inhibitors is the lack of expected downstream effects. If you are not observing the inhibition of ERK phosphorylation (p-ERK) upon treatment with this compound, several factors could be at play. This guide provides a systematic approach to troubleshooting this issue.

Q2: My Western blot results show no decrease in p-ERK levels after treating my cells with this compound. What are the possible reasons?

There are several potential reasons for this observation, which can be broadly categorized into issues with the compound, the experimental system, or underlying biological mechanisms.

Category 1: Compound-Related Issues

Is the compound active and used at the correct concentration?

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.

  • Effective Concentration: The concentration of this compound required to inhibit p-ERK can be cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration.

Troubleshooting Workflow for Compound-Related Issues

G start No p-ERK Inhibition Observed check_compound Verify Compound Integrity and Concentration start->check_compound dose_response Perform Dose-Response Experiment (e.g., 0.1 nM to 10 µM) check_compound->dose_response western_blot Assess p-ERK/Total ERK by Western Blot dose_response->western_blot analyze_results Analyze Dose-Response Curve western_blot->analyze_results optimal_conc Optimal Concentration Identified? Proceed with further experiments. analyze_results->optimal_conc Yes no_inhibition No Inhibition at Any Concentration. Investigate other factors. analyze_results->no_inhibition No

Caption: Troubleshooting workflow for compound-related issues.

Category 2: Experimental System and Protocol

Is your experimental setup optimized?

  • Cell Line Characterization: Confirm that your cell line expresses FGFR4 at a sufficient level. Also, ensure the cell line is dependent on FGFR4 signaling for ERK activation. Not all cell lines with FGFR4 expression are functionally dependent on it.

  • Stimulation Conditions: If you are using a ligand like FGF19 to stimulate the pathway, the timing and concentration of the stimulation are critical. Ensure that the stimulation robustly induces p-ERK in your control cells.

  • Treatment Duration: The timing of inhibitor treatment relative to ligand stimulation and cell lysis is important. A time-course experiment can help determine the optimal treatment duration.

Hypothetical Dose-Response Data for this compound on p-ERK Levels

This compound Conc.p-ERK/Total ERK Ratio (Normalized to Control)Cell Viability (%)
Vehicle Control1.00100
0.1 nM0.9598
1 nM0.8295
10 nM0.5592
100 nM0.2185
1 µM0.0570
10 µM0.0455
Category 3: Biological Mechanisms

Could alternative signaling pathways be compensating for FGFR4 inhibition?

  • Pathway Redundancy: Other receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) can also activate the RAS-RAF-MEK-ERK pathway.[7][8][9] If these alternative pathways are active in your cell line, inhibiting FGFR4 alone may not be sufficient to block ERK phosphorylation.

  • FGFR Family Redundancy: Other FGFR family members (FGFR1, 2, 3) might be expressed in your cells and could be activated by the same ligand, compensating for the inhibition of FGFR4.[10] The selectivity profile of this compound for other FGFRs should be considered.

  • Acquired Resistance: Cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the kinase domain that prevent drug binding or amplification of downstream signaling components.[6][11]

  • Paradoxical Activation: In some instances, kinase inhibitors can paradoxically activate the signaling pathway they are intended to inhibit.[12] This is more commonly observed with RAF inhibitors but can be a possibility with other kinase inhibitors under specific cellular contexts.

Signaling Pathway: Canonical and Alternative Routes to ERK Activation

G cluster_fgfr FGFR4 Signaling cluster_alternative Alternative Pathways FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 RAS RAS FRS2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Other_RTK Other RTKs (e.g., EGFR) Other_RAS_activators Other RAS Activators Other_RTK->Other_RAS_activators GPCR GPCRs GPCR->Other_RAS_activators Other_RAS_activators->RAS

Caption: Simplified diagram of FGFR4 and alternative signaling pathways leading to ERK phosphorylation.

Experimental Protocols

Protocol 1: Western Blotting for p-ERK and Total ERK

This protocol provides a general guideline for assessing the phosphorylation status of ERK in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours, depending on the cell line, to reduce basal p-ERK levels.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 1-2 hours).

    • Stimulate the cells with a suitable ligand (e.g., FGF19) for a predetermined time (e.g., 15-30 minutes) to induce ERK phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13][14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[13][15]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][14]

    • After imaging, strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.[13]

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 2: Cell-Based FGFR4 Inhibition Assay (Reporter Assay)

This type of assay can be used to confirm the inhibitory activity of this compound on the FGFR4 receptor itself.[16][17]

  • Assay Principle: Utilize a reporter cell line that co-expresses human FGFR4 and a reporter gene (e.g., luciferase) under the control of a downstream transcription factor responsive to the FGFR4 signaling pathway.

  • Cell Seeding: Plate the FGFR4 reporter cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a reference FGFR4 inhibitor.

  • Ligand Stimulation: Add an EC80 concentration of a suitable FGF ligand (e.g., FGF19 or FGF2) to the wells to activate the FGFR4 receptor.[16]

  • Incubation: Incubate the plate for the recommended duration to allow for reporter gene expression.

  • Signal Detection: Add the luciferase detection reagent and measure the luminescence.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

Expected Outcome of a Successful FGFR4 Reporter Assay

This compound Conc.Luminescence (RLU)% Inhibition
No Ligand5,000-
Ligand Only100,0000
1 nM90,00010.5
10 nM55,00047.4
100 nM15,00089.5
1 µM6,00098.9

By systematically working through these troubleshooting steps and utilizing the provided protocols, you should be able to identify the reason for the lack of p-ERK inhibition by this compound in your experiments. If the issue persists, further investigation into the specific biology of your experimental system may be required.

References

Adjusting Fgfr4-IN-9 dose for different tumor models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-9, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The following information is intended to assist in the adjustment of this compound dosage across different tumor models.

Disclaimer: The preclinical data presented below for "this compound" is based on published studies of various selective FGFR4 inhibitors. "this compound" is used as a representative name, and the provided data should be considered as a guide for dose-finding studies with any novel selective FGFR4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective tyrosine kinase inhibitor that targets FGFR4. In many cancers, the FGFR4 signaling pathway is overactivated, often due to the overexpression of its ligand, FGF19.[1][2][3][4][5] This aberrant signaling promotes tumor cell proliferation, survival, and migration.[6] this compound binds to the ATP-binding pocket of the FGFR4 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.

Q2: In which tumor models has this compound (or similar selective FGFR4 inhibitors) shown preclinical efficacy?

A2: Selective FGFR4 inhibitors have demonstrated anti-tumor activity in a variety of preclinical tumor models, including:

  • Hepatocellular Carcinoma (HCC): Particularly in models with FGF19 overexpression.[1][2][3][4][5]

  • Breast Cancer: Especially in models of luminal breast cancer and those resistant to anti-HER2 therapy.[6][7][8]

  • Rhabdomyosarcoma (RMS): Both embryonal and alveolar subtypes have shown sensitivity to FGFR4 inhibition.[9][10][11]

  • Gastrointestinal Stromal Tumors (GIST): Some models show sensitivity to pan-FGFR inhibitors.[12][13]

  • Other solid tumors: Including lung, gastric, and bladder cancers.

Q3: What are the common on-target toxicities associated with FGFR4 inhibition, and how can they be managed?

A3: On-target toxicities arise from the inhibition of FGFR4's normal physiological functions. Common toxicities observed with FGFR inhibitors include hyperphosphatemia, gastrointestinal issues (like diarrhea), dermatologic adverse events, and ocular toxicities. Management strategies often involve dose interruption or reduction, alongside supportive care such as the use of phosphate binders for hyperphosphatemia.

Q4: How should I determine the starting dose for this compound in a new tumor model?

A4: The starting dose for a new tumor model should be based on a combination of factors:

  • In vitro potency: The IC50 or GI50 values of this compound in your cancer cell line of interest.

  • Published data: Review literature for doses of similar FGFR4 inhibitors used in comparable tumor models (see Table 1).

  • Maximum Tolerated Dose (MTD): If available from previous in vivo studies. It is common for the optimal efficacious dose to be below the MTD for targeted therapies.

A dose-range finding study is highly recommended to determine the optimal balance between efficacy and tolerability in your specific model.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of Tumor Growth Inhibition 1. Insufficient drug exposure at the tumor site.2. The tumor model is not dependent on the FGFR4 signaling pathway.3. Development of resistance.1. Increase the dose of this compound in a stepwise manner, monitoring for toxicity.2. Confirm FGFR4 expression and FGF19 levels in your tumor model.3. Analyze tumor tissue for mutations in the FGFR4 kinase domain that may confer resistance.
Significant Animal Weight Loss or Morbidity 1. The administered dose is too high and causing systemic toxicity.2. Off-target effects of the compound.1. Reduce the dose of this compound.2. Consider a different dosing schedule (e.g., intermittent dosing instead of daily).3. Monitor for common FGFR inhibitor-related toxicities (e.g., check serum phosphate levels).
Variability in Tumor Response Within a Treatment Group 1. Inconsistent drug administration.2. Heterogeneity of the tumor xenografts.1. Ensure consistent and accurate dosing for all animals.2. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Summary of Preclinical Dosing of Selective FGFR4 Inhibitors in Different Xenograft Models

InhibitorTumor ModelHostDoseDosing ScheduleEfficacyReference
RoblitinibAnti-HER2 resistant breast cancer (rSKBR3, MDA-MB-361)Mice30 mg/kgOral, dailyTumor growth inhibition[7]
FGFR4 inhibitorPatient-derived xenograft (PDX) - Luminal A breast cancerMiceNot specifiedNot specifiedInhibited PDX growth[8]
PD173074Rhabdomyosarcoma (eRMS)MiceNot specifiedNot specifiedReduced xenograft formation[9]
Fisogatinib (BLU-554)Hepatocellular carcinoma (HCC) with FGF19 expressionPatientsNot specifiedNot specifiedClinical benefit and tumor regression[2]
Anti-FGFR4 mAb (LD1)Hepatocellular carcinoma (HCC)MiceNot specifiedNot specifiedBlocked tumor growth[3][5]

Experimental Protocols

Protocol: Determining the Optimal Dose of this compound in a Subcutaneous Xenograft Model

1. Cell Culture and Implantation:

  • Culture the human cancer cell line of interest (e.g., Hep3B for HCC, a breast cancer line with known FGFR4 expression) under standard conditions.
  • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
  • Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID).

2. Tumor Growth Monitoring:

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).
  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

3. Animal Randomization and Treatment Groups:

  • Randomize mice with established tumors into treatment groups (n=8-10 mice per group).
  • Groups:
  • Vehicle control (e.g., the formulation buffer for this compound)
  • This compound Low Dose (e.g., 10 mg/kg)
  • This compound Mid Dose (e.g., 30 mg/kg)
  • This compound High Dose (e.g., 100 mg/kg)
  • Positive control (a standard-of-care agent for the tumor type, if available)

4. Drug Administration:

  • Administer this compound and vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily) for a defined period (e.g., 21-28 days).

5. Monitoring and Endpoints:

  • Monitor animal body weight and general health daily.
  • Continue measuring tumor volume regularly.
  • The primary endpoint is typically tumor growth inhibition (TGI).
  • Secondary endpoints can include pharmacodynamic markers (e.g., p-FGFR4, p-ERK in tumor tissue) and safety/tolerability (body weight, clinical signs).

6. Data Analysis:

  • Calculate the percent TGI for each treatment group compared to the vehicle control.
  • Analyze statistical significance between groups.
  • The optimal dose is the one that provides significant TGI with acceptable toxicity.

Mandatory Visualizations

FGFR4_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Dose_Finding_Workflow Start Start: New Tumor Model InVitro In Vitro Potency Assay (IC50/GI50) Start->InVitro Literature Literature Review (Similar Compounds/Models) Start->Literature DoseRange Select Dose Range (Low, Mid, High) InVitro->DoseRange Literature->DoseRange Xenograft Establish Xenograft Model DoseRange->Xenograft Randomize Randomize Animals Xenograft->Randomize Treat Treat with Vehicle & this compound Doses Randomize->Treat Monitor Monitor Tumor Growth & Toxicity Treat->Monitor Analyze Analyze TGI & Tolerability Monitor->Analyze OptimalDose Determine Optimal Dose Analyze->OptimalDose

Caption: Experimental workflow for determining the optimal dose of this compound.

Troubleshooting_Logic Issue Observed Issue NoEffect Lack of Efficacy Issue->NoEffect e.g. Toxicity High Toxicity Issue->Toxicity e.g. Variability High Variability Issue->Variability e.g. Cause1 Low Dose / No Target NoEffect->Cause1 Cause2 Resistance NoEffect->Cause2 Cause3 Dose Too High Toxicity->Cause3 Cause4 Inconsistent Dosing Variability->Cause4 Cause5 Tumor Heterogeneity Variability->Cause5 Solution1 Increase Dose / Verify Target Cause1->Solution1 Solution2 Analyze Resistance Mechanisms Cause2->Solution2 Solution3 Decrease Dose / Change Schedule Cause3->Solution3 Solution4 Refine Dosing Technique Cause4->Solution4 Solution5 Increase Group Size Cause5->Solution5

Caption: Troubleshooting logic for common issues in this compound in vivo studies.

References

Fgfr4-IN-9 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fgfr4-IN-9, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide addresses common challenges such as lot-to-lot variability and provides detailed troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of FGFR4, a receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition can block cellular processes such as proliferation and migration in cancer cells where the FGFR4 pathway is aberrantly activated.[3]

Q2: What are the recommended storage conditions and how do I properly reconstitute this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, a concentrated stock solution in a suitable solvent such as DMSO can be stored at -20°C or -80°C. To reconstitute, warm the vial to room temperature before opening to prevent condensation. Dissolve the compound in a high-quality, anhydrous solvent like DMSO to the desired stock concentration. It is crucial to use a solvent that is compatible with your experimental system and to be aware of the final solvent concentration in your assays, as high concentrations of DMSO can have cytotoxic effects.

Q3: How can I ensure the quality and consistency of this compound between different lots?

A3: Lot-to-lot variability is a common concern with small molecule inhibitors. To ensure consistency, it is recommended to perform in-house quality control for each new lot. This can include:

  • Purity Assessment: Verifying the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC).

  • Identity Confirmation: Confirming the molecular weight via Mass Spectrometry (MS).

  • Potency Validation: Determining the IC50 value in a relevant cell-based assay and comparing it to previously obtained data or published values.

Q4: What are the key downstream signaling pathways affected by this compound?

A4: FGFR4 activation triggers several downstream signaling cascades. By inhibiting FGFR4, this compound can modulate pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation and survival.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected results between experiments. Lot-to-lot variability of this compound. Perform in-house QC on each new lot to confirm purity and potency.
Degradation of the compound. Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles.
Inconsistent cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations.
Higher than expected IC50 value. Incorrect concentration of the inhibitor. Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment.
Cell line is not sensitive to FGFR4 inhibition. Confirm FGFR4 expression and pathway activation in your cell line via Western blot or qPCR.
Compound precipitation in media. Check the solubility of this compound in your culture media. Consider using a different solvent or a lower final concentration.
Cell death observed in control (vehicle-treated) group. High concentration of solvent (e.g., DMSO). Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to your cells.
Contamination of cell culture. Regularly test for mycoplasma and other contaminants.
No effect of the inhibitor on downstream signaling. Insufficient incubation time. Optimize the incubation time to observe changes in protein phosphorylation.
Poor antibody quality for Western blotting. Use validated antibodies for detecting phosphorylated and total proteins in the FGFR4 pathway.

Quantitative Data

The following table summarizes the inhibitory activity of a similar compound, FGFR-IN-9, against various FGFR isoforms. Researchers should aim to generate similar data for their specific lot of this compound to ensure consistency.

Target IC50 (nM)
FGFR4 (Wild Type)17.1
FGFR329.6
FGFR4 (V550L mutant)30.7
FGFR246.7
FGFR164.3

Data for FGFR-IN-9, a compound with a similar chemical scaffold.[5][6][7]

Experimental Protocols

Cell-Based Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture media. Also, prepare a vehicle control (media with the same final concentration of solvent).

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTS or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-FGFR4, FGFR4, p-ERK, ERK, p-AKT, and AKT. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Fgfr4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified Fgfr4 signaling pathway.

Experimental_Workflow start Start qc This compound Lot QC start->qc cell_culture Cell Culture (FGFR4 expressing) qc->cell_culture treatment Treatment with This compound cell_culture->treatment proliferation_assay Proliferation Assay (IC50 Determination) treatment->proliferation_assay western_blot Western Blot (Target Engagement) treatment->western_blot end End proliferation_assay->end western_blot->end

Caption: General experimental workflow.

Troubleshooting_Tree start Inconsistent Results? check_lot New Lot of Inhibitor? start->check_lot Yes check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage No qc_lot Perform In-house QC (Purity, Potency) check_lot->qc_lot Yes check_lot->check_storage No check_cells Consistent Cell Culture? (Passage, Density) qc_lot->check_cells check_storage->check_cells check_solvent Check Solvent Concentration in Media check_cells->check_solvent end Consistent Results check_solvent->end

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of Selective FGFR4 Inhibitors in Hepatocellular Carcinoma Models: Fisogatinib (BLU-554) vs. H3B-6527

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, fisogatinib (BLU-554) and H3B-6527, in the context of hepatocellular carcinoma (HCC) models. The aberrant signaling of the FGF19-FGFR4 axis is a known driver in a subset of HCC, making selective FGFR4 inhibition a promising therapeutic strategy.[1][2] This comparison aims to provide an objective overview of their performance based on available preclinical data.

Mechanism of Action

Both fisogatinib and H3B-6527 are small molecule inhibitors that selectively target the ATP-binding pocket of the FGFR4 kinase.[3][4] FGFR4 possesses a unique cysteine residue (Cys552) that is not present in other FGFR family members (FGFR1-3).[5] This feature allows for the design of covalent inhibitors that form an irreversible bond with this cysteine, leading to high potency and selectivity.[3] Fisogatinib is described as a type I irreversible inhibitor of FGFR4.[4] H3B-6527 is also a covalent inhibitor of FGFR4.[5]

The activation of FGFR4 by its ligand FGF19, in conjunction with the co-receptor β-Klotho (KLB), triggers downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[4] By inhibiting FGFR4, both fisogatinib and H3B-6527 effectively block these pro-tumorigenic signals in HCC models with an activated FGF19-FGFR4 pathway.

Data Presentation

Table 1: In Vitro Kinase and Cell-Based Assay Data
ParameterFisogatinib (BLU-554)H3B-6527Reference
FGFR4 IC50 (biochemical) Not explicitly stated in provided abstracts>300-fold selective for FGFR4 over other FGFR isoforms[3]
Cell Viability IC50 (FGF19-amplified HCC cell lines) Dose-dependent inhibition of viabilityDose-dependent inhibition of viability[3]
Cell Viability IC50 (FGF19-non-amplified HCC cell lines) No effectNo effect[3]
Selectivity Highly selective for FGFR4>300-fold selective for FGFR4 vs FGFR1-3[3]
Table 2: In Vivo Efficacy in HCC Xenograft Models
Model TypeTreatmentOutcomeReference
FGF19-amplified HCC cell line derived xenograft Fisogatinib (BLU-554)Dose-dependent tumor regression[3]
FGF19-amplified HCC Patient-Derived Xenograft (PDX) H3B-6527Tumor regressions[3]
High FGF19 expression (non-amplified) HCC PDX H3B-6527Antitumor activity and tumor regressions[3]
Orthotopic liver xenograft model of FGF19 altered HCC H3B-6527Inhibition of tumor growth[3]

Experimental Protocols

In Vitro Kinase Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase is a biochemical assay. A typical protocol involves:

  • Reagents : Recombinant human FGFR4 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor.

  • Procedure : The kinase, substrate, and varying concentrations of the inhibitor are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Detection : After a set incubation period, the amount of phosphorylated substrate or the amount of ADP produced is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures luminescence proportional to the amount of ADP generated.

  • Analysis : The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells. A standard protocol for an MTT assay is as follows:

  • Cell Seeding : HCC cells (e.g., Hep3B, which has FGF19 amplification) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with a range of concentrations of the test inhibitor (e.g., fisogatinib or H3B-6527) for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan product.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis : Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

In Vivo Xenograft Model

Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds. A general protocol for an HCC xenograft study is:

  • Animal Model : Immunodeficient mice (e.g., nude or NOD-scid mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation : Human HCC cells with known FGF19/FGFR4 status are injected subcutaneously into the flank of the mice. Alternatively, patient-derived tumor fragments (PDX models) can be implanted.

  • Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

  • Drug Administration : The test compound (e.g., fisogatinib or H3B-6527) is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at a set time point. The tumors are then excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Analysis : The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Mandatory Visualization

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB β-Klotho KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Fisogatinib (BLU-554) H3B-6527 Inhibitor->FGFR4 inhibits

Caption: FGFR4 Signaling Pathway in HCC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine FGFR4 IC50) Viability_Assay Cell Viability Assay (Determine cellular IC50) Kinase_Assay->Viability_Assay Cell_Lines HCC Cell Lines (FGF19-amplified vs. non-amplified) Cell_Lines->Viability_Assay Xenograft_Model HCC Xenograft Model (Cell line-derived or PDX) Viability_Assay->Xenograft_Model Lead Compound Selection Treatment Drug Administration (e.g., oral gavage) Xenograft_Model->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Efficacy Evaluation of Anti-tumor Efficacy Monitoring->Efficacy

Caption: Preclinical Evaluation Workflow.

References

A Head-to-Head Comparison of Two Selective FGFR4 Inhibitors: Fgfr4-IN-9 and H3B-6527

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific kinase inhibitor is paramount for both efficacy and safety in targeted cancer therapy. This guide provides a detailed comparison of the selectivity profiles of two prominent FGFR4 inhibitors, Fgfr4-IN-9 and H3B-6527, supported by available experimental data.

Introduction to H3B-6527 and BLU-9931

H3B-6527 is a covalent inhibitor that demonstrates high selectivity for FGFR4.[1][3] Its mechanism of action involves forming a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members, contributing to its high specificity.[4]

BLU-9931 is also a potent, selective, and irreversible inhibitor of FGFR4.[2] Similar to H3B-6527, it achieves its selectivity by targeting the Cys552 residue in FGFR4.[4] This targeted covalent approach minimizes off-target effects on other FGFR isoforms and the broader kinome.

Quantitative Selectivity Profile

The following tables summarize the in vitro biochemical potency and selectivity of H3B-6527 and BLU-9931 against FGFR family members and a selection of other kinases.

Table 1: Biochemical IC50 Values for FGFR Family Kinases
InhibitorFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
H3B-6527 <1.2[1][2]320[1][2]1,290[1][2]1,060[1][2]
BLU-9931 3[2]~885~552~150

Data for BLU-9931 selectivity over FGFR1/2/3 is presented as approximate values based on reported fold-selectivity.[2]

Table 2: Selectivity of H3B-6527 Against Other Kinases
KinaseIC50 (nM)
TAOK2 690[1]
JNK2 >10,000[1]
CSF1R >10,000[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the IC50 values of FGFR4 inhibitors are crucial for assessing their potency and selectivity. A common method is the LanthaScreen™ Eu Kinase Binding Assay or similar fluorescence-based assays.

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human FGFR4, FGFR1, FGFR2, and FGFR3 kinase domains.

  • Fluorescently labeled ATP-competitive tracer.

  • Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Test inhibitors (H3B-6527, BLU-9931) at various concentrations.

  • Assay buffer and plates.

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a suitable assay plate, add the kinase, the fluorescent tracer, and the inhibitor dilutions.

  • Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Add the europium-labeled antibody, which binds to the kinase.

  • Incubate to allow antibody binding.

  • Read the plate on a fluorescence plate reader capable of detecting time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Kinase, Tracer, and Inhibitor to Plate prep_inhibitor->add_reagents prep_reagents Prepare Kinase, Tracer, and Antibody prep_reagents->add_reagents incubate1 Incubate for Binding Equilibrium add_reagents->incubate1 add_antibody Add Europium-labeled Antibody incubate1->add_antibody incubate2 Incubate for Antibody Binding add_antibody->incubate2 read_plate Read Plate (TR-FRET) incubate2->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Cellular Assay for FGFR4 Inhibition

Cellular assays are essential to confirm that the inhibitor can effectively block FGFR4 signaling within a biological context.

Objective: To measure the inhibition of downstream signaling pathways (e.g., ERK phosphorylation) in response to the inhibitor.

Cell Line: A human cancer cell line with an activated FGFR4 pathway, such as the Hep3B hepatocellular carcinoma cell line.

Procedure:

  • Culture Hep3B cells to an appropriate confluency.

  • Starve the cells to reduce basal signaling.

  • Treat the cells with various concentrations of the FGFR4 inhibitor (e.g., H3B-6527) for a specified time.

  • Stimulate the cells with the FGFR4 ligand, FGF19, to activate the signaling pathway.

  • Lyse the cells to extract proteins.

  • Perform Western blotting to detect the phosphorylation levels of downstream signaling proteins like ERK1/2 (pERK1/2).

  • Use an antibody specific to the phosphorylated form of the protein and a total protein antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of signaling.

Signaling Pathway

The FGF19/FGFR4 signaling axis plays a critical role in cell proliferation and survival. Inhibition of FGFR4 by selective inhibitors like H3B-6527 and BLU-9931 blocks these downstream effects.

fgfr4_pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 RAS RAS FGFR4->RAS H3B_6527 H3B-6527 / BLU-9931 H3B_6527->FGFR4 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Conclusion

Both H3B-6527 and BLU-9931 are highly potent and selective covalent inhibitors of FGFR4. Their selectivity is derived from their ability to target a unique cysteine residue in the FGFR4 kinase domain, leading to minimal inhibition of other FGFR family members. The high degree of selectivity demonstrated in biochemical and cellular assays suggests that these inhibitors are valuable tools for investigating FGFR4 biology and hold therapeutic promise for cancers driven by aberrant FGFR4 signaling. The choice between these and other selective FGFR4 inhibitors for research or clinical development will depend on a comprehensive evaluation of their respective pharmacological and safety profiles.

References

A Comparative Guide: The Efficacy of Fgfr4-IN-9 Versus Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting aberrant signaling pathways that drive tumor growth. The Fibroblast Growth Factor Receptor (FGFR) family, and particularly FGFR4, has emerged as a promising therapeutic target in various malignancies, including hepatocellular carcinoma (HCC) and rhabdomyosarcoma. This guide provides an objective comparison of the selective FGFR4 inhibitor, Fgfr4-IN-9, with broader-spectrum pan-FGFR inhibitors, supported by experimental data to inform research and development decisions.

Introduction to FGFR Signaling and Inhibition Strategies

The FGFR signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and migration.[1] Dysregulation of this pathway, through gene amplification, mutations, or translocations, is a known oncogenic driver in several cancers.[2][3] FGFR4, specifically, has been implicated in the progression of cancers like HCC, often in conjunction with its ligand FGF19.[4][5][6]

Two primary strategies have been developed to therapeutically target this pathway:

  • Selective FGFR4 Inhibitors: These molecules are designed to specifically inhibit the kinase activity of FGFR4, with the aim of minimizing off-target effects and associated toxicities. This compound is an example of such an inhibitor.

  • Pan-FGFR Inhibitors: These inhibitors target multiple members of the FGFR family (FGFR1, 2, 3, and 4). This broader approach may be beneficial in cancers where multiple FGFRs are dysregulated or where receptor redundancy can lead to resistance to selective inhibitors.[7][8]

Comparative Efficacy: this compound vs. Pan-FGFR Inhibitors

The central question for researchers is whether a highly selective or a broader-spectrum inhibitor offers a better therapeutic window. While selective inhibitors like this compound promise reduced toxicity by sparing other FGFR isoforms, recent evidence suggests that pan-FGFR inhibitors may exhibit superior efficacy in certain contexts.

A key consideration is the concept of FGFR redundancy . In some cancers, such as FGF19-driven HCC, cancer cells can utilize other FGFRs, like FGFR3, for survival signaling when FGFR4 is inhibited.[7] This can lead to de novo resistance to selective FGFR4 inhibitors. In such cases, a pan-FGFR inhibitor that blocks multiple FGFRs may be more effective at shutting down the oncogenic signaling network.[7]

Data Presentation: In Vitro Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of pan-FGFR inhibitors against the FGFR family of kinases. This data provides a quantitative measure of their potency and selectivity.

Table 1: this compound Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundFGFR475.3

Table 2: Pan-FGFR Inhibitors Inhibitory Activity

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
Erdafitinib1.22.53.05.7
Infigratinib (BGJ398)0.91.41.060
Pemigatinib0.40.51.230
Rogaratinib----
Futibatinib (TAS-120)1.81.41.63.7
Dovitinib (TKI258)8912-
Lenvatinib463675100

Data compiled from publicly available sources. IC50 values can vary depending on the assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of FGFR inhibitors. Below are outlines of key assays used to characterize the efficacy of compounds like this compound and pan-FGFR inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable peptide or protein substrate (e.g., poly(E,Y)4:1), and the test inhibitor.

  • Procedure:

    • The kinase reaction is typically performed in a 96- or 384-well plate format.

    • The test compound is serially diluted and pre-incubated with the FGFR kinase.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Objective: To assess the ability of an inhibitor to block FGFR signaling and inhibit the proliferation of cancer cells that are dependent on this pathway.

Methodology:

  • Cell Lines:

    • Hepatocellular Carcinoma (HCC): Hep 3B and HuH-7 are commonly used human HCC cell lines with FGF19/FGFR4 pathway activation.[7][9]

    • Rhabdomyosarcoma (RMS): Various human RMS cell lines, including embryonal (eRMS) and alveolar (aRMS) subtypes, express FGFR4.[10][11]

  • Proliferation/Viability Assay:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo).

  • Target Engagement/Signaling Inhibition Assay (Western Blot):

    • Cells are treated with the inhibitor for a shorter duration (e.g., 2-24 hours).

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies to detect the phosphorylation status of FGFR4 and downstream signaling proteins such as FRS2, ERK (p44/42 MAPK), and AKT. A reduction in the phosphorylated forms of these proteins indicates target engagement and pathway inhibition.

  • Data Analysis: For proliferation assays, IC50 values are calculated from dose-response curves. For Western blots, changes in protein phosphorylation are visually assessed or quantified by densitometry.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Implantation:

    • Subcutaneous Model: Cancer cells (e.g., Hep 3B, HuH-7, or RMS cell lines) are injected subcutaneously into the flank of the mice.[4][11]

    • Orthotopic Model: For a more clinically relevant model, tumor cells can be implanted into the organ of origin (e.g., the liver for HCC).

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor is administered orally or via injection according to a predetermined schedule and dose.

  • Efficacy Assessment:

    • Tumor volume is measured regularly using calipers.

    • The body weight of the mice is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is used to determine the significance of the observed anti-tumor effects.

Visualizing the Landscape of FGFR4 Inhibition

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (Co-receptor) FGFR4->KLB Associates FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Fgfr4_IN_9 This compound (Selective) Fgfr4_IN_9->FGFR4 Pan_FGFRi Pan-FGFR Inhibitors Pan_FGFRi->FGFR4

Caption: Simplified FGFR4 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Potency Signaling_Assay Western Blot for Downstream Signaling Cell_Proliferation->Signaling_Assay Mechanism Xenograft_Model Tumor Xenograft Model (e.g., HCC, RMS) Signaling_Assay->Xenograft_Model Candidate Selection Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, etc.) Efficacy_Study->Toxicity_Study

Caption: General workflow for preclinical evaluation of FGFR inhibitors.

Conclusion and Future Directions

The choice between a selective FGFR4 inhibitor like this compound and a pan-FGFR inhibitor is context-dependent and should be guided by the specific cancer biology. While this compound offers a targeted approach with a potentially favorable safety profile, the issue of FGFR redundancy may limit its efficacy in certain tumors. Pan-FGFR inhibitors, although potentially associated with more off-target effects, may provide a more robust anti-tumor response in cancers where multiple FGFRs contribute to tumorigenesis.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing the efficacy and safety of selective versus pan-FGFR inhibitors in well-defined patient populations.

  • Biomarker Discovery: Identifying reliable biomarkers to predict which patients will respond best to selective FGFR4 inhibition versus a pan-FGFR approach.

  • Combination Therapies: Investigating the synergistic potential of combining FGFR inhibitors with other targeted agents or immunotherapies to overcome resistance and enhance anti-tumor activity.

By carefully considering the underlying tumor biology and employing rigorous preclinical evaluation, the scientific community can continue to advance the development of effective FGFR-targeted therapies for patients in need.

References

Validating Fgfr4-IN-9 On-Target Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a selective small-molecule inhibitor, Fgfr4-IN-9, and siRNA-mediated knockdown for validating the on-target effects of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition. The information herein is supported by experimental data to aid researchers in selecting the appropriate methodology for their studies.

Introduction to FGFR4 and Targeted Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[2][3] This makes FGFR4 an attractive therapeutic target.

This compound is a potent and reversible inhibitor of FGFR4, demonstrating selectivity over other FGFR family members. Validating that the observed cellular effects of such small-molecule inhibitors are indeed due to their intended action on the target is a critical step in drug development. A widely accepted method for on-target validation is the use of small interfering RNA (siRNA) to specifically silence the expression of the target protein, in this case, FGFR4. By comparing the phenotypic and signaling outcomes of both the small-molecule inhibitor and the siRNA-mediated knockdown, researchers can gain confidence in the inhibitor's specificity.

Experimental Workflow for On-Target Validation

The following diagram outlines a typical experimental workflow for validating the on-target effects of this compound using FGFR4 siRNA. This process involves treating cancer cells that have an active FGFR4 signaling pathway with either the inhibitor or the siRNA and then assessing the impact on downstream signaling and cell viability.

G cluster_0 Cell Culture cluster_1 Intervention cluster_2 Analysis cluster_3 Validation start FGFR4-dependent Cancer Cell Line (e.g., Huh7, JHH7) inhibitor Treat with this compound start->inhibitor sirna Transfect with FGFR4 siRNA start->sirna control Control Groups (Vehicle, Scrambled siRNA) start->control western Western Blot Analysis (p-FGFR4, p-FRS2, p-ERK, p-AKT) inhibitor->western viability Cell Viability Assay (e.g., MTT Assay) inhibitor->viability sirna->western sirna->viability control->western control->viability comparison Compare Phenotypes: Inhibitor vs. siRNA western->comparison viability->comparison conclusion Confirm On-Target Effect comparison->conclusion

Figure 1: Experimental workflow for this compound on-target validation.

Comparative Analysis of this compound and FGFR4 siRNA

The following table summarizes the quantitative effects of a selective FGFR4 inhibitor (BLU-9931, a compound with a similar mechanism to this compound) and FGFR4 shRNA on cell proliferation in hepatocellular carcinoma cell lines. This direct comparison demonstrates that both methods of FGFR4 inhibition lead to a marked reduction in cell growth, supporting the on-target activity of the small-molecule inhibitor.[2]

TreatmentCell LineEndpointResultReference
FGFR4 Inhibitor (BLU-9931) Huh7Cell Growth InhibitionSignificant repression of cell growth[2]
JHH7Cell Growth InhibitionSignificant repression of cell growth[2]
FGFR4 shRNA (sh-FGFR4-1) Huh7Cell Growth InhibitionMarked repression of cell growth[2]
JHH7Cell Growth InhibitionMarked repression of cell growth[2]
FGFR4 shRNA (sh-FGFR4-2) Huh7Cell Growth InhibitionMarked repression of cell growth[2]
JHH7Cell Growth InhibitionMarked repression of cell growth[2]

Further studies with FGFR4 inhibitors and siRNA have demonstrated consistent downstream effects:

InterventionDownstream EffectCell LineOutcomeReference
FGFR4 Inhibitor (BLU-9931) p-FRS2α, p-ERKHuh7, JHH7Prominently suppressed phosphorylation[2]
FGFR4 siRNA Cell ProliferationCNE2Decreased proliferation rate[4]
FGFR4 shRNA AKT PhosphorylationMDA-MB-468, HCC1937Decreased AKT phosphorylation[5]

Detailed Experimental Protocols

siRNA Transfection for FGFR4 Knockdown
  • Cell Seeding: Seed FGFR4-dependent cancer cells (e.g., Huh7, CNE2) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[4][6]

  • siRNA Preparation: Dilute FGFR4-specific siRNA and a non-targeting (scrambled) control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. Knockdown efficiency should be confirmed by Western blot or qPCR.[4]

Western Blot Analysis of Downstream Signaling
  • Cell Lysis: After treatment with this compound or transfection with FGFR4 siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR4, FGFR4, p-AKT, AKT, p-ERK, and ERK overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.[8]

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or transfect with FGFR4 siRNA as described above. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

FGFR4 Signaling Pathway

The diagram below illustrates the FGFR4 signaling cascade and the points of intervention for both this compound and siRNA. Both modalities aim to disrupt the downstream signaling that promotes cancer cell proliferation and survival.

G cluster_0 Upstream cluster_1 Downstream Signaling cluster_2 Intervention Points FGF19 FGF19 FGFR4_receptor FGFR4 Receptor FGF19->FGFR4_receptor FRS2 FRS2 FGFR4_receptor->FRS2 PLCg PLCγ FGFR4_receptor->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Inhibits Kinase Activity) Inhibitor->FGFR4_receptor siRNA FGFR4 siRNA (Degrades FGFR4 mRNA) siRNA->FGFR4_receptor

Figure 2: FGFR4 signaling pathway and points of therapeutic intervention.

Conclusion

Both this compound and FGFR4 siRNA are effective tools for inhibiting the FGFR4 signaling pathway. The direct comparison of a selective FGFR4 inhibitor with genetic knockdown of the receptor provides strong evidence for the on-target effects of the small molecule. The concordance in the reduction of cell proliferation and the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, validates this compound as a specific inhibitor of FGFR4. This comparative approach is essential for the preclinical validation of targeted cancer therapies.

References

A Head-to-Head Comparison of Fgfr4-IN-9 and FGF401 (Roblitinib) for FGFR4-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating targeted therapies for cancers driven by Fibroblast Growth Factor Receptor 4 (FGFR4), a clear understanding of the available inhibitory agents is paramount. This guide provides a detailed, data-supported comparison of two prominent FGFR4 inhibitors: Fgfr4-IN-9 and FGF401 (roblitinib).

At a Glance: Key Quantitative Data

To facilitate a rapid and objective comparison, the following tables summarize the key biochemical, cellular, and pharmacokinetic parameters of this compound and FGF401.

Parameter This compound FGF401 (Roblitinib) Reference
Mechanism of Action ReversibleReversible-covalent[1]
Biochemical IC50 (FGFR4 WT) 17.1 nM~1.1 - 1.9 nM[1][2]
Biochemical IC50 (FGFR1) 64.3 nM>10,000 nM[1][2]
Biochemical IC50 (FGFR2) 46.7 nM>10,000 nM[1][2]
Biochemical IC50 (FGFR3) 29.6 nM>10,000 nM[1][2]
Biochemical IC50 (FGFR4 V550L) 30.7 nMNot specified[1]

Table 1: Biochemical Activity and Selectivity. This table highlights the half-maximal inhibitory concentration (IC50) of each compound against wild-type (WT) FGFR4 and other FGFR family members, providing insight into their potency and selectivity.

Cell Line This compound (IC50) FGF401 (Roblitinib) (IC50) Reference
HUH7 (Hepatocellular Carcinoma) 94.7 ± 28.6 nMNot specified[1]
Ba/F3 FGFR4 WT 82.5 ± 19.2 nMNot specified[1]
Ba/F3 FGFR4 V550L 260.0 ± 50.2 nMNot specified[1]

Table 2: Cellular Proliferation Inhibition. This table presents the half-maximal inhibitory concentration (IC50) of the compounds in different cancer cell lines, indicating their potency in a cellular context.

Parameter This compound (Mouse) FGF401 (Roblitinib) (Mouse) Reference
Dose (Oral) 10 mg/kgNot specified[1]
Tmax (h) 2Not specified[1]
Cmax (ng/mL) 202Not specified[1]
AUCinf (h·ng/mL) 1087Not specified[1]
T1/2 (h) 2.37Not specified[1]
Oral Bioavailability (F%) 61.5%Good oral PK properties[1][2]

Table 3: In Vivo Pharmacokinetics. This table outlines the key pharmacokinetic parameters of the inhibitors in mice, providing a glimpse into their absorption, distribution, metabolism, and excretion profiles.

Model This compound FGF401 (Roblitinib) Reference
HUH7 Xenograft Significant tumor growth inhibition (TGI) of 81% at 45 mg/kgRemarkable anti-tumor activity in HCC tumor xenografts[1][2]

Table 4: In Vivo Efficacy. This table summarizes the anti-tumor activity of the compounds in a hepatocellular carcinoma (HCC) xenograft model.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR4 signaling pathway upon FGF19 binding.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cell Proliferation Assay (e.g., HUH7, Ba/F3) (IC50 Determination) Biochemical->Cellular Confirms cellular potency Western Western Blot (Pathway Inhibition) Cellular->Western Validates mechanism PK Pharmacokinetic Analysis (Mouse) Cellular->PK Informs dose selection Efficacy Xenograft Tumor Model (e.g., HUH7) (Tumor Growth Inhibition) PK->Efficacy Correlates exposure and response

Caption: General experimental workflow for inhibitor characterization.

Detailed Methodologies

A summary of the typical experimental protocols used to generate the data presented above is provided here. For complete and specific details, please refer to the primary scientific literature.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the in vitro potency of the inhibitor against purified FGFR4 kinase.

Protocol:

  • Recombinant human FGFR4 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.

  • The inhibitor, at various concentrations, is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation, or by using phosphorylation-specific antibodies in an ELISA format.

  • The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (IC50 Determination)

Objective: To assess the effect of the inhibitor on the growth of cancer cells that are dependent on FGFR4 signaling.

Protocol:

  • Cancer cells (e.g., HUH7, which have high endogenous FGFR4 expression, or Ba/F3 cells engineered to express human FGFR4) are seeded in 96-well plates.

  • After allowing the cells to attach, they are treated with a range of concentrations of the inhibitor.

  • The cells are incubated for a specified period (e.g., 72 hours).

  • Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which quantifies the number of viable cells.

  • The percentage of cell growth inhibition is calculated for each inhibitor concentration compared to vehicle-treated control cells.

  • The IC50 value, the concentration of the inhibitor that reduces cell proliferation by 50%, is calculated from the dose-response curve.

Western Blot Analysis

Objective: To confirm that the inhibitor blocks the FGFR4 signaling pathway in cells.

Protocol:

  • Cancer cells are treated with the inhibitor at various concentrations for a specific duration.

  • The cells are lysed to extract total proteins.

  • Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, and downstream signaling proteins (e.g., p-ERK, total ERK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the levels of phosphorylated proteins in the presence of the inhibitor indicates target engagement and pathway inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HUH7).

  • The tumors are allowed to grow to a palpable size.

  • The mice are then randomized into treatment and control groups.

  • The treatment group receives the inhibitor, typically administered orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed.

  • The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group, often expressed as tumor growth inhibition (TGI).

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in an animal model.

Protocol:

  • The inhibitor is administered to mice, typically via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood samples are collected at various time points after administration.

  • The concentration of the inhibitor in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated from the plasma concentration-time data.

  • Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Concluding Remarks

Both this compound and FGF401 (roblitinib) demonstrate potent inhibition of FGFR4. FGF401 exhibits exceptional biochemical potency and selectivity for FGFR4 over other FGFR family members. This compound, while also a potent FGFR4 inhibitor, shows some activity against other FGFRs. In cellular assays, both compounds effectively inhibit the proliferation of FGFR4-dependent cancer cells. In vivo, both have demonstrated significant anti-tumor efficacy in xenograft models. The choice between these inhibitors for a specific research application may depend on the desired level of selectivity and the specific experimental context. The detailed experimental protocols provided herein should enable researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other FGFR4 inhibitors.

References

Confirming the Mechanism of Action of Fgfr4-IN-9: An Orthogonal Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to confirm the mechanism of action of Fgfr4-IN-9, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Understanding the precise molecular interactions and cellular consequences of drug candidates is paramount in drug discovery. This document outlines key experimental approaches, presents comparative data with other FGFR4 inhibitors, and offers detailed protocols to aid in the rigorous validation of this compound's on-target activity.

The FGFR4 Signaling Pathway and Inhibition by this compound

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1][2] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cellular processes like proliferation, survival, and migration.[2][3] In certain cancers, such as hepatocellular carcinoma (HCC), aberrant activation of the FGF19-FGFR4 axis is a key oncogenic driver.[1][4][5] this compound and other selective inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and subsequent downstream signaling.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binding & Dimerization p_FGFR4 p-FGFR4 FGFR4_dimer->p_FGFR4 Autophosphorylation FRS2a FRS2α p_FGFR4->FRS2a PI3K PI3K p_FGFR4->PI3K p_FRS2a p-FRS2α FRS2a->p_FRS2a Phosphorylation GRB2_SOS GRB2/SOS p_FRS2a->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors p_ERK->Transcription_Factors AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation p_AKT->Transcription_Factors Cell_Response Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Response Fgfr4_IN_9 This compound Fgfr4_IN_9->p_FGFR4 Inhibition

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Orthogonal Assays for Mechanism of Action Confirmation

To rigorously confirm that this compound acts as a selective FGFR4 inhibitor, a series of orthogonal (methodologically distinct) assays are essential. These assays should provide evidence for direct target engagement, inhibition of downstream signaling, and a specific cellular phenotype.

Comparison of FGFR4 Inhibitors

The following table summarizes the inhibitory activities of this compound and other selective FGFR4 inhibitors across various assays. This data is compiled from multiple sources to provide a comparative overview.

InhibitorTargetBiochemical IC50 (nM)Cellular p-FGFR4 IC50 (nM)Cell Proliferation IC50 (nM)FGFR1/2/3 Selectivity (Fold vs FGFR4)
This compound FGFR4Data Not AvailableData Not AvailableData Not AvailableData Not Available
BLU-554 (Fisogatinib) FGFR45~15~50 (in FGF19-driven models)>100-fold
FGF401 (Roblitinib) FGFR41.9~10~30 (in FGF19-driven models)>1000-fold
H3B-6527 FGFR4<1.2~5~20 (in FGF19-driven models)>250-fold
INCB062079 FGFR4Data Not AvailableData Not AvailableData Not Available>250-fold

Key Experimental Protocols

Detailed methodologies for essential orthogonal assays are provided below.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR4.

Methodology:

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo that measures the amount of ADP produced.[6][7]

  • Materials: Recombinant human FGFR4 kinase domain, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the FGFR4 enzyme, the substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or TR-FRET) using a plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Downstream Signaling

Objective: To assess the inhibition of FGFR4 signaling in a cellular context by measuring the phosphorylation status of downstream effectors.

Methodology:

  • Principle: This immunoassay uses antibodies to detect the phosphorylation of key proteins in the FGFR4 pathway, such as FGFR4 itself and its immediate substrate, FRS2α.[8][9]

  • Materials: FGF19-dependent cancer cell line (e.g., Hep3B, Huh7), this compound, FGF19, cell lysis buffer, primary antibodies (anti-p-FGFR4, anti-FGFR4, anti-p-FRS2α, anti-FRS2α, anti-GAPDH), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • Quantify band intensities to determine the extent of phosphorylation inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with FGFR4 in intact cells.

Methodology:

  • Principle: The binding of a ligand (this compound) to its target protein (FGFR4) stabilizes the protein, leading to an increase in its melting temperature.[10]

  • Materials: FGF19-dependent cancer cell line, this compound, PBS, and equipment for Western blotting.

  • Procedure:

    • Treat intact cells with this compound or vehicle control.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

    • Analyze the amount of soluble FGFR4 in the supernatant by Western blot.

    • Plot the amount of soluble FGFR4 as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.

Cell Viability/Proliferation Assay

Objective: To determine the functional consequence of FGFR4 inhibition on cancer cell growth.

Methodology:

  • Principle: Assays like MTT, WST-1, or CellTiter-Glo measure metabolic activity or ATP content as a proxy for cell viability and proliferation.

  • Materials: FGF19-dependent cancer cell line, this compound, and a viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the viability reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow for MoA Confirmation

The following diagram illustrates a logical workflow for utilizing these orthogonal assays to confirm the mechanism of action of this compound.

MoA_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo Biochem_Assay Biochemical Kinase Assay Selectivity_Panel Kinome Selectivity Panel Biochem_Assay->Selectivity_Panel Assess off-target effects CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Assay->CETSA Confirm on-target activity Western_Blot Western Blot (p-FGFR4, p-FRS2α) CETSA->Western_Blot Confirm target engagement Viability_Assay Cell Viability Assay Western_Blot->Viability_Assay Link signaling to phenotype Xenograft_Model Tumor Xenograft Model Viability_Assay->Xenograft_Model Validate in a biological system PD_Biomarkers Pharmacodynamic Biomarkers Xenograft_Model->PD_Biomarkers Confirm in vivo target modulation

Caption: A workflow for the orthogonal validation of this compound's mechanism of action.

By employing a combination of these biochemical, cellular, and in vivo assays, researchers can build a robust body of evidence to confirm that this compound functions as a potent and selective inhibitor of FGFR4, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Analysis of FGFR4 Inhibitors: Benchmarking BLU-9931 Against the Latest Generation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering FGFR4 inhibitor, BLU-9931, against the latest advancements in the field. This analysis is supported by experimental data to inform strategic research and development decisions in the pursuit of novel cancer therapeutics.

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a key driver of tumorigenesis.[1][2][3][4] The development of selective FGFR4 inhibitors represents a promising therapeutic strategy. This guide benchmarks the early, potent, and selective inhibitor BLU-9931 against newer clinical-stage and next-generation inhibitors.

Overview of Compared FGFR4 Inhibitors

The landscape of FGFR4 inhibitors has evolved from early tool compounds to clinical candidates and next-generation molecules designed to overcome acquired resistance.

  • BLU-9931: A first-in-class, potent, and irreversible small-molecule inhibitor of FGFR4. It demonstrates high selectivity for FGFR4 over other FGFR family members and the broader kinome.[2][5]

  • Fisogatinib (BLU-554): A highly selective and potent FGFR4 inhibitor that has progressed to clinical trials, showing anti-tumor activity in patients with FGF19-overexpressing advanced HCC.[1][6]

  • FGF401: A novel, reversible-covalent kinase inhibitor with high efficiency and specificity for FGFR4. It has been evaluated in clinical trials for HCC and other solid malignancies.[1][6]

  • H3B-6527: A selective and covalent FGFR4 inhibitor that has shown promising preclinical results and is being evaluated in clinical trials for advanced HCC.[1][6]

  • ABSK012: A next-generation small molecule FGFR4 inhibitor designed to overcome acquired resistance mutations observed with first-generation inhibitors.[7]

  • INCB062079: A discriminating and irreversible inhibitor of FGFR4 with significant selectivity over other FGFR family members.[1]

  • EVER4010001: A highly selective FGFR4 inhibitor that has been investigated in combination with immunotherapy in clinical trials.[8]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of the discussed FGFR4 inhibitors based on available data.

InhibitorTypeFGFR4 IC50 (nM)Selectivity vs. FGFR1/2/3Key Features
BLU-9931 Irreversible, Covalent~3>50-fold vs FGFR1-3First highly selective FGFR4 inhibitor.[5]
Fisogatinib (BLU-554) Irreversible, Covalent5>100-fold vs FGFR1-3In clinical trials, demonstrated clinical response.[1][2]
FGF401 Reversible-covalent-HighInvestigated in clinical trials.[1][6]
H3B-6527 Covalent-HighIn clinical trials.[1][6]
ABSK012 -<5 (wild-type)HighActive against resistance mutations.[7]
INCB062079 Irreversible->250-fold vs FGFR1/2/3High selectivity.[1]
EVER4010001 -2.4>1000-fold vs FGFR1/2/3High selectivity, tested in combination therapy.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize FGFR4 inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FGFR4.

  • Reagents: Recombinant human FGFR4 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The FGFR4 enzyme is incubated with varying concentrations of the test inhibitor in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on FGFR4 signaling.

  • Cell Line: A human hepatocellular carcinoma cell line with known FGF19-FGFR4 pathway activation (e.g., Hep3B).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against inhibitor concentration.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human HCC cells with an activated FGFR4 pathway are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test inhibitor is administered orally or via another appropriate route at a defined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., p-FGFR4 levels).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 betaKlotho β-Klotho betaKlotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor FGFR4 Inhibitor (e.g., BLU-9931) Inhibitor->FGFR4

Caption: The FGF19-FGFR4 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_development Drug Development biochemical_assay Biochemical Kinase Assay (IC50 Determination) cell_assay Cell-Based Proliferation Assay (GI50 Determination) biochemical_assay->cell_assay lead_optimization Lead Optimization cell_assay->lead_optimization xenograft Tumor Xenograft Model (Efficacy Assessment) pd_analysis Pharmacodynamic Analysis (Target Engagement) xenograft->pd_analysis clinical_trials Clinical Trials pd_analysis->clinical_trials lead_optimization->xenograft

Caption: A typical workflow for the preclinical development of an FGFR4 inhibitor.

Conclusion

The development of FGFR4 inhibitors has seen significant progress, moving from early chemical probes like BLU-9931 to clinically active agents and next-generation compounds that address therapeutic resistance. While BLU-9931 was instrumental in validating FGFR4 as a druggable target, newer inhibitors such as fisogatinib, FGF401, and H3B-6527 have demonstrated clinical potential. The emergence of inhibitors like ABSK012, which are active against known resistance mutations, highlights the ongoing efforts to improve therapeutic outcomes for patients with FGFR4-driven cancers. This comparative guide underscores the rapid evolution of the field and provides a framework for evaluating the performance of current and future FGFR4-targeted therapies.

References

Fgfr4-IN-9 Demonstrates Potential to Overcome Acquired Resistance to Fisogatinib in FGFR4-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A novel selective FGFR4 inhibitor, Fgfr4-IN-9, shows promise in overcoming acquired resistance to the first-generation inhibitor fisogatinib, a significant challenge in the treatment of fibroblast growth factor receptor 4 (FGFR4)-driven hepatocellular carcinoma (HCC) and other solid tumors. Preclinical data indicates that this compound maintains potent activity against clinically relevant FGFR4 mutations that render fisogatinib ineffective, offering a potential new line of therapy for patients who develop resistance.

Fisogatinib (BLU-554) is a potent and highly selective inhibitor of FGFR4, a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can be an oncogenic driver in a subset of HCC. While fisogatinib has shown clinical activity, its efficacy can be limited by the emergence of acquired resistance, primarily through on-target mutations in the FGFR4 kinase domain. Key resistance mutations have been identified at the "gatekeeper" residue V550 and the hinge-1 residue C552, which interfere with fisogatinib binding.

This guide provides a comparative analysis of this compound and fisogatinib, focusing on their efficacy against wild-type and mutant FGFR4, and presents the supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Inhibitory Activity

Quantitative analysis of the inhibitory activity of this compound and fisogatinib reveals a critical difference in their effectiveness against the V550L gatekeeper mutation, a known mechanism of acquired resistance to fisogatinib. While fisogatinib is highly potent against wild-type FGFR4, its activity is significantly diminished against this mutant. In contrast, this compound demonstrates potent inhibition of both wild-type and the V550L mutant FGFR4, highlighting its potential to overcome this resistance mechanism.

CompoundTargetIC50 (nM)
Fisogatinib FGFR4 (Wild-Type)5
This compound FGFR4 (Wild-Type)17.1
This compound FGFR4 (V550L Mutant)30.7

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of fisogatinib and this compound against wild-type and mutant FGFR4. Data for this compound indicates its ability to potently inhibit the V550L gatekeeper mutation that confers resistance to fisogatinib.

Signaling Pathway and Mechanism of Action

The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival. The diagram below illustrates the mechanism of action of both fisogatinib and this compound, and the point at which resistance emerges.

FGF19_FGFR4_Pathway FGF19-FGFR4 Signaling Pathway and Inhibitor Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_WT FGFR4 (Wild-Type) FGF19->FGFR4_WT Binds FGFR4_Mutant FGFR4 (V550L Mutant) FGF19->FGFR4_Mutant Binds KLB KLB KLB->FGFR4_WT Co-receptor KLB->FGFR4_Mutant Co-receptor FRS2 FRS2 FGFR4_WT->FRS2 Phosphorylates FGFR4_Mutant->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation fisogatinib Fisogatinib fisogatinib->FGFR4_WT Inhibits fisogatinib->FGFR4_Mutant Ineffective Fgfr4_IN_9 This compound Fgfr4_IN_9->FGFR4_WT Inhibits Fgfr4_IN_9->FGFR4_Mutant Inhibits

Caption: FGF19-FGFR4 signaling cascade and points of inhibitor action.

Experimental Workflow for Evaluating Acquired Resistance

The development and evaluation of next-generation inhibitors capable of overcoming acquired resistance follow a structured experimental workflow. This process typically involves generating resistant cell lines, characterizing the mechanism of resistance, and then testing the efficacy of new compounds in both in vitro and in vivo models.

Experimental_Workflow Workflow for Evaluating Acquired Resistance to FGFR4 Inhibitors start Start with FGFR4-dependent Cancer Cell Line culture Continuous Culture with Increasing Concentrations of Fisogatinib start->culture resistance Establishment of Fisogatinib-Resistant Cell Line culture->resistance sequencing Genomic Sequencing to Identify FGFR4 Mutations (e.g., V550L) resistance->sequencing invitro In Vitro Testing of This compound on Resistant and Parental Cell Lines resistance->invitro invivo In Vivo Xenograft Model using Resistant Cell Line resistance->invivo proliferation Cell Proliferation Assays (IC50 Determination) invitro->proliferation western_blot Western Blot for Downstream Signaling (p-FRS2, p-ERK) invitro->western_blot treatment Treatment with Vehicle, Fisogatinib, or this compound invivo->treatment tumor_growth Monitor Tumor Growth and Assess Efficacy treatment->tumor_growth end Conclusion on this compound's Ability to Overcome Resistance tumor_growth->end

Caption: A typical experimental workflow for assessing acquired resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for key experiments used to characterize and compare this compound and fisogatinib.

Cell Proliferation Assay
  • Cell Lines: Parental and fisogatinib-resistant HCC cell lines (e.g., Huh7, Hep3B) or Ba/F3 cells engineered to express wild-type or mutant FGFR4.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of the inhibitor (this compound or fisogatinib) or DMSO as a vehicle control.

    • After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.

    • Luminescence or absorbance is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis
  • Objective: To assess the inhibition of FGFR4 downstream signaling.

  • Procedure:

    • Cells are seeded and treated with the inhibitors at various concentrations for a specified time (e.g., 2-4 hours).

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total FGFR4, phosphorylated FGFR4 (p-FGFR4), total FRS2, phosphorylated FRS2 (p-FRS2), total ERK, and phosphorylated ERK (p-ERK). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

  • Procedure:

    • Fisogatinib-resistant HCC cells are subcutaneously injected into the flanks of the mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, fisogatinib, this compound).

    • Inhibitors are administered orally at predetermined doses and schedules.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight and general health of the mice are monitored throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Conclusion

The emergence of acquired resistance to targeted therapies like fisogatinib is a significant clinical hurdle. The preclinical data for this compound strongly suggests its potential as a next-generation FGFR4 inhibitor capable of overcoming this resistance. Its potent activity against the V550L gatekeeper mutation, a clinically relevant resistance mechanism, provides a strong rationale for its further development. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

In Vivo Validation of FGFR4 Inhibitor Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo anti-tumor efficacy of selective FGFR4 inhibitors is crucial for researchers and drug developers in the field of oncology. While information on a compound designated "Fgfr4-IN-9" is not publicly available in the reviewed scientific literature, this guide provides a comprehensive comparison of other prominent selective FGFR4 inhibitors with demonstrated in vivo anti-tumor activity. This guide is intended for researchers, scientists, and drug development professionals.

This document summarizes key in vivo preclinical data for selective FGFR4 inhibitors, including BLU-554 (Fisogatinib), FGF401 (Roblitinib), H3B-6527, and BLU9931. The data is presented in a structured format to facilitate objective comparison of their anti-tumor performance.

Comparative In Vivo Anti-Tumor Activity of Selective FGFR4 Inhibitors

The following table summarizes the in vivo efficacy of several selective FGFR4 inhibitors in preclinical cancer models, primarily hepatocellular carcinoma (HCC) xenografts.

InhibitorCancer ModelDosing ScheduleKey OutcomesCitation
BLU-554 (Fisogatinib) FGF19-amplified HCC xenograft100 mg/kg BID or 200 mg/kg QD for 21 daysComplete tumor regression in 100% of mice.[1][1]
FGF19-overexpressing HCC xenograftNot specifiedDose-dependent tumor growth inhibition.[1][1]
Hep3B (FGF19-positive) & LIX-066 (FGF19-positive) HCC xenograftsNot specifiedTumor regression.[2][2]
FGF401 (Roblitinib) Huh7 HCC xenograftVarious (QD, BID, q2d)Dose-dependent tumor regression/stasis.[3][3]
Patient-derived HCC xenograftsNot specifiedRobust, dose-dependent tumor regression/stasis.[3][3]
H3B-6527 Hep3B HCC xenograft300 mg/kg BIDTumor regression.[4][4]
HCC Patient-Derived Xenografts (PDX)Various (QD, BID)Anti-tumor effect in multiple PDX models.[5][5]
BLU9931 Hep 3B (FGF19-amplified) HCC xenograft30 mg/kg BIDTumor regression.[6][6]
A498 (clear cell renal cell carcinoma) xenograft30 mg/kg and 100 mg/kgSignificant decrease in tumor volume.[7][7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key in vivo experiments cited in the comparison.

Xenograft Mouse Models of Cancer

Xenograft models are a cornerstone of in vivo cancer research, allowing for the study of human tumors in an animal host.

1. Cell Line and Animal Models:

  • Cell Lines: Human cancer cell lines with known FGFR4 pathway activation (e.g., FGF19 amplification or overexpression), such as Hep3B, Huh7 (HCC), or A498 (renal cell carcinoma), are commonly used.[4][6][7]

  • Animals: Immunocompromised mice, such as BALB/c nude or nu/nu mice, are typically used to prevent rejection of the human tumor cells.[4]

2. Tumor Implantation:

  • Cancer cells are cultured and harvested during their exponential growth phase.

  • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.[4]

  • The cell suspension is then subcutaneously injected into the flank of the mice.[4][7]

3. Drug Formulation and Administration:

  • The FGFR4 inhibitor is formulated in a vehicle appropriate for the route of administration, commonly an oral gavage. A typical vehicle might be 0.5% carboxymethylcellulose with 1% Tween80.[6]

  • The drug is administered at specified doses and schedules (e.g., once daily (QD) or twice daily (BID)).[4][6]

4. Assessment of Anti-Tumor Activity:

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[8]

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.[6]

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors and plasma may be collected to assess target engagement. This can include measuring the phosphorylation of FGFR4 or downstream signaling proteins (e.g., pERK) via methods like Western blot or immunohistochemistry (IHC).[5] The expression of target genes like CYP7A1, which is regulated by the FGF19-FGFR4 axis, can also be measured by qRT-PCR.[6]

  • Efficacy Metrics: The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression.[4][9]

Visualizations

FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGFR4 signaling cascade upon activation by its ligand, FGF19, and co-receptor β-Klotho (KLB). This activation leads to the stimulation of downstream pathways such as RAS-MAPK and PI3K-AKT, promoting cell proliferation, survival, and differentiation. Selective FGFR4 inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream oncogenic signals.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_inhibitor Intracellular Space cluster_cellular_response Cellular Response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Inhibitor Fgfr4-IN-X Inhibitor->FGFR4

Caption: The FGFR4 signaling pathway and the point of inhibition.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of an FGFR4 inhibitor's anti-tumor activity using a xenograft model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Cancer Cell Line (e.g., FGF19-amplified HCC) B Subcutaneous Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomize Mice into Treatment & Control Groups C->D E Administer FGFR4 Inhibitor (e.g., Oral Gavage) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint: Sacrifice and Tissue Collection F->G H Analyze Tumor Growth Inhibition/Regression G->H I Pharmacodynamic Analysis (e.g., Western Blot, IHC) G->I

References

Comparative Pharmacokinetics of Preclinical and Clinical FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profiles of key selective FGFR4 inhibitors, providing essential data for researchers and drug development professionals in oncology.

This guide offers a comparative analysis of the pharmacokinetic properties of several prominent selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma and other solid tumors. While direct pharmacokinetic data for Fgfr4-IN-9 is not publicly available, this comparison focuses on well-characterized inhibitors such as Roblitinib (FGF401), BLU-9931, and H3B-6527, for which preclinical and clinical data have been published. This information is crucial for understanding the disposition of these molecules and for designing future in vivo studies and clinical trials.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Roblitinib (FGF401), BLU-9931, and H3B-6527 in various species. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of these drug candidates.

CompoundSpeciesDoseRouteT½ (h)Bioavailability (%)Cmax (ng/mL)AUC (h*ng/mL)Clearance (mL/min/kg)Vss (L/kg)
Roblitinib (FGF401) Mouse30 mg/kgp.o.1.92212280388012921.5
Rat3 mg/kgp.o.4.4---193.9
Human120 mgp.o.4.00 - 4.92-559.90 - 1337.292363.4 - 5459.69--
BLU-9931 Mouse10 mg/kgp.o.2.318----
H3B-6527 Human1000 mgp.o.~4-5-----

T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve; Vss: Volume of distribution at steady state; p.o.: oral administration. Note: Data are compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are generalized methodologies commonly employed in the preclinical and clinical evaluation of FGFR4 inhibitors.

Preclinical Pharmacokinetic Studies in Rodents

1. Animal Models:

  • Studies are typically conducted in male and female mice (e.g., C57BL/6, athymic nude mice) and rats (e.g., Sprague-Dawley).

  • For tumor-bearing models, human cancer cell lines (e.g., Hep3B, HuH7) are often xenografted into immunocompromised mice.

2. Drug Administration:

  • Oral (p.o.) Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

  • Intravenous (i.v.) Administration: The compound is dissolved in a vehicle suitable for injection (e.g., saline with a solubilizing agent) and administered via a tail vein or other appropriate vessel to determine absolute bioavailability.

3. Sample Collection:

  • Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via cardiac puncture or from indwelling catheters.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • For tissue distribution studies, organs of interest are collected after perfusion to remove residual blood.

4. Bioanalytical Method:

  • Drug concentrations in plasma and tissue homogenates are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3][4]

  • This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • A calibration curve with known concentrations of the analyte is used to determine the concentration in the study samples.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

G cluster_0 Preclinical PK Study Workflow Animal Dosing (p.o. or i.v.) Animal Dosing (p.o. or i.v.) Serial Blood Sampling Serial Blood Sampling Animal Dosing (p.o. or i.v.)->Serial Blood Sampling Time points Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Centrifugation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Quantification PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Software Analysis

Preclinical pharmacokinetic study workflow.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades crucial for cell proliferation, survival, and migration.[5][6][7][8][9] Understanding this pathway is essential for interpreting the pharmacodynamic effects of FGFR4 inhibitors.

G cluster_0 FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 KLB Klothoβ KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

Simplified FGFR4 signaling cascade.

Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of key selective FGFR4 inhibitors, Roblitinib (FGF401), BLU-9931, and H3B-6527. The data presented highlights the variability in pharmacokinetic properties among different chemical scaffolds targeting FGFR4. While comprehensive data for this compound remains elusive in the public domain, the information on these well-studied alternatives offers a valuable resource for researchers in the field. The provided experimental workflows and signaling pathway diagrams serve as a foundational reference for designing and interpreting future studies aimed at developing novel and effective FGFR4-targeted therapies. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of emerging FGFR4 inhibitors to facilitate their clinical translation.

References

Validating FGFR4-IN-9 as a Tool Compound for FGFR4 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fgfr4-IN-9, a novel tool compound for studying Fibroblast Growth Factor Receptor 4 (FGFR4), against other established FGFR inhibitors. The objective is to furnish researchers with the necessary data and protocols to effectively validate and utilize this compound in their experimental settings. Due to the limited public availability of data for a compound specifically named "this compound," this guide will use the well-characterized, potent, and selective FGFR4 inhibitor, BLU-9931 , as a representative tool compound for in-depth analysis and comparison. The principles and protocols outlined herein are broadly applicable to the validation of any novel selective FGFR4 inhibitor.

Introduction to FGFR4 and Tool Compounds

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various physiological processes, including bile acid metabolism and cell proliferation.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis has been implicated as a key driver in the progression of several cancers, most notably hepatocellular carcinoma (HCC).[1][2] This makes FGFR4 a compelling target for therapeutic intervention and a subject of intense research.

Tool compounds are indispensable for target validation and mechanistic studies in drug discovery. An ideal tool compound exhibits high potency and selectivity for its intended target, enabling researchers to probe the biological function of the target with minimal off-target effects. This guide will compare the selective FGFR4 inhibitor BLU-9931 with several multi-targeted or pan-FGFR inhibitors to highlight the importance of selectivity in a research tool.

Comparative Analysis of FGFR4 Inhibitors

The validation of a tool compound necessitates a thorough comparison of its performance against existing alternatives. This section presents a comparative analysis of BLU-9931 and a selection of pan-FGFR inhibitors.

Biochemical Potency and Selectivity

A critical attribute of a tool compound is its selectivity for the target kinase over other related kinases. BLU-9931 is an irreversible inhibitor that covalently binds to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members, which contributes to its high selectivity.[1][2]

CompoundTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
BLU-9931 Selective FGFR4591[1]493[1]150[1]3[1]
Ponatinib Pan-FGFR / Multi-kinase<40[3]<40[3]<40[3]<40[3]
Dovitinib Pan-FGFR / Multi-kinase8[4]-9[4]-
Infigratinib Pan-FGFR0.9[5]1.4[5]1[5]60[5]
Erdafitinib Pan-FGFR----
Kinome-wide Selectivity

Kinome scan data provides a broader view of a compound's selectivity across the human kinome. BLU-9931 has demonstrated exceptional selectivity for FGFR4. In a screen against 456 kinases, BLU-9931 showed significant binding to only FGFR4 and, to a much lesser extent, CSF1R.[1] This high degree of selectivity minimizes the risk of confounding off-target effects in experiments. While comprehensive kinome scan data for all comparators is not uniformly available in a directly comparable format, pan-FGFR and multi-kinase inhibitors like ponatinib and dovitinib are known to inhibit a broader range of kinases.[3][4]

Cellular Activity

The utility of a tool compound is ultimately determined by its activity in a cellular context. BLU-9931 has been shown to potently inhibit FGFR4 signaling and proliferation in cancer cell lines with an activated FGFR4 pathway.

CompoundCell Line (Cancer Type)AssayEndpointEC50 / Effect
BLU-9931 Hep 3B (HCC)ProliferationCell Viability~70 nM[6]
MDA-MB-453 (Breast)Western Blotp-FRS2, p-MAPK, p-AKTPotent, dose-dependent reduction[6]
Ponatinib FGFR-activated Ba/F3 cellsViabilityCell Viability<40 nM[3]
Dovitinib FGFR-amplified breast cancer cellsProliferationCell ViabilityAntitumor activity observed[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of a new tool compound. The following are methodologies for key experiments to characterize a selective FGFR4 inhibitor.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified FGFR4 and the inhibitory effect of the test compound.

Materials:

  • Recombinant active FGFR4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(E,Y) 4:1)

  • Test compound (e.g., BLU-9931)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the FGFR4 enzyme and substrate to each well.

  • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

Materials:

  • HCC cell line with an active FGFR4 signaling pathway (e.g., Hep 3B, HUH7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 value.

Western Blot Analysis of FGFR4 Signaling

This technique is used to measure the phosphorylation status of key downstream effectors of the FGFR4 pathway, such as FRS2 and ERK (MAPK).

Materials:

  • Cancer cell line with an active FGFR4 signaling pathway

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of the tool compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • HCC cells (e.g., Hep 3B)

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of HCC cells into the flank of each mouse.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., oral gavage, once or twice daily).[1]

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Analyze the data to determine the effect of the treatment on tumor growth.

Visualizing Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate the FGFR4 signaling pathway and a general workflow for validating a tool compound.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects BLU9931 BLU-9931 BLU9931->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochem_Assay Biochemical Kinase Assay (Potency & Selectivity) Cell_Viability Cell Viability Assay (e.g., MTT) Biochem_Assay->Cell_Viability Western_Blot Western Blot (Target Engagement & Pathway Modulation) Cell_Viability->Western_Blot Xenograft Xenograft Tumor Model (Efficacy & Tolerability) Western_Blot->Xenograft PD_Analysis Pharmacodynamic Analysis (Target Modulation in Tumors) Xenograft->PD_Analysis Conclusion Validated Tool Compound PD_Analysis->Conclusion Start Novel FGFR4 Inhibitor (e.g., BLU-9931) Start->Biochem_Assay

Caption: Experimental Workflow for Validating a Tool Compound.

Conclusion

The validation of a tool compound is a rigorous process that requires comprehensive characterization of its potency, selectivity, and activity in relevant biological systems. This guide, using BLU-9931 as a prime example of a selective FGFR4 inhibitor, provides a framework for researchers to assess novel compounds like the hypothetical "this compound". By employing the detailed protocols and comparative data presented, scientists can confidently establish the utility of new chemical probes for advancing our understanding of FGFR4 biology and its role in disease. The high selectivity of compounds like BLU-9931 makes them superior tools for target validation studies compared to multi-kinase inhibitors, as they provide clearer insights into the specific consequences of inhibiting FGFR4.

References

Safety Operating Guide

Navigating the Safe Disposal of Fgfr4-IN-9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Fgfr4-IN-9, a fibroblast growth factor receptor 4 (FGFR4) inhibitor, are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, it is crucial to utilize appropriate personal protective equipment and engineering controls to minimize exposure.

Equipment Specification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (chemically resistant)
Body Protection Impervious clothing (e.g., lab coat)
Respiratory Protection Suitable respirator (use in areas with inadequate ventilation)
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood. Ensure access to a safety shower and eye wash station.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound, like other protein kinase inhibitors, must be conducted in accordance with prevailing country, federal, state, and local regulations.[2] The following procedure is a general guideline and should be adapted to comply with your institution's specific protocols and local laws.

  • Waste Classification : Treat all this compound waste, including pure compound, contaminated solutions, and any materials that have come into contact with it (e.g., pipette tips, gloves, vials), as hazardous chemical waste. Kinase inhibitors are often categorized as cytotoxic or hazardous waste, which may require specific disposal methods like incineration.[3]

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, contaminated gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain or into any water courses.[1]

    • Contaminated Sharps : Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Labeling : Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage : Store the sealed hazardous waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials until they can be collected by a licensed hazardous waste disposal service.[1]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management company. These entities are equipped to handle and dispose of chemical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing full personal protective equipment, contain the spill.

    • For liquid spills , absorb the solution with an inert, non-combustible absorbent material like diatomite or universal binders.[1]

    • For solid spills , carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with a suitable solvent, such as alcohol, and then wash the area thoroughly.[1]

  • Dispose : Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Start Start: this compound Waste Generated Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Waste (Powder, Contaminated Items) Assess_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Assess_Waste->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps Assess_Waste->Sharps_Waste Sharps Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Hazardous Waste Container Sharps_Waste->Collect_Sharps Store_Waste Store Securely in Secondary Containment Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Contact_EHS Contact Institutional EHS or Certified Waste Disposal Service Store_Waste->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for this compound, and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.

References

Comprehensive Safety and Handling Guide for Fgfr4-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for Fgfr4-IN-9, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research. The information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and General Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as FGFR4-IN-4, indicates that it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

General Precautions:

  • Avoid generating dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Use only in well-ventilated areas, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

Protection Type Equipment Specification Rationale and Guidelines
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes, dust, and aerosols. If using a face shield, safety glasses or goggles should still be worn underneath.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected for tears or holes before use and changed immediately if contaminated.
Body Protection Impervious clothing such as a fully-buttoned laboratory coat.Protects skin from accidental contact. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[1]
Respiratory Protection A suitable respirator (e.g., N95 or higher).Required when handling the powdered form outside of a certified chemical fume hood or if aerosolization is possible. Ensure proper fit and training.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety and maintaining the compound's stability.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

  • Recommended storage temperatures are -20°C for the solid powder and -80°C for solutions in solvent.[1]

Preparation and Use:

  • Perform all weighing and solution preparation inside a certified chemical fume hood.

  • Use dedicated, clean spatulas and glassware.

  • If preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Ensure a safety shower and eyewash station are readily accessible.[1]

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment receive Receive Compound inspect Inspect Container receive->inspect store Store Appropriately (-20°C powder / -80°C solution) inspect->store don_ppe Don Full PPE store->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Powder fume_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of Waste (See Disposal Plan) decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard operational workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support (CPR if necessary, avoiding mouth-to-mouth). Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an absorbent, liquid-binding material (e.g., diatomite).[1]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Ventilate the area.

Disposal Plan: All this compound waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste.

  • Do not dispose of it down the drain or in regular trash.[1]

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal by contacting your institution's Environmental Health and Safety (EHS) department.

G cluster_waste_type Waste Characterization cluster_containers Segregation & Collection start Generate this compound Waste is_sharp Sharps? start->is_sharp is_liquid Liquid? is_sharp->is_liquid No sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes is_solid Solid PPE? is_liquid->is_solid No liquid_container Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Sealed Solid Waste Bag/Container is_solid->solid_container Yes end_node Arrange Pickup by EHS is_solid->end_node No (Error) sharps_container->end_node liquid_container->end_node solid_container->end_node

Caption: Logical workflow for the proper disposal of this compound waste.

Background: FGFR4 Signaling

This compound is a targeted inhibitor. Understanding its mechanism provides context for its handling as a biologically active compound. FGFR4 is a receptor tyrosine kinase that, when activated by ligands like FGF19, triggers downstream signaling cascades involved in cell proliferation and metabolism.[2][3] Dysregulation of this pathway is implicated in various cancers, particularly hepatocellular carcinoma.[3][4][5]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling KLB KLB Co-receptor FGFR4 FGFR4 Receptor FRS2 FRS2 FGFR4->FRS2 activates FGF19 FGF19 Ligand FGF19->FGFR4 binds PI3K PI3K/AKT Pathway FRS2->PI3K RAS RAS/MAPK Pathway FRS2->RAS CellResponse Cell Proliferation & Metabolism PI3K->CellResponse RAS->CellResponse Inhibitor This compound Inhibitor->FGFR4 inhibits

Caption: Simplified FGFR4 signaling pathway and the action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.